Technical Documentation Center

6-Ethoxy-2-methylquinazolin-4(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Ethoxy-2-methylquinazolin-4(3H)-one

Core Science & Biosynthesis

Foundational

Pharmacological Architecture and Mechanism of Action of 6-Ethoxy-2-methylquinazolin-4(3H)-one: A Privileged Scaffold in Targeted Kinase Inhibition

Executive Summary 6-Ethoxy-2-methylquinazolin-4(3H)-one is a synthetic heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethoxy-2-methylquinazolin-4(3H)-one is a synthetic heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidine ring[1]. In modern medicinal chemistry, the 4(3H)-quinazolinone core is recognized as a "privileged scaffold" due to its exceptional structural flexibility and its ability to mimic the adenine ring of adenosine triphosphate (ATP)[2].

As a Senior Application Scientist overseeing early-stage drug discovery, I approach this compound not merely as a static chemical entity, but as a highly tunable molecular probe. The specific substitutions on this molecule—the 6-ethoxy group and the 2-methyl group—are not random; they are deliberate pharmacophoric modifications designed to optimize binding kinetics, enhance lipophilicity, and drive target selectivity against critical oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[3].

This whitepaper deconstructs the structural pharmacology, core mechanisms of action, and the rigorous, self-validating experimental workflows required to evaluate this compound in preclinical settings.

Structural Pharmacology and Pharmacophore Mapping

To understand the mechanism of action, we must first analyze the causality behind the molecule's structural design. The efficacy of 6-ethoxy-2-methylquinazolin-4(3H)-one is dictated by how its three primary structural domains interact with the microenvironment of a kinase's active site[1].

  • The Quinazolin-4(3H)-one Core (The Adenine Mimetic): The nitrogen atoms and the carbonyl oxygen of the pyrimidine ring act as a vital hydrogen bond donor/acceptor system. This core docks directly into the highly conserved hinge region of the kinase domain (e.g., forming a critical hydrogen bond with the Met793 residue in EGFR)[4].

  • The 6-Ethoxy Substitution (The Lipophilic Probe): Kinase active sites often feature a hydrophobic pocket adjacent to the ATP-binding cleft. The addition of an ethoxy group at the C6 position provides essential van der Waals interactions, extending into this hydrophobic pocket. This modification significantly increases binding affinity and target selectivity compared to unsubstituted analogs[1].

  • The 2-Methyl Group (The Steric Anchor): The methyl group at the C2 position restricts the rotational freedom of the molecule. By locking the scaffold into a favorable planar conformation, it optimizes the molecule's alignment against the gatekeeper residues of the kinase, preventing steric clashes that would otherwise eject the inhibitor from the pocket[2].

G Compound 6-Ethoxy-2-methylquinazolin-4(3H)-one Core Quinazolin-4(3H)-one Core (Adenine Mimetic) Compound->Core Ethoxy 6-Ethoxy Group (Lipophilic Probe) Compound->Ethoxy Methyl 2-Methyl Group (Steric Anchor) Compound->Methyl Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Binds Pocket Hydrophobic Pocket (van der Waals) Ethoxy->Pocket Occupies Gatekeeper Gatekeeper Residue (Orientation) Methyl->Gatekeeper Aligns

Pharmacophore Mapping: Logical relationship between structural domains and kinase binding.

Core Mechanisms of Action (MoA)

The 6-ethoxy-2-methylquinazolin-4(3H)-one scaffold operates as a multi-target inhibitor, leveraging its structural adaptability to disrupt several interconnected cellular survival pathways[3].

Primary MoA: ATP-Competitive Tyrosine Kinase Inhibition (EGFR/HER2)

The primary mechanism of action for 6-substituted quinazolinones is the potent, competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[3]. The compound acts as a Type-I Kinase Inhibitor , meaning it binds to the active conformation of the kinase. By outcompeting intracellular ATP for the binding cleft, the compound prevents the autophosphorylation of the receptor's intracellular tyrosine residues[5]. This blockade severs the upstream signal, leading to the rapid collapse of the downstream PI3K/AKT (cell survival) and MAPK/ERK (cell proliferation) signaling cascades[6].

Secondary MoA: Cyclin-Dependent Kinase 2 (CDK2) Inhibition

In addition to receptor tyrosine kinases, derivatives of this scaffold have demonstrated significant efficacy against serine/threonine kinases, most notably CDK2[3]. Interestingly, molecular docking and kinetic studies reveal that against CDK2, these compounds often act as Type-II Kinase Inhibitors (binding to the inactive, DFG-out conformation of the kinase)[7]. Inhibition of the CDK2/Cyclin E complex prevents the hyperphosphorylation of the Retinoblastoma (Rb) protein, effectively arresting the cell cycle at the G1/S transition and preventing DNA replication[3].

Tertiary MoA: DNA Intercalation

Because the quinazolinone core is a highly planar, electron-rich aromatic system, it possesses the intrinsic biophysical capability to slip between the base pairs of DNA. This intercalation stabilizes DNA-topoisomerase II cleavage complexes, inducing double-strand breaks and triggering PARP-mediated apoptosis[4].

Pathway Inhibitor 6-Ethoxy-2-methylquinazolin-4(3H)-one EGFR EGFR (Tyrosine Kinase) Inhibitor->EGFR ATP-Competitive Inhibition CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Type-II Inhibition PI3K PI3K / AKT Pathway EGFR->PI3K Blocked MAPK MAPK / ERK Pathway EGFR->MAPK Blocked CellCycle Cell Cycle Progression CDK2->CellCycle Blocked Apoptosis Apoptosis (PARP Cleavage) PI3K->Apoptosis Induces MAPK->Apoptosis Induces Arrest G1/S Phase Arrest CellCycle->Arrest Results in

Intracellular Signaling Pathway: Dual inhibition of EGFR and CDK2 driving apoptosis.

Quantitative Pharmacological Profiling

To contextualize the potency of the 6-ethoxy-2-methylquinazolin-4(3H)-one scaffold, we benchmark its activity against standard panels of recombinant kinases. The table below summarizes the representative quantitative data for this class of molecules[3],[5].

Target KinaseBinding ClassificationRepresentative IC₅₀ Range (µM)Primary Cellular Phenotype
EGFR (WT) ATP-Competitive (Type I)0.05 – 0.15Suppression of PI3K/AKT signaling
HER2 ATP-Competitive (Type I)0.10 – 0.25Suppression of MAPK/ERK signaling
CDK2 Non-Competitive (Type II)0.15 – 0.30G1/S Phase Cell Cycle Arrest
VEGFR2 ATP-Competitive (Type I)> 5.00 (Weak)Minimal anti-angiogenic effect

Experimental Workflows & Protocols (Self-Validating Systems)

As a standard of practice, experimental methodologies must be designed not just to generate data, but to actively disprove false positives. The following protocols outline the rigorous, self-validating workflows required to evaluate this compound.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Rationale: Quinazolinone derivatives possess conjugated aromatic systems that frequently exhibit autofluorescence in standard biochemical assays (e.g., in the 340-400 nm range). To prevent false positives in target engagement, we mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The time-delay measurement isolates the long-lived lanthanide chelate emission from the transient autofluorescence of the compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X kinase buffer containing recombinant EGFR (or CDK2), a biotinylated peptide substrate, and ATP at its exact Michaelis constant ( Km​ ) to ensure competitive binding conditions.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 6-ethoxy-2-methylquinazolin-4(3H)-one in 100% DMSO. Transfer to a 384-well low-volume plate (final DMSO concentration must not exceed 1%).

  • Incubation: Add the kinase/substrate mixture to the compound. Incubate for 60 minutes at room temperature to allow the system to reach thermodynamic equilibrium.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC). Incubate for an additional 60 minutes.

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.

  • Self-Validation (QC): The assay is only considered valid if the calculated Z'-factor is > 0.6. Erlotinib must be run in parallel as a positive control to confirm assay sensitivity.

Workflow Step1 Step 1: Reagent Prep Kinase + Tracer + Antibody Step2 Step 2: Compound Addition Serial Dilution of Inhibitor Step1->Step2 Step3 Step 3: Incubation Equilibration (1 hour) Step2->Step3 Step4 Step 4: TR-FRET Readout Ex: 340nm / Em: 615nm & 665nm Step3->Step4 Step5 Step 5: Data Analysis IC50 Calculation (4-Parameter) Step4->Step5

TR-FRET Workflow: Step-by-step methodology for cell-free kinase target validation.

Protocol 2: Intracellular Target Engagement (Immunoblotting)

Causality & Rationale: Cell-free assays confirm binding but fail to account for cell membrane permeability or competition with high intracellular ATP concentrations (~1-5 mM). We utilize whole-cell lysate immunoblotting to confirm that the compound successfully penetrates the lipid bilayer and inhibits target phosphorylation in a physiological environment.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed A549 (EGFR-driven) cells in 6-well plates. Treat with 6-ethoxy-2-methylquinazolin-4(3H)-one at 0.1 µM, 1.0 µM, and 10 µM for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (critical to preserve the transient phosphorylation state).

  • Electrophoresis & Transfer: Resolve 20 µg of total protein per lane via SDS-PAGE. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), total EGFR, cleaved PARP, and GAPDH.

  • Self-Validation (QC): Membranes must be probed for total EGFR and GAPDH. This ensures that any observed reduction in p-EGFR is strictly due to kinase inhibition by the compound, and not an artifact of target degradation or unequal protein loading across wells.

Sources

Exploratory

6-Ethoxy-2-methylquinazolin-4(3H)-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Ethoxy-2-methylquinazolin-4(3H)-on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 6-Ethoxy-2-methylquinazolin-4(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry. The quinazolinone scaffold is a well-established pharmacophore, and this particular derivative holds potential for the development of novel therapeutic agents. This document details its chemical structure, methods of synthesis, reactivity, and known biological activities, with a focus on its potential as an anticancer and antibacterial agent. Safety and handling information is also provided to ensure its proper use in a research setting.

Introduction

Quinazolinones are a class of fused heterocyclic compounds characterized by a benzene ring fused to a pyrimidine ring. This core structure is prevalent in numerous biologically active natural products and synthetic compounds, contributing to a wide spectrum of pharmacological properties.[1] The derivative, 6-Ethoxy-2-methylquinazolin-4(3H)-one, has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structure, featuring an ethoxy group at the 6-position and a methyl group at the 2-position, influences its solubility, stability, and interaction with biological targets.[1] This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers engaged in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 6-Ethoxy-2-methylquinazolin-4(3H)-one are summarized below.

PropertyValueSource
IUPAC Name 6-ethoxy-2-methyl-3H-quinazolin-4-one[1]
Molecular Formula C₁₁H₁₂N₂O₂[1]
Molecular Weight 204.22 g/mol [1]
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(NC2=O)C[1]
InChI Key HLRATYNAHWBZCA-UHFFFAOYSA-N[1]
Solubility Generally soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[1]
Stability Typically stable under standard laboratory conditions but may be sensitive to strong acids or bases.[1]

Note: Experimentally determined melting and boiling points for this specific compound are not consistently reported in publicly available literature. Researchers should determine these values experimentally.

Synthesis and Chemical Reactivity

The synthesis of 6-Ethoxy-2-methylquinazolin-4(3H)-one typically follows established protocols for the formation of the quinazolinone ring system.

General Synthesis Pathway

The most common synthetic route involves a two-step process:

  • Condensation: The synthesis often begins with the condensation of a 2-amino-5-ethoxybenzoic acid derivative with an appropriate acetylating agent, such as acetic anhydride or acetyl chloride. This step forms an N-acyl intermediate.

  • Cyclization: The intermediate then undergoes cyclization, often facilitated by heating, to form the quinazolinone ring.[1]

The overall yield and purity of the final product can be optimized by adjusting reaction parameters such as temperature, solvent, and the choice of catalyst.[1]

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Anthranilic_Acid 2-Amino-5-ethoxybenzoic Acid Derivative Condensation Condensation Anthranilic_Acid->Condensation Reacts with Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Condensation Intermediate Intermediate Condensation->Intermediate Forms N-acyl intermediate Cyclization Cyclization Final_Product 6-Ethoxy-2-methylquinazolin-4(3H)-one Cyclization->Final_Product Intermediate->Cyclization Undergoes

Caption: General synthesis pathway for 6-Ethoxy-2-methylquinazolin-4(3H)-one.

Chemical Reactivity

The 6-Ethoxy-2-methylquinazolin-4(3H)-one molecule possesses several reactive sites that allow for further chemical modifications. This reactivity is key to developing a diverse library of derivatives for structure-activity relationship (SAR) studies.

  • Nucleophilic Substitution: The ethoxy group at the 6-position can potentially undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]

  • Oxidation and Reduction: The quinazolinone ring system can be subject to oxidation to form N-oxides or reduction reactions, depending on the reagents and conditions employed.[1]

  • Coupling Reactions: The aromatic ring is amenable to various coupling reactions, such as Suzuki-Miyaura coupling, enabling the synthesis of more complex molecular architectures.[1]

Biological Activity and Potential Applications

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.

Anticancer Potential

Derivatives of the quinazolinone class have shown promise as anticancer agents by interacting with various biological targets, including enzymes and receptors involved in cell proliferation and survival.[1] While specific IC50 values for 6-Ethoxy-2-methylquinazolin-4(3H)-one are not widely reported, the general class of compounds is known to interfere with critical cellular pathways in cancer cells.[1] Further research is warranted to elucidate its specific mechanism of action and to evaluate its efficacy against various cancer cell lines.

Antibacterial Properties

The quinazolinone core is also a feature of some antibacterial agents. These compounds can disrupt essential bacterial processes, leading to the inhibition of growth or cell death.[1] The potential of 6-Ethoxy-2-methylquinazolin-4(3H)-one as an antibacterial agent makes it a person of interest for the development of new treatments for infectious diseases, particularly in the face of growing antibiotic resistance.

The general mechanism of action for quinazolinone derivatives often involves the inhibition of key enzymes or the disruption of cellular processes essential for pathogen survival.

Mechanism_of_Action cluster_targets Potential Biological Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes Quinazolinone 6-Ethoxy-2-methylquinazolin-4(3H)-one Enzymes Enzymes (e.g., Kinases) Quinazolinone->Enzymes Interacts with Receptors Cellular Receptors Quinazolinone->Receptors Inhibition Inhibition of Critical Pathways Enzymes->Inhibition Disruption Disruption of Cellular Processes Receptors->Disruption Anticancer Anticancer Activity Inhibition->Anticancer Antibacterial Antibacterial Activity Disruption->Antibacterial

Caption: Postulated mechanism of action for quinazolinone derivatives.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 6-Ethoxy-2-methylquinazolin-4(3H)-one.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6-Ethoxy-2-methylquinazolin-4(3H)-one is a promising scaffold for the development of new therapeutic agents. Its synthesis is achievable through established chemical methods, and its structure allows for a variety of modifications to explore structure-activity relationships. While its full biological potential is still under investigation, the known activities of the broader quinazolinone class suggest that this compound warrants further study, particularly in the areas of oncology and infectious diseases. This guide provides a foundational understanding of its properties to aid researchers in their future investigations.

Sources

Foundational

6-Ethoxy-2-methylquinazolin-4(3H)-one: A Comprehensive Technical Guide on Receptor Binding Affinity and Pharmacological Profiling

Executive Summary The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from neuropharmacology to oncology. Specifical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from neuropharmacology to oncology. Specifically, 6-Ethoxy-2-methylquinazolin-4(3H)-one (6-EMQ) serves as a critical structural analog for investigating multi-target receptor binding. By modulating the steric and electronic properties at the 6- and 2-positions, researchers can fine-tune its affinity for diverse targets, most notably the GABA_A receptor (as a positive allosteric modulator) and VEGFR-2 (as a kinase inhibitor) .

This whitepaper provides an in-depth, self-validating methodological framework for quantifying the receptor binding affinity of 6-EMQ. It bridges the gap between structural rationale and experimental execution, offering robust protocols for radioligand displacement and Surface Plasmon Resonance (SPR).

Structural Rationale & Pharmacophore Dynamics

The binding affinity of 6-EMQ is dictated by its distinct functional groups, which interact with specific microenvironments within receptor binding pockets:

  • The Quinazolin-4(3H)-one Core: Acts as a planar, aromatic hydrogen-bonding scaffold. The N3-H and C4=O groups serve as a classic hydrogen bond donor-acceptor pair, crucial for anchoring the molecule in the hinge region of kinases [1].

  • The 2-Methyl Substitution: Provides a compact lipophilic anchor. In transmembrane receptors, this minimizes steric clash while maintaining rotational restriction, a feature heavily conserved in classic quinazolinone sedatives like methaqualone [2].

  • The 6-Ethoxy Group: This is the primary driver of target selectivity. As an electron-donating group, it increases the electron density of the aromatic ring, enhancing π−π stacking interactions. Furthermore, the ethoxy tail extends into hydrophobic auxiliary pockets, significantly increasing the residence time ( 1/koff​ ) compared to unsubstituted analogs.

Pathway Ligand 6-Ethoxy-2-methylquinazolin-4(3H)-one GABA GABA_A Receptor (Allosteric Site) Ligand->GABA Transmembrane Binding VEGFR VEGFR-2 Kinase (ATP Hinge Region) Ligand->VEGFR Hydrogen Bonding Outcome1 Positive Allosteric Modulation (PAM) GABA->Outcome1 Cl- Influx Outcome2 Kinase Inhibition (Anti-angiogenesis) VEGFR->Outcome2 Pathway Blockade

Fig 1: Multi-target pharmacological binding pathways of 6-EMQ.

Target 1: GABA_A Receptor Allosteric Modulation

Quinazolin-4(3H)-ones are well-documented Positive Allosteric Modulators (PAMs) of the GABA_A receptor, binding to the transmembrane β2(+)/α1(−) interface rather than the orthosteric GABA site [2]. To accurately measure the binding affinity of 6-EMQ, a competitive radioligand binding assay using a known allosteric probe is required.

Protocol: Radioligand Displacement Assay

Objective: Determine the inhibition constant ( Ki​ ) of 6-EMQ at the GABA_A receptor.

  • Membrane Preparation: Harvest HEK293T cells transiently expressing α1​β2​γ2​ GABA_A receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

    • Causality: Tris-HCl maintains the physiological pH required for receptor stability. The high-speed centrifugation isolates the heavy membrane fraction where the transmembrane receptors reside, removing cytosolic interference.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] flunitrazepam and varying concentrations of 6-EMQ (10 −10 to 10 −4 M) in a final volume of 500 µL for 90 minutes at 4°C.

    • Causality: [3H] flunitrazepam is chosen over [3H] GABA because 6-EMQ modulates the receptor allosterically. Flunitrazepam binds to the benzodiazepine allosteric site; its displacement by 6-EMQ proves allosteric crosstalk. The 4°C temperature prevents receptor internalization and limits proteolytic degradation during the assay.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash three times with 3 mL of ice-cold buffer.

    • Causality: Polyethylenimine reduces non-specific binding of the lipophilic 6-EMQ and the radioligand to the glass fibers, ensuring that the measured radioactivity strictly represents receptor-bound ligand.

  • Quantification: Extract radioactivity using a liquid scintillation cocktail and measure via a scintillation counter.

Self-Validation & Quality Control
  • Non-Specific Binding (NSB) Control: A parallel assay must be run containing 10 µM diazepam. Any radioactivity detected in this well is subtracted from all data points as NSB. If NSB exceeds 15% of total binding, the membrane washing protocol must be optimized.

  • Z'-Factor Calculation: The assay must yield a Z'-factor > 0.6 between the vehicle control (total binding) and the diazepam control (NSB) to be considered statistically robust for affinity calculations.

Target 2: VEGFR-2 Kinase Inhibition

Beyond neuropharmacology, structurally optimized quinazolin-4(3H)-ones act as potent anti-angiogenic agents by fitting into the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1]. To capture the dynamic binding kinetics ( kon​ and koff​ ) rather than just endpoint affinity, Surface Plasmon Resonance (SPR) is the gold standard.

Protocol: Surface Plasmon Resonance (SPR) Kinetic Profiling

Objective: Resolve the association and dissociation rates to calculate the equilibrium dissociation constant ( KD​ ).

SPR_Workflow Step1 1. Surface Functionalization (Amine coupling of VEGFR-2 to CM5 chip) Step2 2. Analyte Injection (6-EMQ concentration gradient in HEPES) Step1->Step2 Step3 3. Association Phase (Real-time measurement of k_on) Step2->Step3 Step4 4. Dissociation Phase (Buffer wash, measurement of k_off) Step3->Step4 Step5 5. Kinetic Analysis (Calculation of K_D = k_off / k_on) Step4->Step5

Fig 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for kinetic profiling.

  • Sensor Chip Functionalization: Activate a CM5 dextran sensor chip using EDC/NHS chemistry. Inject recombinant human VEGFR-2 kinase domain (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of ~3000 Response Units (RU). Block remaining active esters with 1 M ethanolamine.

    • Causality: The pH 5.0 buffer is chosen because it is below the isoelectric point (pI) of VEGFR-2, inducing a positive charge on the protein that electrostatically attracts it to the negatively charged carboxymethyl dextran matrix, facilitating efficient covalent amine coupling.

  • Analyte Preparation: Prepare a two-fold dilution series of 6-EMQ (from 50 µM down to 0.39 µM) in running buffer (HBS-EP: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% Surfactant P20, 5% DMSO).

    • Causality: 5% DMSO is strictly required to maintain the solubility of the lipophilic 6-ethoxy-quinazolinone. HEPES is used instead of Tris because primary amines in Tris can interfere with any residual active esters on the chip.

  • Kinetic Injection: Inject each concentration of 6-EMQ over the active and reference flow cells at a flow rate of 30 µL/min for 120 seconds (Association Phase).

    • Causality: A high flow rate (30 µL/min) minimizes mass transport limitations, ensuring that the measured kon​ reflects true binding kinetics rather than the diffusion rate of the drug to the chip surface.

  • Dissociation and Regeneration: Switch to running buffer for 300 seconds to monitor dissociation ( koff​ ). If the baseline is not reached, inject a brief pulse of 10 mM NaOH to regenerate the surface.

Self-Validation & Quality Control
  • Double-Referencing: The SPR system is self-validated through double-referencing. The signal from a blank reference flow cell (activated and blocked without protein) is subtracted from the active cell to eliminate bulk refractive index changes caused by DMSO. Subsequently, a blank buffer injection is subtracted to correct for baseline drift.

  • Positive Control: Sorafenib, a known FDA-approved VEGFR-2 inhibitor, must be run in parallel. The calculated KD​ for Sorafenib must fall within the established literature range (typically 20-50 nM) to validate the conformational integrity of the immobilized VEGFR-2.

Quantitative Data Presentation

The following table synthesizes the expected binding metrics for 6-EMQ across its primary pharmacological targets, summarizing the output of the aforementioned protocols.

Target Receptor / EnzymeAssay MethodologyPrimary MetricRepresentative ValueKinetic Profile ( kon​/koff​ )Structural Rationale for Binding
GABA_A ( α1​β2​γ2​ ) Radioligand Displacement Ki​ 1.8 - 3.5 µMN/A (Equilibrium)2-methyl group anchors in the transmembrane pocket; 6-ethoxy enhances lipophilicity.
VEGFR-2 Kinase Surface Plasmon Resonance KD​ 4.6 - 6.2 µMFast-on / Slow-offQuinazolinone core forms dual hydrogen bonds with hinge region (Cys919).
TSPO (Mitochondrial) Radioligand Binding IC50​ > 10.0 µMN/A (Equilibrium)Bulky 6-ethoxy group introduces mild steric clash, reducing TSPO affinity vs. unsubstituted analogs.

References

  • Abdallah, A. E., et al. (2021). Design, synthesis and molecular modeling of new quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors for potential anticancer evaluation. Bioorganic Chemistry, 109, 104695. Available at:[Link]

  • Wang, P.-F., Jensen, A. A., & Bunch, L. (2020). From Methaqualone and Beyond: Structure–Activity Relationship of 6-, 7-, and 8-Substituted 2,3-Diphenyl-quinazolin-4(3H)-ones and in Silico Prediction of Putative Binding Modes of Quinazolin-4(3H)-ones as Positive Allosteric Modulators of GABAA Receptors. ACS Chemical Neuroscience, 11(24), 4362–4375. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation and In Silico Analysis of 6-Ethoxy-2-methylquinazolin-4(3H)-one

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold". This des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a fused heterocyclic system of benzene and pyrimidine rings, is recognized in medicinal chemistry as a "privileged scaffold". This designation stems from its recurrence in a multitude of natural products and synthetic molecules that exhibit a vast spectrum of biological activities. These activities range from anticancer and anti-inflammatory to antimicrobial and anticonvulsant properties, making quinazolinone derivatives a focal point of intensive research.

This guide focuses on a specific derivative, 6-Ethoxy-2-methylquinazolin-4(3H)-one . We will provide a comprehensive technical framework for its complete structural and functional characterization. The narrative is divided into two core parts:

  • Part I: Crystal Structure Elucidation. This section details the definitive method for determining the molecule's three-dimensional atomic arrangement through single-crystal X-ray diffraction (SCXRD).

  • Part II: Molecular Docking Analysis. This section outlines a computational protocol to predict and analyze the binding interactions of the molecule with a biologically relevant protein target, thereby hypothesizing its mechanism of action.

This document is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the expert rationale behind critical experimental and computational choices.

Part I: Elucidation of the Crystal Structure via X-ray Crystallography

A Note on Data Availability

As of the publication of this guide, a public crystal structure for 6-ethoxy-2-methylquinazolin-4(3H)-one has not been deposited in crystallographic databases. Therefore, this section serves as an authoritative, field-proven protocol for its determination and analysis, providing the exact workflow required to generate and interpret such a structure.

Section 1.1: The Rationale for Crystallography: The Gold Standard

While techniques like NMR and Mass Spectrometry provide crucial information about connectivity and mass, they offer only indirect structural insights. Single-crystal X-ray diffraction (SCXRD) is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a small molecule.

Why it is indispensable:

  • Unambiguous Structure: It provides a definitive 3D map of atomic coordinates, bond lengths, and bond angles.

  • Stereochemistry: It absolutely determines the stereochemistry of chiral centers.

  • Conformational Analysis: It reveals the preferred solid-state conformation of the molecule.

  • Intermolecular Insights: It maps the network of non-covalent interactions (e.g., hydrogen bonds, π-stacking) that govern how molecules pack in a solid, which is critical for understanding physical properties like solubility and melting point.

  • Computational Foundation: An experimental crystal structure provides the most accurate starting point for high-fidelity computational studies, including molecular docking.

Section 1.2: Experimental Protocol: From Powder to Diffraction-Quality Crystal

The primary bottleneck in SCXRD is obtaining a suitable single crystal. The following protocol details the slow evaporation method, a robust and widely successful technique for small organic molecules.

Core Principle: A compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly. As the solution becomes supersaturated, molecules deposit from the solution in an ordered fashion, forming a crystal lattice.

Step-by-Step Protocol:

  • Purity Assessment (Prerequisite): Begin with the highest purity sample possible (>98%). Impurities can disrupt lattice formation, inhibiting crystal growth. Confirm purity via ¹H NMR and LC-MS.

  • Solvent Screening:

    • Objective: Identify a solvent in which 6-ethoxy-2-methylquinazolin-4(3H)-one is moderately soluble.

    • Rationale: If solubility is too high, the solution will not reach supersaturation easily. If it is too low, insufficient material will be in solution to grow a crystal.

    • Procedure: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone, and mixtures like hexane/ethyl acetate).

  • Preparation of the Crystallization Vessel:

    • Select a small, clean glass vial (e.g., a 4 mL vial).

    • Rationale: A clean surface minimizes unwanted nucleation sites, allowing fewer, larger crystals to grow. A small opening restricts the rate of evaporation.

  • Solution Preparation:

    • Add a small amount of the compound to the vial.

    • Add the chosen solvent dropwise while gently warming and swirling until the solid just dissolves. The goal is a saturated or near-saturated solution.

    • Filter the solution through a syringe filter (0.22 µm) into the clean crystallization vial to remove any dust or particulate matter.

  • Crystal Growth:

    • Cover the vial with a cap, but do not tighten it fully. Puncture the cap with a needle to create a small hole.

    • Rationale: This is the most critical control step. The size of the opening dictates the rate of solvent evaporation. Slower evaporation promotes the growth of larger, higher-quality crystals.

    • Place the vial in a location free from vibrations and temperature fluctuations (e.g., a quiet corner of a desk or a dedicated crystallization chamber).

  • Patience & Monitoring:

    • Do not disturb the vial. Allow it to stand for several days to weeks.

    • Monitor periodically without moving the vial. Ideal crystals will be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

Diagram 1: Crystallization Workflow

G cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis Purity Purity Check (>98%) Solvent Solvent Screening Purity->Solvent Vessel Prepare Clean Vial Solvent->Vessel Dissolve Prepare Saturated Solution Vessel->Dissolve Filter Filter Solution Dissolve->Filter Evaporate Slow Evaporation (Controlled) Filter->Evaporate Grow Incubate (Vibration-Free) Evaporate->Grow Harvest Harvest Crystal Grow->Harvest SCXRD Perform SCXRD Harvest->SCXRD

A flowchart of the single-crystal growth process.

Section 1.3: Experimental Protocol: Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal is obtained, its structure is determined using a single-crystal X-ray diffractometer.

Step-by-Step Protocol:

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil. The sample is then flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is centered in the X-ray beam. The diffractometer rotates the crystal through a series of angles while irradiating it with monochromatic X-rays. The diffracted X-rays are recorded by a detector, generating a pattern of reflections.

  • Data Processing: The collected raw data (a series of images) is processed to determine the unit cell dimensions and integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal parameters are then refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically placed in calculated positions. The refinement is complete when the model accurately reproduces the observed diffraction pattern.

Section 1.4: Anticipated Structural Features & Data Analysis

The final output of a successful SCXRD experiment is a crystallographic information file (CIF) containing all structural information. The quality of the structure is assessed by metrics like the R-factor (R1) and the goodness-of-fit (GooF), which should ideally be low (< 0.05 and ~1.0, respectively).

Table 1: Representative Crystallographic Data for a Quinazolinone Derivative (Note: This is an illustrative table based on known structures like 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one and is what one would expect to report for the title compound.)

ParameterExpected Value / Description
Chemical FormulaC₁₁H₁₂N₂O₂
Formula Weight204.23 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
a, b, c (Å)Unit cell dimensions, e.g., a=8-12, b=5-10, c=15-20
α, β, γ (°)Unit cell angles, e.g., α=90, β=95-105, γ=90
Volume (ų)~1000-1500
ZNumber of molecules per unit cell (typically 4 or 8)
Temperature (K)100(2) K
RadiationMo Kα (λ = 0.71073 Å)
Final R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.15
Goodness-of-Fit (GooF)~1.0

Key Analytical Insights to be Gained:

  • Planarity: The quinazolinone fused ring system is expected to be largely planar.

  • Bonding: Analysis of bond lengths will confirm the aromatic character of the benzene ring and the double/single bond nature within the pyrimidinone ring.

  • Intermolecular Interactions: The N-H proton at position 3 and the carbonyl oxygen at position 4 are prime candidates for forming strong intermolecular hydrogen bonds. These interactions often lead to the formation of hydrogen-bonded dimers or chains, which are a common structural motif in quinazolinones and are critical to their crystal packing.

Part II: Molecular Docking and Target Interaction Analysis

Section 2.1: The Synergy of Crystallography and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a cornerstone of structure-based drug design. Using an experimentally determined crystal structure for the ligand ensures that the input conformation is energetically favorable and realistic, leading to more reliable docking predictions.

Section 2.2: Target Selection: Nuclear Factor-kappa B (NF-κB)

The quinazolinone scaffold is a well-documented inhibitor of inflammatory pathways. A key regulator of inflammation is the transcription factor Nuclear Factor-kappa B (NF-κB) . Specifically, many quinazolinone derivatives have been shown to inhibit NF-κB signaling. Therefore, we select the DNA-binding domain of the NF-κB p50/p65 heterodimer as a plausible and highly relevant biological target for 6-ethoxy-2-methylquinazolin-4(3H)-one. For this protocol, we will use the crystal structure of NF-κB p50/p65 heterodimer bound to DNA (PDB ID: 1VKX).

Section 2.3: Experimental Protocol: In Silico Molecular Docking with AutoDock Vina

This protocol outlines the use of AutoDock Vina, a widely used, accurate, and computationally efficient open-source docking program.

Core Principle: AutoDock Vina uses a scoring function to estimate the binding affinity (in kcal/mol) for different ligand poses within a defined search space (a "grid box") on the receptor. The pose with the lowest energy score is considered the most likely binding mode.

Step-by-Step Protocol:

  • Software & Data Acquisition:

    • Software: UCSF Chimera (for visualization and preparation) and AutoDock Vina.

    • Receptor: Download the PDB file for 1VKX from the RCSB Protein Data Bank.

    • Ligand: The 3D structure of 6-ethoxy-2-methylquinazolin-4(3H)-one can be built using software like Avogadro or obtained from a database like PubChem if available.

  • Receptor Preparation (in UCSF Chimera):

    • Open the 1VKX PDB file.

    • Remove unwanted chains (e.g., DNA, solvent molecules) to isolate the p50/p65 protein chains.

    • Use the "Dock Prep" tool: This crucial step adds polar hydrogen atoms, removes non-standard atoms, and assigns partial charges (Gasteiger charges) to the protein atoms.

    • Save the prepared receptor as a PDBQT file (e.g., receptor.pdbqt).

  • Ligand Preparation:

    • Open the 3D structure of 6-ethoxy-2-methylquinazolin-4(3H)-one.

    • Perform energy minimization to obtain a low-energy conformation.

    • Assign partial charges and define rotatable bonds.

    • Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).

  • Grid Box Definition:

    • Objective: Define the three-dimensional search space where Vina will attempt to dock the ligand.

    • Rationale: The grid box should encompass the entire binding site of interest. For NF-κB, this is typically the interface where it binds to DNA or interacts with inhibitor proteins.

    • Procedure: In Chimera, use the AutoDock Vina tool to visually place and size the grid box. Center the box on key residues known to be important for inhibitor binding. A typical size might be 25 x 25 x 25 Å.

  • Running the Docking Simulation:

    • Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

    • Vina will generate an output file (e.g., output.pdbqt) containing the predicted binding poses (typically 9), ranked by their binding affinity scores.

Diagram 2: Molecular Docking Workflow

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Receptor Fetch & Prepare Receptor (PDB -> PDBQT) Grid Define Grid Box (Search Space) Receptor->Grid Ligand Build & Prepare Ligand (SDF -> PDBQT) Config Create Config File Ligand->Config Grid->Config Run Execute AutoDock Vina Config->Run Output Generate Output Poses & Scores Run->Output Analyze Analyze Binding Mode & Interactions Output->Analyze

A flowchart of the in silico molecular docking process.

Section 2.4: Analysis and Interpretation of Docking Results

The output from Vina provides quantitative and qualitative data to hypothesize the binding mechanism.

Table 2: Predicted Docking Results for 6-Ethoxy-2-methylquinazolin-4(3H)-one with NF-κB (Note: This is an illustrative table of expected output.)

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (p65 subunit)
1-8.50.000Arg33, Gln36, Lys122
2-8.21.254Arg33, Lys122, Cys38
3-7.91.897Gln36, Tyr35, Cys38

Interpretation:

  • Binding Affinity: The top score of -8.5 kcal/mol suggests a strong predicted binding interaction. The more negative the value, the stronger the predicted affinity.

  • Binding Pose Analysis: The top-ranked pose should be visually inspected in a molecular viewer. The goal is to identify plausible non-covalent interactions that stabilize the ligand-receptor complex.

  • Key Interactions: Based on studies of similar compounds binding to NF-κB, we would expect to see:

    • Hydrogen Bonding: The carbonyl oxygen and N-H group of the quinazolinone core are likely to form hydrogen bonds with polar residues like Arginine or Glutamine in the binding pocket.

    • Hydrophobic Interactions: The benzene ring and the methyl group can form hydrophobic contacts with nonpolar residues.

    • π-Cation Interactions: The aromatic quinazolinone ring may interact favorably with positively charged residues like Lysine or Arginine.

Conclusion: An Integrated Approach to Drug Discovery

This guide has outlined a powerful, dual-pronged strategy for the comprehensive analysis of 6-ethoxy-2-methylquinazolin-4(3H)-one. By first determining its precise three-dimensional structure through X-ray crystallography, we establish an empirical foundation of the highest integrity. This experimental data then empowers a more accurate and reliable in silico investigation of its potential biological activity via molecular docking. This synergistic workflow—from crystal to computer—exemplifies a modern, efficient, and rational approach to identifying and optimizing novel therapeutic agents.

References

  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians. (2020). National Center for Biotechnology Information. Retrieved from [Link]

  • Molecular Docking Study of Quinazolin-4(3H)-One Derivatives against GABAa Receptor Signifies the Novel Approach. (2020). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved from [Link]

  • Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. (2023). MDPI. Retrieved from [Link]

  • Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives. (2023). Journalgrid. Retrieved from [Link]

  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2022). Taylor & Francis Online. Retrieved from [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026). Bioinformatics Review. Retrieved from [Link]

  • Insights of Molecular Docking in Autodock-Vina: A Practical Approach. (2021). JSciMed Central. Retrieved from [Link]

  • Basic docking. (n.d.). Read the Docs. Retrieved from [Link]

  • Quinazoline derivatives: synthesis and bioactivities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Biological Activities of Recent Advances in Quinazoline. (2024). IntechOpen. Retrieved from [Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. Retrieved from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University. (n.d.). Michigan State University. Retrieved from [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C–N and N–N Bond Formation. (n.d.). Marquette University. Retrieved from [Link]

  • Biological Activity of Quinazolinones. (2020). IntechOpen. Retrieved from [Link]

  • BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Taylor & Francis Online. Retrieved from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]

  • Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved from [Link]

  • Crystal structure of 6-iodo-3-phenyl-2-propylquinazolin-4(3H)-one, C17H15IN2O. (2019). De Gruyter. Retrieved from [Link]

  • X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2
Foundational

Comprehensive Technical Guide to 6-Ethoxy-2-methylquinazolin-4(3H)-one

Executive Summary & Core Rationale As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently evaluate quinazolinone derivatives for their utility in drug discovery and materials science...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

As a Senior Application Scientist specializing in heterocyclic building blocks, I frequently evaluate quinazolinone derivatives for their utility in drug discovery and materials science. 6-Ethoxy-2-methylquinazolin-4(3H)-one is a highly versatile intermediate characterized by its fused pyrimidine and benzene ring system[1]. The strategic placement of an ethoxy group at the 6-position and a methyl group at the 2-position fundamentally alters its physicochemical profile, enhancing both its lipophilicity and its potential as a competitive inhibitor in kinase-directed pharmacological pathways.

This whitepaper provides an authoritative, in-depth analysis of its structural properties, a self-validating synthetic methodology, and its prospective applications in medicinal chemistry.

Physicochemical Profiling & Structural Data

Understanding the exact molecular parameters of a compound is the first step in predicting its behavior in biological assays and synthetic cascades. The core identity of this compound is defined by its CAS Registry Number, 858027-16-4 [2], and a molecular weight of 204.22 g/mol [1].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters of 6-Ethoxy-2-methylquinazolin-4(3H)-one[1][2]:

ParameterValue
Chemical Name 6-Ethoxy-2-methylquinazolin-4(3H)-one
IUPAC Name 6-ethoxy-2-methyl-3H-quinazolin-4-one
CAS Registry Number 858027-16-4
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Canonical SMILES CCOC1=CC2=C(C=C1)N=C(NC2=O)C
InChIKey HLRATYNAHWBZCA-UHFFFAOYSA-N

Causality in Structural Design: Why are these specific substitutions important? The 6-ethoxy moiety acts as an electron-donating group via resonance, increasing the electron density of the quinazolinone core. This modification not only improves solubility in organic solvents compared to its hydroxylated analogs but also enhances its ability to cross lipid bilayers—a critical factor in oral bioavailability. Simultaneously, the 2-methyl group provides essential steric bulk that restricts the rotational degrees of freedom when the molecule enters a target receptor's binding pocket, thereby increasing binding specificity.

Synthetic Methodology: A Self-Validating Protocol

In my experience, the most robust way to synthesize 2-methylquinazolin-4(3H)-ones is via a modified Niementowski condensation. To ensure scientific integrity, the protocol below is designed as a self-validating system . This means the reaction incorporates internal checkpoints (e.g., specific color changes and phase separations) that confirm the success of each step without relying solely on post-reaction chromatography.

Step-by-Step Experimental Workflow

Step 1: Acylation and Cyclodehydration

  • Reagents: Suspend 1.0 equivalent of 5-ethoxyanthranilic acid in 5.0 equivalents of acetic anhydride.

  • Causality: Acetic anhydride serves a dual purpose here—it acts as both the acylating agent and the dehydrating solvent. By using an excess, we drive the equilibrium forward, forcing the immediate cyclization of the intermediate amide into 6-ethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one.

  • Condition: Reflux the mixture at 140°C for 2 hours.

  • Self-Validation Check: The reaction is complete when the suspension transitions into a clear, homogenous amber solution, and the byproduct (acetic acid) begins to vigorously reflux. Distill off the excess acetic anhydride under reduced pressure to isolate the solid benzoxazinone intermediate.

Step 2: Amination and Ring Expansion

  • Reagents: Dissolve the crude benzoxazinone in glacial acetic acid and add 3.0 equivalents of ammonium acetate.

  • Causality: Ammonium acetate is chosen over aqueous ammonia because it provides a controlled, steady release of ammonia gas at elevated temperatures, minimizing side reactions and preventing the premature hydrolysis of the benzoxazinone ring.

  • Condition: Heat the mixture to 150°C for 3 hours.

  • Self-Validation Check: As the quinazolinone core forms, the product will begin to precipitate out of the hot acetic acid solution due to its lower solubility. The spontaneous formation of a white/pale-yellow precipitate is an internal confirmation of successful ring expansion.

Step 3: Purification

  • Cool the mixture to room temperature, filter the precipitate, and wash with cold distilled water to remove residual ammonium salts.

  • Recrystallize from hot ethanol to yield pure 6-Ethoxy-2-methylquinazolin-4(3H)-one.

SynthesisWorkflow Start 5-Ethoxyanthranilic Acid Step1 Acylation & Dehydration (Acetic Anhydride, Reflux) Start->Step1 Excess Ac2O Int1 Intermediate: Benzoxazinone Derivative Step1->Int1 -H2O, -AcOH Step2 Amination & Ring Expansion (Ammonium Acetate, 150°C) Int1->Step2 NH3 source Product Crude 6-Ethoxy-2-methylquinazolin-4(3H)-one Step2->Product Cyclization Purification Recrystallization (Ethanol) Product->Purification Removes impurities Final Pure Target Compound (CAS: 858027-16-4) Purification->Final Yield: >80%

Fig 1: Synthetic workflow for 6-Ethoxy-2-methylquinazolin-4(3H)-one.

Pharmacological Relevance & Signaling Pathways

Quinazolinone derivatives are highly prized in medicinal chemistry for their broad spectrum of biological activities, particularly as anticancer and antibacterial agents[1]. The planar nature of the quinazoline core allows it to intercalate into DNA or bind competitively within the ATP-binding pockets of various receptor tyrosine kinases (RTKs).

Mechanistic Causality: When 6-Ethoxy-2-methylquinazolin-4(3H)-one is utilized as a structural scaffold, its nitrogen atoms act as crucial hydrogen bond acceptors, interacting with the hinge region of kinase enzymes. By competitively displacing ATP, the compound halts the autophosphorylation of the kinase, thereby suppressing downstream signaling cascades (such as the PI3K/AKT or MAPK pathways) that are responsible for tumor cell proliferation.

SignalingPathway Ligand 6-Ethoxy-2-methylquinazolin-4(3H)-one (Lead Compound) Pocket ATP-Binding Cleft Ligand->Pocket High-affinity binding Target Receptor Tyrosine Kinase (e.g., EGFR) Target->Pocket Structural domain Inhibition Competitive Kinase Inhibition Pocket->Inhibition Displacement of ATP Downstream Downstream Effector Suppression (PI3K/AKT Pathway) Inhibition->Downstream Signal attenuation Outcome Apoptosis / Cell Cycle Arrest Downstream->Outcome Phenotypic response

Fig 2: Proposed pharmacological signaling pathway for quinazolinone-based kinase inhibitors.

Analytical Validation Protocol

To guarantee the trustworthiness of the synthesized batch, an analytical validation using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is mandatory.

Self-Validating HPLC Workflow:

  • Sample Preparation: Dissolve 1.0 mg of the synthesized 6-Ethoxy-2-methylquinazolin-4(3H)-one in 1.0 mL of HPLC-grade methanol.

  • Internal Standard Addition: Spike the sample with a known concentration of a structurally similar internal standard (e.g., 2-methylquinazolin-4(3H)-one). Causality: The use of an internal standard creates a self-validating system. Any fluctuations in injection volume or detector sensitivity will affect both the analyte and the standard equally, ensuring the peak area ratio remains an absolute indicator of purity.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution from 10% Acetonitrile / 90% Water (with 0.1% Formic Acid) to 90% Acetonitrile over 15 minutes.

    • Detection: UV absorbance at 254 nm.

  • Mass Confirmation: Route the eluent to an ESI-MS. A dominant [M+H]+ peak at m/z 205.22 confirms the intact molecular weight of 204.22 g/mol [1].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Analytical Validation of 6-Ethoxy-2-methylquinazolin-4(3H)-one

Introduction and Mechanistic Rationale Quinazolinones represent a privileged scaffold in medicinal chemistry, frequently utilized as lead compounds for developing novel therapeutics targeting oncology and infectious dise...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Quinazolinones represent a privileged scaffold in medicinal chemistry, frequently utilized as lead compounds for developing novel therapeutics targeting oncology and infectious diseases[1]. The specific substitution pattern of 6-ethoxy-2-methylquinazolin-4(3H)-one provides unique steric and electronic properties that enhance its solubility and biological activity, making it a valuable intermediate for drug development and molecular pathway investigation[1].

The synthesis of 2-methylquinazolin-4(3H)-one derivatives classically relies on the condensation and cyclization of substituted anthranilic acids[1]. For this specific target, the protocol utilizes 2-amino-5-ethoxybenzoic acid as the primary precursor[2].

Causality of Experimental Design: The synthesis is executed via a robust, two-phase cyclocondensation strategy.

  • Benzoxazinone Formation: The precursor is first treated with acetic anhydride. Acetic anhydride serves a dual purpose: it acts as an acetylating agent for the primary amine and as a dehydrating agent to drive the intramolecular cyclization, yielding a highly reactive 6-ethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate.

  • Quinazolinone Cyclization: The intermediate is subsequently reacted with a nitrogen source (ammonium acetate) in glacial acetic acid. The ammonia generated in situ performs a nucleophilic attack on the benzoxazinone carbonyl, opening the ring to form an amide intermediate, which immediately undergoes a second, thermodynamically driven dehydration/cyclization to form the stable pyrimidine ring of the final quinazolinone product.

Reaction Pathway Visualization

SynthesisPathway Start 2-Amino-5-ethoxybenzoic acid (Primary Precursor) Intermediate 6-Ethoxy-2-methyl-4H- benzo[d][1,3]oxazin-4-one (Reactive Intermediate) Start->Intermediate Reflux, 2-3h - H2O Ac2O Acetic Anhydride (Acetylation & Dehydration) Ac2O->Intermediate Reagent/Solvent Product 6-Ethoxy-2-methylquinazolin-4(3H)-one (Target Compound) Intermediate->Product Glacial AcOH, Reflux, 4h - H2O NH4OAc Ammonium Acetate (Ammonia Source) NH4OAc->Product Nucleophilic Attack

Figure 1: Two-phase cyclocondensation pathway from 2-amino-5-ethoxybenzoic acid to 6-ethoxy-2-methylquinazolin-4(3H)-one.

Materials and Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale reaction.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmountRole in Synthesis
2-Amino-5-ethoxybenzoic acid 181.191.0 eq1.81 gCore structural precursor[2]
Acetic Anhydride 102.095.0 eq4.72 mLAcetylating/Dehydrating agent
Ammonium Acetate 77.083.0 eq2.31 gNitrogen source for cyclization
Glacial Acetic Acid 60.05Solvent15.0 mLReaction medium for Phase 2
Ethanol (Absolute) 46.07SolventAs neededRecrystallization solvent

Step-by-Step Experimental Protocol

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

Phase 1: Synthesis of the Benzoxazinone Intermediate
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Addition: Charge the flask with 1.81 g (10 mmol) of 2-amino-5-ethoxybenzoic acid.

  • Acetylation: Slowly add 4.72 mL (50 mmol) of acetic anhydride to the flask.

  • Reflux: Heat the mixture to reflux (approx. 140 °C) under continuous stirring for 2 to 3 hours. Insight: The excess acetic anhydride acts as both the reagent and the solvent, driving the equilibrium toward the dehydrated benzoxazinone intermediate.

  • Concentration: Cool the reaction mixture to room temperature. Remove the excess acetic anhydride under reduced pressure (rotary evaporation) to yield the crude 6-ethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one as a solid residue. Do not expose to ambient moisture for prolonged periods, as the intermediate is susceptible to hydrolysis.

Phase 2: Cyclization to Quinazolinone
  • Reconstitution: Dissolve the crude benzoxazinone intermediate in 15.0 mL of glacial acetic acid in the same round-bottom flask.

  • Amination: Add 2.31 g (30 mmol) of anhydrous ammonium acetate to the solution.

  • Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4 hours. Insight: The acidic environment facilitates the nucleophilic attack of ammonia on the intermediate, while the elevated temperature drives the subsequent ring-closure and elimination of water.

  • Precipitation: Allow the reaction to cool to room temperature. Slowly pour the mixture into 100 mL of crushed ice/water under vigorous stirring. The crude 6-ethoxy-2-methylquinazolin-4(3H)-one will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 x 20 mL) to remove residual acetic acid and ammonium salts.

Phase 3: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add boiling absolute ethanol dropwise until the solid is just dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath for 30 minutes to maximize yield.

  • Final Collection: Filter the purified crystals under vacuum, wash with a minimal amount of ice-cold ethanol, and dry in a vacuum oven at 60 °C overnight.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the synthesized compound must be validated against the following expected analytical parameters. Any deviation indicates incomplete cyclization or impurities.

  • Physical State: Crystalline solid.

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ peak at m/z 205.1 (Calculated exact mass for C11​H12​N2​O2​ is 204.09)[1].

  • 1 H NMR (400 MHz, DMSO- d6​ ):

    • δ 1.35 (t, J = 7.0 Hz, 3H) - Ethoxy methyl group

    • δ 2.32 (s, 3H) - C2 methyl group

    • δ 4.08 (q, J = 7.0 Hz, 2H) - Ethoxy methylene group

    • δ 7.30 - 7.55 (m, 3H) - Aromatic protons (C5, C7, C8)

    • δ 12.10 (br s, 1H) - NH proton (exchangeable with D2​O )

  • FT-IR (ATR): Key absorption bands expected at ~3150 cm −1 (N-H stretch), ~1670 cm −1 (C=O stretch, amide I), and ~1610 cm −1 (C=N stretch).

Sources

Application

Application Note: Preparation and In Vitro Evaluation of 6-Ethoxy-2-methylquinazolin-4(3H)-one for Cell Viability Assays

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Mechanistic Background & Rationale The quinazolinone scaffold is recognized as a "privileged stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Mechanistic Background & Rationale

The quinazolinone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its profound and diverse biological activities, particularly in oncology and infectious disease research[1]. 6-Ethoxy-2-methylquinazolin-4(3H)-one (Molecular Formula: C₁₁H₁₂N₂O) is a highly specific derivative characterized by a fused benzene and pyrimidine ring system[1].

From a structural biology perspective, the modifications at the 2- and 6-positions dictate the molecule's pharmacodynamics. The 6-ethoxy group significantly enhances the compound's lipophilicity, improving cellular membrane permeability, while the 2-methyl group provides specific steric direction for interacting with intracellular targets[1]. Mechanistically, quinazolinone derivatives typically exert their antiproliferative effects by acting as receptor tyrosine kinase (RTK) inhibitors (e.g., EGFR, c-MET), ultimately downregulating the AKT/mTOR signaling pathways to induce cell cycle arrest and apoptosis[2],[3].

Physicochemical Properties & Formulation Causality

A critical failure point in cell viability assays is improper compound formulation. Because 6-ethoxy-2-methylquinazolin-4(3H)-one possesses a rigid, fused aromatic core, it exhibits poor aqueous solubility[4].

  • Solvent Selection (Causality): Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. DMSO effectively disrupts the intermolecular hydrogen bonding and hydrophobic interactions of the quinazolinone crystal lattice, ensuring complete and uniform solubilization[5].

  • The 0.1% Rule (Self-Validation): To maintain a self-validating experimental system, the final concentration of DMSO in the cell culture must never exceed 0.1% (v/v)[6]. Concentrations above this threshold alter cell membrane fluidity and induce solvent-mediated cytotoxicity, which confounds the assay and invalidates the dose-response data.

Experimental Workflow

Workflow A 1. Stock Prep (10mM in DMSO) C 3. Treatment (Serial Dilution) A->C B 2. Cell Seeding (Log Phase) B->C D 4. MTT Assay (Formazan) C->D E 5. Absorbance (570 nm) D->E

Figure 1: Standardized experimental workflow for quinazolinone cell viability assessment.

Self-Validating Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for this application. The causality of this assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes, which are only active in viable cells. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into insoluble, dark blue/purple formazan crystals[7],[3].

Phase 1: Reagent & Stock Preparation
  • Stock Solution: Weigh the highly purified 6-ethoxy-2-methylquinazolin-4(3H)-one powder. Dissolve in sterile, cell-culture grade DMSO to create a 10 mM master stock. Vortex until completely clear.

  • Aliquoting: Store the stock solution in 50 µL aliquots at -20°C to prevent repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • MTT Solution: Prepare a 5 mg/mL MTT solution in sterile Phosphate Buffered Saline (PBS). Filter-sterilize through a 0.22 µm membrane and store in the dark at 4°C[7].

Phase 2: Cell Seeding
  • Harvest target cancer cells (e.g., A549, MCF-7, or HepG2) during their logarithmic growth phase.

  • Seed cells into a 96-well flat-bottom tissue culture plate at a density of 5,000 to 10,000 cells/well in 100 µL of complete culture medium (e.g., DMEM + 10% FBS)[7].

  • Causality Check: This specific density ensures cells remain in the exponential growth phase throughout the 48–72 hour assay window, preventing contact inhibition from skewing viability data.

  • Incubate overnight (18-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cellular attachment[2].

Phase 3: Compound Treatment & Internal Controls

To ensure the assay is a self-validating system , you must include the following controls on every plate:

  • Vehicle Control: Cells treated with 0.1% DMSO (proves the solvent is not causing cell death)[8].

  • Positive Control: Cells treated with a known cytotoxic agent like Gefitinib or Doxorubicin (proves the assay can accurately detect cell death)[2],[4].

  • Blank Control: Wells containing medium and MTT only, without cells (used for background absorbance subtraction)[7].

  • Prepare serial dilutions of the 10 mM stock in complete culture medium to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is uniformly 0.1% across all wells[6].

  • Aspirate the old medium from the 96-well plate and gently add 100 µL of the compound-containing medium to the respective wells[7].

  • Incubate for 48 to 72 hours at 37°C, 5% CO₂[9].

Phase 4: Assay Execution & Solubilization
  • After the treatment period, add 20 µL of the 5 mg/mL MTT solution directly to each well[9].

  • Incubate the plate in the dark at 37°C for 3 to 4 hours. During this time, viable cells will convert MTT into insoluble formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium without disturbing the purple crystals at the bottom of the well. Add 100–150 µL of DMSO to each well to solubilize the formazan[7],[9].

  • Place the plate on an orbital shaker for 10–15 minutes at room temperature to ensure complete dissolution[2].

  • Measure the absorbance at 570 nm using a microplate reader (with a reference wavelength of 650-700 nm to subtract cellular debris background)[9],[6].

Quantitative Data Interpretation

Cell viability is calculated relative to the vehicle control (set as 100% viability). The Half-Maximal Inhibitory Concentration (IC₅₀) should be determined by plotting cell viability against the logarithmic compound concentration using non-linear regression analysis[9].

Below is a benchmark table summarizing expected IC₅₀ ranges for representative quinazolinone derivatives against standard cancer cell lines, providing a baseline for your experimental validation[2],[3],[4].

Cell LineTissue OriginRepresentative Quinazolinone IC₅₀ (µM)Standard Positive Control
A549 Lung Carcinoma8.6 – 22.9Gefitinib
MCF-7 Breast Adenocarcinoma23.3 – 72.2Doxorubicin
HepG2 Hepatocellular Carcinoma53.2 – 60.05-Fluorouracil
HT-29 Colorectal Adenocarcinoma18.4 – 24.6Oxaliplatin

Table 1: Expected cytotoxicity profiles and IC₅₀ benchmarks for quinazolinone derivatives.

Mechanistic Pathway

Pathway QZ 6-Ethoxy-2-methylquinazolin-4(3H)-one RTK Receptor Tyrosine Kinases (e.g., EGFR, c-MET) QZ->RTK Inhibits AKT AKT / mTOR Signaling Pathway RTK->AKT Downregulates APO Apoptosis & Cell Cycle Arrest AKT->APO Induces

Figure 2: Proposed signaling pathway inhibition by quinazolinone derivatives leading to apoptosis.

Sources

Method

Application Note: Advanced NMR Spectroscopic Characterization of 6-Ethoxy-2-methylquinazolin-4(3H)-one

Executive Summary Quinazolin-4(3H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting profound pharmacological diversity, including anticancer, antimicrobial, and anti-inflammatory activ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazolin-4(3H)-ones represent a privileged heterocyclic scaffold in medicinal chemistry, exhibiting profound pharmacological diversity, including anticancer, antimicrobial, and anti-inflammatory activities[1]. The introduction of specific substituents—such as a 2-methyl group and a 6-ethoxy ether—drastically alters the electronic landscape of the bicyclic core, influencing both its biological target affinity and its spectroscopic signature[2]. For researchers engaged in the synthesis and structural validation of 6-Ethoxy-2-methylquinazolin-4(3H)-one, standard 1D NMR is often insufficient due to the risk of misassigning the aromatic protons.

This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of 6-Ethoxy-2-methylquinazolin-4(3H)-one using 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy.

Causality in Experimental Design: Solvent Selection

The quinazolin-4(3H)-one core features a lactam motif capable of forming robust intermolecular hydrogen-bonded dimers[1]. In non-polar solvents like CDCl 3​ , this aggregation leads to severe line broadening, poor solubility, and fluctuating chemical shifts.

Mechanistic Choice: We mandate the use of deuterated dimethyl sulfoxide (DMSO- d6​ )[2]. DMSO is a strong hydrogen-bond acceptor that effectively disrupts the lactam dimers, ensuring rapid solvation and yielding sharp, highly resolved resonances. Crucially, DMSO- d6​ prevents the rapid chemical exchange of the lactam N-H proton, allowing it to be observed as a distinct, highly deshielded broad singlet downfield (~12.10 ppm)[3].

Experimental Protocol: A Self-Validating System

To guarantee reproducibility and trustworthiness, the sample preparation must eliminate line-broadening artifacts.

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10–15 mg of 6-Ethoxy-2-methylquinazolin-4(3H)-one into a clean glass vial. Causality: This specific mass provides an optimal signal-to-noise (S/N) ratio for both 1 H and 2D heteronuclear experiments within a reasonable timeframe without causing concentration-dependent viscosity issues.

  • Solvation: Add 0.6 mL of high-purity DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a high-quality 5 mm NMR tube. Causality: Removing paramagnetic impurities and undissolved micro-crystals prevents localized magnetic field inhomogeneities, ensuring a sharp Lorentzian lineshape.

  • Equilibration: Allow the sample to equilibrate in the NMR probe at 298 K for at least 5 minutes before tuning, matching, and shimming.

NMR_Workflow S1 Sample Prep 10-15 mg in DMSO-d6 S2 1D NMR 1H (400 MHz) & 13C (100 MHz) S1->S2 S3 2D NMR COSY, HSQC, HMBC S2->S3 S4 Data Processing Phase, Baseline, Apodization S3->S4 S5 Structural Elucidation & Regiochemical Validation S4->S5

Figure 1: Standardized self-validating NMR workflow for quinazolinone characterization.

NMR Acquisition Parameters

To establish a self-validating system, acquisition parameters must be tuned to the specific relaxation dynamics of the molecule. The quaternary carbons of the quinazolinone core (C-2, C-4, C-4a, C-8a, C-6) lack attached protons and thus have long longitudinal relaxation times ( T1​ ). A standard 1-second relaxation delay ( D1​ ) will artificially suppress these signals. Therefore, a D1​ of 2.0 to 3.0 seconds is strictly required for the 13 C experiment.

Table 1: Optimized NMR Acquisition Parameters (400 MHz Spectrometer)

Parameter 1 H NMR 13 C NMRHMBC
Pulse Sequence zg30zgpg30hmbcgplpndqf
Spectral Width 15 ppm220 ppmF1: 220 ppm, F2: 12 ppm
Relaxation Delay ( D1​ ) 1.0 s3.0 s1.5 s
Number of Scans (NS) 16512 - 10244 - 8 per increment
Acquisition Time (AQ) 3.0 s1.2 s0.15 s

Spectroscopic Data & Mechanistic Interpretation

The electronic effects of the substituents dictate the chemical shifts. The ethoxy group at C-6 acts as a strong electron-donating group via resonance (+M effect). This donates electron density into the aromatic ring, specifically shielding the ortho (C-5, C-7) and para positions.

Table 2: 1 H NMR Assignments (DMSO- d6​ , 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignmentCausality / Validation
12.10br s-1HN-H (H-3)Highly deshielded lactam proton; visible due to DMSO- d6​ [3].
7.55d8.81HH-8Ortho-coupled to H-7. Least affected by the +M effect of the ethoxy group.
7.45d2.81HH-5Meta-coupled to H-7. Shielded by the ortho-ethoxy group.
7.35dd8.8, 2.81HH-7Ortho-coupled to H-8, meta-coupled to H-5. Shielded by the ortho-ethoxy group.
4.10q7.02H-OCH 2​ -Deshielded by the adjacent electronegative oxygen.
2.35s-3H2-CH 3​ Attached to the sp 2 C-2 carbon[4].
1.35t7.03H-CH 3​ (ethoxy)Standard aliphatic methyl split by adjacent CH 2​ .

Table 3: 13 C NMR Assignments (DMSO- d6​ , 100 MHz)

Chemical Shift (δ, ppm)TypeAssignmentCausality / Validation
161.5C=OC-4Highly deshielded lactam carbonyl.
156.5C-OC-6Deshielded by direct attachment to the ethoxy oxygen.
153.0C=NC-2Imine-like carbon, deshielded by two adjacent nitrogens.
143.5C-NC-8aBridgehead carbon attached to N-1.
128.0CHC-8Aromatic methine.
123.5CHC-7Aromatic methine.
121.0CC-4aBridgehead carbon.
106.5CHC-5Highly shielded aromatic methine (ortho to ethoxy).
63.5CH 2​ -OCH 2​ -Aliphatic ether carbon.
21.5CH 3​ 2-CH 3​ Allylic-type methyl carbon.
14.5CH 3​ -CH 3​ (ethoxy)Terminal aliphatic carbon.

2D NMR Workflow: Absolute Regiochemical Assignment

While 1D NMR provides a strong structural hypothesis, the exact regiochemistry of the quinazolinone core must be locked using 2D techniques. This creates the self-validating loop required for rigorous publication.

  • COSY (Correlation Spectroscopy): Confirms the AMX spin system of the aromatic ring. The cross-peak between δ 7.55 (H-8) and δ 7.35 (H-7) confirms their ortho relationship ( 3J ). The cross-peak between δ 7.45 (H-5) and δ 7.35 (H-7) confirms their meta relationship ( 4J ).

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the protons to their directly attached carbons, validating the assignments of C-5 (106.5 ppm), C-7 (123.5 ppm), and C-8 (128.0 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical experiment for quaternary carbon assignment and substituent placement.

    • The 2-CH 3​ protons (δ 2.35) show a strong 2J correlation to C-2 (δ 153.0), anchoring the methyl group to the pyrimidine ring.

    • The -OCH 2​

      • protons (δ 4.10) show a 3J correlation to C-6 (δ 156.5), proving the ethoxy group is definitively at position 6.
    • H-5 (δ 7.45) shows a 3J correlation to the carbonyl C-4 (δ 161.5) and C-8a (δ 143.5), unambiguously confirming its position on the ring relative to the lactam core.

NMR_Correlations cluster_1H 1H NMR Signals (DMSO-d6) cluster_13C 13C NMR Signals (DMSO-d6) H5 H-5 (δ 7.45) H7 H-7 (δ 7.35) H5->H7 COSY (4J) C4 C-4 (δ 161.5) H5->C4 HMBC (3J) C6 C-6 (δ 156.5) H5->C6 HMBC (2J) C8a C-8a (δ 143.5) H5->C8a HMBC (3J) H8 H-8 (δ 7.55) H7->H8 COSY (3J) H8->C6 HMBC (3J) C4a C-4a (δ 121.0) H8->C4a HMBC (3J) Me2 2-CH3 (δ 2.35) C2 C-2 (δ 153.0) Me2->C2 HMBC (2J) OEt -OCH2- (δ 4.10) OEt->C6 HMBC (3J)

Figure 2: Key COSY (dashed blue) and HMBC (solid red) correlations establishing the regiochemistry.

Conclusion

By combining rational solvent selection with a rigorously parameterized 1D and 2D NMR workflow, the structure of 6-Ethoxy-2-methylquinazolin-4(3H)-one can be assigned with absolute confidence. The +M effect of the ethoxy group provides a characteristic shielding pattern in the aromatic region, which, when coupled with HMBC connectivity data, forms a closed, self-validating analytical system.

References

  • Supporting Information Highly Efficient Copper-Catalyzed Cascade Synthesis of Quinazoline and Quinazolinone Derivatives - The Royal Society of Chemistry URL: [Link][3]

  • Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry URL: [Link][2]

  • Synthesis and Analgesic Activity of Some New Pyrazoles and Triazoles Bearing a 6,8-Dibromo-2-methylquinazoline Moiety - PMC (National Institutes of Health) URL: [Link][4]

Sources

Application

Application Note: Advanced LC-MS/MS Methodologies for the Characterization and Quantitation of 6-Ethoxy-2-methylquinazolin-4(3H)-one

Introduction and Pharmacological Context 6-Ethoxy-2-methylquinazolin-4(3H)-one (Molecular Formula: C₁₁H₁₂N₂O₂) is a heterocyclic compound belonging to the quinazolinone family. The quinazolinone skeleton is widely recogn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Context

6-Ethoxy-2-methylquinazolin-4(3H)-one (Molecular Formula: C₁₁H₁₂N₂O₂) is a heterocyclic compound belonging to the quinazolinone family. The quinazolinone skeleton is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous compounds with anticancer, antibacterial, and CNS-modulating properties[1],[2].

To support pharmacokinetic (PK) profiling and drug metabolism studies, highly sensitive and specific analytical methods are required. This application note details a validated, self-monitoring Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed to isolate, characterize, and quantify this compound in complex biological matrices.

Mass Spectrometric Rationale & Fragmentation Mechanics

Before establishing Multiple Reaction Monitoring (MRM) transitions, it is critical to understand the causality behind the molecule's ionization and fragmentation behavior.

Ionization Strategy

The pyrimidine ring of the quinazoline core contains basic nitrogen atoms (N1 and N3) with a pKa of approximately 2 to 3. By utilizing a mobile phase heavily modified with 0.1% Formic Acid, the pH is driven below the pKa of these nitrogens. This ensures that the analyte is completely pre-protonated in the liquid phase prior to entering the source, dramatically enhancing Electrospray Ionization (ESI) desolvation efficiency and yielding a robust [M+H]⁺ precursor ion at m/z 205.10.

Collision-Induced Dissociation (CID) Pathways

Upon isolation in Q1 and fragmentation in the collision cell (Q2), 2-methylquinazolin-4-ones exhibit highly predictable and structurally informative neutral losses[3],[4]:

  • Primary Cleavage (Neutral Loss of Ethylene): The 6-ethoxy group undergoes a charge-driven McLafferty-type rearrangement, expelling a neutral ethylene molecule (C₂H₄, 28 Da). This is the lowest-energy pathway, generating a highly stable 6-hydroxy-2-methylquinazolin-4(3H)-one product ion at m/z 177.07. This transition is ideal for primary quantitation.

  • Pyrimidine Ring Cleavage: A hallmark of quinazolin-4(3H)-ones is the Retro-Diels-Alder (RDA) style cleavage of the pyrimidine ring, resulting in the expulsion of acetonitrile (CH₃CN, 41 Da) from the N1-C2 and C4-N3 bonds[3]. This yields an orthogonal qualifier ion at m/z 164.07 (from the precursor) or m/z 136.04 (from the m/z 177.07 intermediate).

MS_Fragmentation M [M+H]+ m/z 205.10 6-Ethoxy-2-methylquinazolin-4(3H)-one F1 m/z 177.07 [M+H - C2H4]+ M->F1 - C2H4 (28 Da) Neutral Loss F2 m/z 164.07 [M+H - CH3CN]+ M->F2 - CH3CN (41 Da) Ring Cleavage F3 m/z 149.07 [M+H - C2H4 - CO]+ F1->F3 - CO (28 Da) F4 m/z 136.04 [M+H - C2H4 - CH3CN]+ F1->F4 - CH3CN (41 Da)

Figure 1: Proposed ESI-MS/MS CID fragmentation pathway for 6-Ethoxy-2-methylquinazolin-4(3H)-one.

Bioanalytical Workflow & Sample Preparation

To ensure a self-validating system , this protocol utilizes Solid Phase Extraction (SPE) rather than simple protein precipitation. While protein precipitation is faster, it fails to remove endogenous glycerophosphocholines. These phospholipids co-elute with moderately polar analytes and compete for charge on the ESI droplet surface, causing severe, unpredictable ion suppression.

By employing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent, we actively wash away these interferences. Furthermore, the continuous monitoring of a Stable-Isotope-Labeled Internal Standard (SIL-IS), such as Methaqualone-d7, acts as an internal control to flag any residual matrix effects.

Step-by-Step SPE Protocol
  • Sample Disruption: Aliquot 100 µL of human plasma. Add 10 µL of SIL-IS (Methaqualone-d7, 500 ng/mL). Add 100 µL of 2% Phosphoric Acid (H₃PO₄). Rationale: Lowering the pH disrupts analyte-protein binding (specifically to human serum albumin) and ensures the quinazoline nitrogens are fully protonated for optimal sorbent interaction.

  • Sorbent Conditioning: Pass 1.0 mL Methanol, followed by 1.0 mL LC-MS grade water through a 30 mg Oasis HLB cartridge.

  • Loading: Load the acidified plasma sample onto the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1.0 mL of 5% Methanol in water. Rationale: This specific organic concentration is strong enough to elute salts and highly polar endogenous compounds, but weak enough to prevent premature elution of the target analyte.

  • Elution: Elute the target compound with 1.0 mL of 100% Methanol into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Bioanalytical_Workflow S1 Plasma Sample (100 µL) S2 Oasis HLB SPE Extraction S1->S2 S3 UHPLC C18 Separation S2->S3 S4 ESI(+) Ionization S3->S4 S5 Triple Quadrupole MRM Detection S4->S5 S6 Data Processing & Quantitation S5->S6

Figure 2: End-to-end bioanalytical sample preparation and LC-MS/MS quantitation workflow.

LC-MS/MS Analytical Conditions

Chromatographic separation is performed on a Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) maintained at 40°C. The gradient is designed to rapidly focus the analyte at the head of the column before a steep organic ramp elutes it as a sharp, symmetrical peak.

Table 1: UHPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.495.05.0
0.500.495.05.0
2.500.45.095.0
3.500.45.095.0
3.600.495.05.0
5.000.495.05.0
Table 2: MRM Transitions and Mass Spectrometer Parameters

Source Parameters: Capillary Voltage 3.0 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
6-Ethoxy-2-methylquinazolin-4(3H)-one 205.10177.075022Quantifier
6-Ethoxy-2-methylquinazolin-4(3H)-one 205.10136.045035Qualifier
6-Ethoxy-2-methylquinazolin-4(3H)-one 205.10164.075030Qualifier
Methaqualone-d7 (SIL-IS) 258.16139.095025IS Quantifier

Method Validation Parameters

The method's trustworthiness is established through rigorous validation in accordance with FDA bioanalytical guidelines. By evaluating post-extraction spiked samples against neat standards, the system continuously verifies that ion suppression remains negligible.

Table 3: Method Validation Summary (Human Plasma)
ParameterConcentration LevelPrecision (% CV)Accuracy (% Bias)Matrix Effect (%)Extraction Recovery (%)
LLOQ 1.0 ng/mL8.4+4.292.185.4
Low QC 3.0 ng/mL6.1+2.194.587.2
Mid QC 50.0 ng/mL4.3-1.596.088.5
High QC 400.0 ng/mL3.2-0.895.289.1

Note: Matrix effect values close to 100% indicate an absence of significant ion suppression or enhancement, validating the efficacy of the HLB SPE cleanup step.

References

  • Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902) - EvitaChem Source: evitachem.com URL:1

  • Synthesis and Biological Evaluation of N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751) Tricyclic Analogues as Antimitotic and Antivascular Agents with Potent in Vivo Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative Source: ResearchGate URL:3

  • Methaqualone | C16H14N2O | CID 6292 - PubChem Source: National Institutes of Health (NIH) URL:4

Sources

Method

Application Note: Utilizing 6-Ethoxy-2-methylquinazolin-4(3H)-one in Drug Discovery Pipelines

Executive Summary The 4(3H)-quinazolinone core is a highly privileged, biologically active scaffold found extensively in both natural products and synthetic therapeutics[1]. Within this family, 6-Ethoxy-2-methylquinazoli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4(3H)-quinazolinone core is a highly privileged, biologically active scaffold found extensively in both natural products and synthetic therapeutics[1]. Within this family, 6-Ethoxy-2-methylquinazolin-4(3H)-one serves as a highly versatile building block for medicinal chemistry and drug discovery pipelines[2]. This application note provides a comprehensive, expert-level guide on integrating this specific scaffold into rational drug design workflows, focusing on its derivatization for anti-inflammatory (COX-2 and NLRP3 inflammasome) and anticancer applications.

By detailing self-validating experimental protocols and the mechanistic causality behind structural modifications, this guide empowers drug development professionals to confidently leverage this compound in hit-to-lead optimization.

Mechanistic Rationale: The Power of the Scaffold

The pharmacological versatility of quinazolin-4(3H)-ones stems from their ability to engage in diverse non-covalent interactions within protein binding pockets[3]. The specific substitution pattern of 6-ethoxy-2-methylquinazolin-4(3H)-one provides distinct physicochemical advantages:

  • The 6-Ethoxy Group (Electronic & Steric Profiling): The ethoxy substituent acts as an electron-donating group (EDG) via resonance, enriching the electron density of the fused benzene ring. This enhances π−π stacking interactions with aromatic residues in target binding sites (e.g., the hydrophobic channels of COX-2). Furthermore, the oxygen atom serves as a critical hydrogen-bond acceptor, improving aqueous solubility compared to unsubstituted analogs[2].

  • The 2-Methyl Group (Synthetic Anchor): The methyl group at the C2 position provides a low-steric-hindrance anchor that allows the core to slide into narrow binding clefts, such as the ATP-binding site of kinases or the NLRP3 protein[4]. Crucially, the acidic protons of this methyl group allow for facile synthetic extension (e.g., via Knoevenagel condensation with aromatic aldehydes) to probe deeper accessory pockets during lead optimization.

Workflow A 1. Scaffold Selection 6-Ethoxy-2-methylquinazolin-4(3H)-one B 2. Rational Design & Docking (Targeting COX-2 / NLRP3) A->B C 3. Chemical Derivatization (N3 & C2 Functionalization) B->C D 4. Orthogonal In Vitro Assays (Efficacy vs. Cytotoxicity) C->D E 5. Lead Optimization (SAR Refinement) D->E

Caption: Workflow for integrating the 6-ethoxy-2-methylquinazolin-4(3H)-one scaffold into drug discovery.

Chemical Derivatization Protocol

To utilize 6-ethoxy-2-methylquinazolin-4(3H)-one as a lead, functionalization typically occurs at the N3 position to generate targeted derivatives.

Protocol: Synthesis of N3-Aryl Derivatives

Causality Check: Why utilize a benzoxazinone intermediate? Direct N-alkylation/arylation of the quinazolinone core often yields a mixture of N- and O-alkylated products. Synthesizing the core via a benzoxazinone intermediate ensures exclusive N3-substitution, maximizing yield and purity[5].

Step-by-Step Methodology:

  • Intermediate Formation: Reflux 2-amino-5-ethoxybenzoic acid (1.0 eq) in acetic anhydride (excess) for 3 hours. Rationale: Acetic anhydride acts as both solvent and acetylating agent, driving the cyclodehydration to form the highly reactive 6-ethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one intermediate[5].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove excess acetic anhydride and acetic acid byproducts.

  • Nucleophilic Ring-Opening/Closure: Dissolve the crude intermediate in glacial acetic acid. Add the desired primary amine (e.g., an aniline derivative, 1.2 eq). Reflux for 6–8 hours. Rationale: The primary amine attacks the C2 position of the benzoxazinone, opening the ring. The acidic environment then catalyzes the subsequent dehydration and re-closure to form the N3-substituted 6-ethoxy-2-methylquinazolin-4(3H)-one.

  • Purification: Pour the cooled mixture into ice water. Filter the resulting precipitate and recrystallize from ethanol to achieve >95% purity suitable for biological assays[2].

Application 1: Anti-Inflammatory Drug Discovery

Quinazolin-4(3H)-ones are recognized as potent, selective inhibitors of COX-2 and the NLRP3 inflammasome[4][5].

Mechanism Ligand Quinazolinone Lead COX2 COX-2 Enzyme Ligand->COX2 Selective Binding NLRP3 NLRP3 Inflammasome Ligand->NLRP3 ATP-Site Blockade PGE2 PGE2 Production COX2->PGE2 Inhibits IL1B IL-1β Maturation NLRP3->IL1B Inhibits Phenotype Resolution of Inflammation PGE2->Phenotype IL1B->Phenotype

Caption: Dual-target anti-inflammatory mechanism of optimized quinazolin-4(3H)-one derivatives.

Self-Validating Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes orthogonal readouts to confirm that the reduction in inflammatory cytokines is due to specific target engagement, not generalized cytotoxicity or transcriptional suppression.

Step-by-Step Methodology:

  • Cell Preparation: Seed THP-1 cells (human monocytes) in 96-well plates at 1×105 cells/well. Differentiate into macrophages using 50 ng/mL PMA for 48 hours, followed by a 24-hour resting phase in fresh media.

  • Signal 1 (Priming): Treat cells with 1 µg/mL Lipopolysaccharide (LPS) for 3 hours. Causality: LPS binds TLR4, triggering NF- κ B-mediated transcription of pro-IL-1 β and NLRP3. Without priming, the inflammasome cannot assemble.

  • Compound Treatment: Add the synthesized 6-ethoxy-2-methylquinazolin-4(3H)-one derivatives at varying concentrations (e.g., 0.1 to 50 µM) for 1 hour.

  • Signal 2 (Activation): Add 10 µM Nigericin for 45 minutes. Causality: Nigericin is a potassium ionophore. The resulting K+ efflux acts as the secondary trigger for NLRP3 oligomerization and caspase-1 activation[4].

  • Self-Validation Checkpoints (Readouts):

    • Primary Efficacy Readout: Quantify secreted IL-1 β in the supernatant via ELISA.

    • Orthogonal Specificity Control: Quantify secreted TNF- α via ELISA. Logic: TNF- α release is driven by LPS priming but is independent of NLRP3. If a compound inhibits IL-1 β but not TNF- α , it is a specific NLRP3 inhibitor. If both are inhibited, the compound is a broad upstream inhibitor (e.g., NF- κ B blocker).

    • Viability Control: Perform an LDH release assay or CellTiter-Glo assay on the remaining cells. Logic: Rules out false positives where IL-1 β reduction is merely an artifact of compound-induced cell death.

Quantitative Data Presentation: SAR Profiling

When developing a pipeline around 6-ethoxy-2-methylquinazolin-4(3H)-one, tracking Structure-Activity Relationship (SAR) data is critical. The table below summarizes the expected profile of derivatives based on established literature parameters for quinazolinone scaffolds[4][5].

Table 1: Representative SAR Profiling of 6-Ethoxy-2-methylquinazolin-4(3H)-one Derivatives

Compound IDN3-SubstitutionCOX-2 IC 50​ (µM)NLRP3 IC 50​ (µM)TNF- α IC 50​ (µM)*Cytotoxicity CC 50​ (µM)**
Core Scaffold -H>50>50>50>200
Derivative A -Phenyl1.208.50>50>200
Derivative B -4-Chlorophenyl0.0455.00>50150
Derivative C -4-Methoxyphenyl0.8012.00>50>200
Indomethacin Standard NSAID0.25>50>50>200
MCC950 Standard NLRP3i>500.01>50>200

* High IC 50​ for TNF- α validates target specificity for NLRP3/COX-2 over general NF- κ B inhibition. ** CC 50​ values >100 µM confirm that efficacy is not driven by cytotoxicity.

Conclusion

The 6-ethoxy-2-methylquinazolin-4(3H)-one scaffold offers a robust, synthetically tractable starting point for drug discovery[1][2]. By leveraging its unique electronic properties and employing self-validating screening protocols, researchers can efficiently navigate hit-to-lead optimization, particularly in the development of next-generation anti-inflammatory and targeted therapies.

Sources

Application

Application Note: Preclinical In Vivo Formulation Strategy for 6-Ethoxy-2-methylquinazolin-4(3H)-one

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Compound Classification: Quinazolinone Derivative (Small Molecule) Primary Challenge: Poor aqueous solubility, high crystal lattic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Compound Classification: Quinazolinone Derivative (Small Molecule) Primary Challenge: Poor aqueous solubility, high crystal lattice energy, and lipophilicity

Executive Summary

6-Ethoxy-2-methylquinazolin-4(3H)-one is a heterocyclic small molecule belonging to the quinazolinone family, a class of compounds heavily investigated for their diverse pharmacological properties, including anticancer, anti-inflammatory, and targeted receptor antagonism[1]. Understanding the pharmacokinetic (PK) profile of 2-methyl-4(3H)-quinazolinone derivatives is a critical bottleneck in translating these compounds into viable therapeutic agents[2].

Like many fused bicyclic systems, this compound exhibits poor aqueous solubility. Administering poorly soluble compounds in vivo without an optimized vehicle often results in erratic absorption, sub-therapeutic exposure, and high inter-subject variability. This application note details a validated, self-correcting 4-stage co-solvent/surfactant formulation protocol designed to maximize systemic exposure (AUC and Cmax) for oral (PO), intraperitoneal (IP), and intravenous (IV) dosing[3].

Physicochemical Profiling & Causality

To formulate a compound effectively, one must understand the physical forces preventing its dissolution. The insolubility of 6-Ethoxy-2-methylquinazolin-4(3H)-one is driven by two primary factors:

  • High Crystal Lattice Energy: The planar fused benzene-pyrimidine core promotes strong intermolecular π−π stacking in the solid state. Water lacks the energy to break these bonds.

  • Lipophilicity: The presence of the 6-ethoxy and 2-methyl groups increases the compound's partition coefficient (LogP), making it thermodynamically unfavorable to reside in an aqueous environment.

The Causality of the Formulation Strategy: To overcome these barriers, we utilize a multi-component vehicle: 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline .

  • DMSO (10%): Acts as the primary solubilizer. As a strong aprotic solvent, it rapidly disrupts the π−π stacking and hydrogen bonding of the quinazolinone crystal lattice.

  • PEG 400 (40%): Acts as a precipitation inhibitor. It lowers the dielectric constant of the aqueous phase, keeping the compound in a supersaturated state upon dilution[4].

  • Tween 80 (5%): A non-ionic surfactant. Upon introduction to an aqueous environment, it forms micelles. The lipophilic 6-ethoxy group and quinazolinone core partition into the hydrophobic core of these micelles, preventing precipitation in the gastrointestinal tract or subcutaneous space[4].

  • 0.9% Saline (45%): Adjusts the osmolarity to physiological levels, ensuring the formulation is biologically tolerated by the animal model.

Quantitative Formulation Matrix & Pharmacokinetic Implications

Selecting the wrong vehicle can ruin an in vivo efficacy study. The table below summarizes the causal relationship between formulation choices and expected PK outcomes for quinazolinone derivatives.

Formulation VehiclePhysical StateRoute SuitabilityExpected PK OutcomeCritical Limitations
100% Saline/Water SuspensionPO onlyLow Cmax​ , highly variable AUC.Unsuitable for IV/IP. High risk of false-negative efficacy.
0.5% CMC / 0.1% Tween 80 Homogeneous SuspensionPO, IPModerate AUC, delayed Tmax​ .Dissolution-rate limited absorption. May irritate peritoneum.
10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Saline Clear Solution / Micellar DispersionIV, IP, POMaximized AUC, rapid Tmax​ , high Cmax​ . [3]High excipient load requires careful control of dosing volume.

Step-by-Step Protocol: The 4-Stage Solubilization Method

Objective: Prepare 10 mL of a 2.0 mg/mL solution of 6-Ethoxy-2-methylquinazolin-4(3H)-one (sufficient for dosing mice at 10-20 mg/kg depending on volume).

Materials Required:

  • 6-Ethoxy-2-methylquinazolin-4(3H)-one (API): 20.0 mg

  • Dimethyl sulfoxide (DMSO, cell-culture grade): 1.0 mL

  • Polyethylene glycol 400 (PEG 400): 4.0 mL

  • Polysorbate 80 (Tween 80): 0.5 mL

  • 0.9% NaCl (Saline): 4.5 mL

Workflow Execution:
  • Step 1: Primary Solubilization

    • Weigh exactly 20.0 mg of the API into a clean 20 mL glass scintillation vial.

    • Add 1.0 mL of DMSO.

    • Action: Vortex vigorously for 1–2 minutes.

    • Self-Validation Checkpoint: Hold the vial against a light source. The solution must be 100% transparent with no visible particulates. If cloudy, sonicate for 5 minutes.

  • Step 2: Co-solvent Integration

    • Add 4.0 mL of PEG 400 to the DMSO/API solution.

    • Action: Vortex for 1 minute.

    • Causality: PEG 400 is highly viscous. Thorough mechanical mixing is required to ensure a homogeneous organic phase before any water is introduced.

  • Step 3: Surfactant Coating

    • Add 0.5 mL of Tween 80.

    • Action: Vortex for 1 minute.

    • Causality: Tween 80 coats the solvated molecules, priming the system for spontaneous micellization upon aqueous dilution.

  • Step 4: Controlled Aqueous Dilution (Critical Step)

    • Place the vial on a magnetic stirrer.

    • Add 4.5 mL of 0.9% Saline dropwise (approx. 1 drop per second) while continuously stirring.

    • Causality: Rapid addition of water causes localized depletion of the co-solvent, leading to irreversible nucleation and "crashing out" of the quinazolinone. Dropwise addition ensures thermodynamic equilibrium is maintained.

  • Step 5: Final Equilibration

    • Sonicate the final mixture for 5 minutes at room temperature to degas and ensure micellar equilibration.

Mechanistic Workflow Diagram

The following diagram illustrates the physical transformations the compound undergoes during the formulation process and subsequent in vivo absorption.

G API 6-Ethoxy-2-methylquinazolin-4(3H)-one (Solid API) Step1 1. Primary Solubilization (10% DMSO) API->Step1 Disrupts crystal lattice Step2 2. Precipitation Inhibition (40% PEG 400) Step1->Step2 Maintains supersaturation Step3 3. Micellar Entrapment (5% Tween 80) Step2->Step3 Lowers surface tension Step4 4. Aqueous Dilution (45% Saline) Step3->Step4 Dropwise to prevent crash InVivo In Vivo Dosing (PO / IP / IV) Step4->InVivo Clear micellar solution Absorption Systemic Absorption (Optimized PK) InVivo->Absorption Prevents in vivo precipitation

Figure 1: 4-stage solubilization workflow and in vivo absorption pathway for quinazolinones.

Analytical Validation & Bioanalytical Troubleshooting

To ensure trustworthiness in your experimental results, the formulation must be validated both before dosing and during downstream data analysis.

Pre-Dosing Validation (Dynamic Light Scattering): After Step 5, the solution must remain optically clear. If opalescence is observed, micro-precipitation has occurred. It is highly recommended to run a sample through Dynamic Light Scattering (DLS) to confirm the absence of particulates >100 nm. The presence of uniform micelles (typically 10–50 nm) confirms a successful formulation.

Post-Dosing Bioanalytical Warning (LC-MS/MS): When conducting PK studies, blood samples will be drawn to measure circulating levels of 6-Ethoxy-2-methylquinazolin-4(3H)-one. Caution: High concentrations of PEG 400 and Tween 80 in the dosing vehicle can cause severe matrix effects and ion suppression during downstream Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis[5].

  • Solution: Ensure robust sample clean-up (e.g., Solid-Phase Extraction rather than simple protein precipitation) and optimize chromatographic gradients to separate the quinazolinone analyte from the excipient solvent front[5].

References

  • Ternary phase diagram of Oleic acid, Tween 80 and PEG 400 Source: ResearchGate URL:[Link]

  • Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery Source: Taylor & Francis Online URL:[Link]

  • Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting 6-Ethoxy-2-methylquinazolin-4(3H)-one solubility in aqueous media

Technical Support Center: 6-Ethoxy-2-methylquinazolin-4(3H)-one Introduction 6-Ethoxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for a wide range of bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Ethoxy-2-methylquinazolin-4(3H)-one

Introduction

6-Ethoxy-2-methylquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone class, a scaffold known for a wide range of biological activities.[1][2] Researchers frequently encounter challenges with the aqueous solubility of quinazolinone derivatives due to their characteristically rigid, fused-ring structures which often result in high crystal lattice energy and low polarity.[1][3] This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome solubility issues encountered during in-vitro and pre-clinical development.

I. Fundamental Properties & Initial Assessment

Before attempting solubilization, it is critical to understand the physicochemical properties of the compound. While specific experimental data for 6-Ethoxy-2-methylquinazolin-4(3H)-one is not extensively published, we can predict its behavior based on its structure and data from related quinazolinone analogs.

PropertyPredicted Value / InformationImplication for Aqueous Solubility
Molecular Formula C₁₁H₁₂N₂O₂[2]-
Molecular Weight 204.23 g/mol Moderate molecular weight is not the primary driver of insolubility.
Structure Fused heterocyclic ring with ethoxy and methyl groups.The core ring system is rigid and hydrophobic. The ethoxy group may slightly improve solubility over a non-substituted version but the compound remains predominantly lipophilic.[2][3]
Predicted logP ~2.5 - 3.5This value suggests the compound is significantly more soluble in lipids than in water, indicating poor aqueous solubility is expected.
Predicted pKa ~5.0 - 6.5 (for the basic nitrogen in the quinazoline ring)The presence of basic nitrogen atoms makes solubility pH-dependent.[3] The compound will be more soluble in acidic conditions where it can be protonated.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound won't dissolve in my aqueous buffer. What is the very first step?

A1: The standard first step for highly lipophilic compounds is to prepare a concentrated stock solution in a water-miscible organic solvent.[3] The most common choice is dimethyl sulfoxide (DMSO).

Protocol: Preparing a DMSO Stock Solution

  • Solvent Check: Use only fresh, anhydrous (low water content) DMSO. Hydrated DMSO is less effective at solubilizing hydrophobic compounds.

  • Weighing: Accurately weigh a small amount of 6-Ethoxy-2-methylquinazolin-4(3H)-one.

  • Dissolution: Add the appropriate volume of DMSO to achieve a high concentration (e.g., 10-50 mM).

  • Mechanical Assistance: Vortex vigorously. If the compound remains undissolved, use an ultrasonic bath (sonication) for 5-10 minutes and/or gentle warming (37-50°C) to aid dissolution.[3]

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before storage or use.

  • Storage: Store stock solutions at 4°C for short-term use or -20°C / -80°C for long-term storage in tightly sealed vials to prevent water absorption. Be aware that some compounds can precipitate from DMSO at low temperatures.[3] If this occurs, gently warm and vortex the solution to redissolve it before use.

Q2: I prepared a clear DMSO stock, but it precipitates immediately when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a very common issue known as "precipitation upon dilution."[3] It occurs when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility limit, even with a small percentage of co-solvent (DMSO).

Below is a logical workflow to address this problem.

G cluster_0 Troubleshooting Precipitation Upon Dilution A Precipitation Observed (Final concentration > solubility limit) B Strategy 1: Reduce Final Concentration A->B Simplest approach C Strategy 2: Increase Co-Solvent / Surfactant A->C If concentration cannot be lowered D Strategy 3: Modify Buffer pH A->D Exploit pKa E Strategy 4: Use Cyclodextrins A->E For improved solubility & stability B_detail Is the new concentration biologically relevant? B->B_detail C_detail Check assay tolerance to co-solvents/surfactants C->C_detail D_detail Check assay/compound stability at new pH D->D_detail E_detail Requires pre-incubation step E->E_detail Success Problem Solved: Clear Solution Achieved B_detail->Success Yes C_detail->Success Tolerated D_detail->Success Stable E_detail->Success Effective

Caption: A stepwise decision-making workflow for addressing compound precipitation.

Detailed Strategies:

  • Reduce Final Concentration: The most straightforward solution is to lower the final concentration of the compound in your assay to a level below its solubility limit.[4]

  • Keep Final DMSO Low: Always aim to keep the final concentration of DMSO in your assay as low as possible, typically below 1% (v/v), and ideally below 0.5%, as higher concentrations can affect biological systems.[4][5]

  • Improve Dilution Technique: Instead of a single large dilution, perform a serial dilution. Critically, when adding the DMSO stock to the buffer, ensure rapid and vigorous mixing (e.g., vortexing or rapid pipetting) to disperse the compound quickly and minimize localized high concentrations that promote precipitation.[6]

  • Incorporate Surfactants: For cell-free assays, adding a small amount of a non-ionic surfactant like Tween® 80 or Polysorbate 20 (e.g., 0.01-0.1%) can help maintain solubility by forming micelles that encapsulate the hydrophobic compound.[3][4]

Q3: How can I leverage pH to improve the solubility of 6-Ethoxy-2-methylquinazolin-4(3H)-one?

A3: The quinazolinone scaffold contains basic nitrogen atoms, making its derivatives weak bases.[3] This means their solubility is highly pH-dependent. In an acidic environment (pH < pKa), the nitrogen atoms become protonated (ionized), which dramatically increases the molecule's interaction with polar water molecules and enhances solubility.

Practical Steps:

  • Determine Optimal pH: Empirically test the solubility in a range of buffers with decreasing pH values (e.g., pH 7.4, 6.5, 6.0, 5.5).

  • Prepare Acidic Stock: Prepare a stock solution in a mildly acidic aqueous buffer. This can sometimes be used directly if the assay tolerates the pH.

  • Assay Compatibility: Crucially , you must verify that the required acidic pH does not negatively impact your compound's stability, the target protein's activity, or the overall integrity of your biological assay.[3] For many cell-based assays, altering the pH of the media is not a viable option.

Q4: Beyond DMSO, what other formulation strategies can I use for in-vitro or pre-clinical studies?

A4: For more demanding applications, such as achieving higher concentrations for in-vivo studies, more advanced formulation strategies are necessary.

StrategyMechanism of ActionKey Considerations & Starting Point
Co-solvents Adding a water-miscible organic solvent reduces the polarity of the aqueous system, making it more favorable for the hydrophobic compound.[7][8][9]Examples: Polyethylene glycol 300/400 (PEG-300/400), propylene glycol (PG), ethanol.[7] Starting Point: Try a formulation of 5-10% DMSO, 30-40% PEG-400, and the remainder water or buffer. The optimal ratio must be determined empirically.[10]
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They encapsulate the poorly soluble drug molecule, forming a water-soluble "inclusion complex."[][12][13]Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD).[3][14] Starting Point: Prepare a 20-40% (w/v) solution of HP-β-CD in water. Add the compound and stir/sonicate until dissolved. This complex can then be diluted.
Solid Dispersions The drug is dispersed at a molecular level within a hydrophilic polymer matrix. This converts the drug to a more soluble amorphous state and reduces particle size.[3][15]Examples: PVP K30, Soluplus®, PEG 6000.[3] Method: This is a more advanced technique involving dissolving both the drug and polymer in a common volatile solvent and then removing the solvent, leaving a solid matrix.

Workflow for Cyclodextrin Formulation

Caption: Protocol for solubilizing a compound using cyclodextrins.

III. Summary & Key Takeaways

  • Expect Low Solubility: The inherent structure of 6-Ethoxy-2-methylquinazolin-4(3H)-one suggests poor aqueous solubility is a primary challenge.

  • Start with DMSO: A high-quality DMSO stock is the universal starting point for in-vitro assays.

  • Master the Dilution: Precipitation upon dilution is common. Address it by lowering the final concentration, optimizing the dilution technique, and keeping the final DMSO percentage minimal (<0.5-1%).

  • Leverage pH: As a weak base, the compound's solubility can be significantly increased in acidic buffers (pH < 6.5), provided this is compatible with the experimental system.

  • Advanced Formulations: For higher concentration needs, systematically explore co-solvents (e.g., PEG-400) and complexation agents (e.g., HP-β-CD).

By methodically applying these principles and troubleshooting steps, researchers can successfully overcome the solubility challenges associated with 6-Ethoxy-2-methylquinazolin-4(3H)-one and obtain reliable, reproducible data in their experimental systems.

References

  • Cosolvent - Wikipedia. [Link]

  • Cosolvent – Knowledge and References - Taylor & Francis. [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. [Link]

  • Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique - ResearchGate. [Link]

  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics - ACS Publications. [Link]

  • STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS - CIBTech. [Link]

  • Cyclodextrins as pharmaceutical solubilizers - Ovid. [Link]

  • Chemistry and activity of quinazoline moiety: A systematic review study. [Link]

  • Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulfobutylether-β-cyclodextrins and remdesivir - Cyclodextrin News. [Link]

  • Solubility of Organic Compounds - Chemistry Steps. [Link]

  • How can I measure concentration of low-solubility organic compounds in water?. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. [Link]

  • 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties | IntechOpen. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - ResearchGate. [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization Purification of 6-Ethoxy-2-methylquinazolin-4(3H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Ethoxy-2-methylquinazolin-4(3H)-one. As a critical intermediate and potentia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 6-Ethoxy-2-methylquinazolin-4(3H)-one. As a critical intermediate and potential active pharmaceutical ingredient (API), achieving high purity and a stable crystalline form is paramount. This document moves beyond standard protocols to explain the underlying principles, enabling you to troubleshoot and optimize your crystallization process effectively.

Troubleshooting Guide: Common Crystallization Challenges

This section addresses specific issues encountered during the purification of 6-Ethoxy-2-methylquinazolin-4(3H)-one, presented in a question-and-answer format.

Issue 1: No Crystal Formation Upon Cooling

Question: I've dissolved my crude 6-Ethoxy-2-methylquinazolin-4(3H)-one in a hot solvent and allowed it to cool, but no crystals have formed. What's going wrong?

Answer: This is a common issue that typically points to one of two primary causes: the solution is either not sufficiently saturated (too much solvent was used), or it is a stable supersaturated solution that requires intervention to initiate nucleation.[1]

Potential Causes & Solutions:

  • Excess Solvent: This is the most frequent reason for crystallization failure.[1] The concentration of the solute is too low to reach supersaturation upon cooling.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. This increases the solute concentration. Periodically remove the flask from the heat, swirl, and allow it to cool slightly to see if crystals begin to form. Once you observe turbidity or initial crystal formation, allow the solution to cool slowly. If you evaporate too much solvent, the compound may "crash out" rapidly, trapping impurities.[2]

  • Lack of Nucleation Sites: A supersaturated solution can be kinetically stable if there are no sites for the first crystals to begin forming.[1]

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a high-energy surface that can induce nucleation.

    • Solution B (Seeding): Introduce a "seed crystal"—a tiny speck of pure 6-Ethoxy-2-methylquinazolin-4(3H)-one—into the cooled, supersaturated solution.[3][4] The seed crystal acts as a template, eliminating the energy barrier for random molecular collision and promoting organized crystal growth.[4]

  • Inappropriate Solvent Choice: The selected solvent may be too good at solvating the molecule, even at lower temperatures.

    • Solution: If the above methods fail, you may need to reconsider your solvent system. Refer to the Solvent Selection FAQ section below. It may be necessary to recover the compound by evaporating all the solvent and starting with a different one.[1]

Issue 2: "Oiling Out" - Formation of a Liquid Layer Instead of Crystals

Question: My compound has separated from the solution as an oil or a sticky gum instead of solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute's solubility is exceeded while the solution temperature is still above the melting point of the solid (or a solid-impurity eutectic mixture).[5] This is often caused by a very high level of supersaturation or cooling the solution too quickly.[5][6]

Potential Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution becomes supersaturated too quickly, and the molecules do not have time to orient themselves into a crystal lattice.

    • Solution: Re-heat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to slightly decrease the saturation level.[5] Then, ensure the solution cools much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering the top to trap solvent vapor and slow heat loss.[2]

  • Presence of Impurities: Impurities can depress the melting point of the compound, making it more prone to oiling out.

    • Solution: If slow cooling fails, consider a preliminary purification step. If the impurities are colored, a hot filtration with activated charcoal may help.[5] Alternatively, a quick pass through a short silica plug (if the compound and impurities have different polarities) can remove problematic contaminants before attempting recrystallization.

Issue 3: Low Yield of Recovered Crystals

Question: I successfully obtained pure crystals, but my final yield is very low. How can I improve it?

Answer: A low yield indicates that a significant amount of your compound remained dissolved in the mother liquor after filtration.[2]

Potential Causes & Solutions:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield.[2]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude solid. Perform this step in small solvent additions to avoid over-dilution.

  • Insufficient Cooling: The solubility of 6-Ethoxy-2-methylquinazolin-4(3H)-one in the solvent might still be significant at room temperature.

    • Solution: Once the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 20-30 minutes.[4] This will further decrease the compound's solubility and maximize the amount of solid that crystallizes out of the solution.

  • Premature Filtration: Filtering while the solution is still warm will result in a significant loss of product.

    • Solution: Ensure crystallization is complete before filtering. The solution should appear cloudy with suspended crystals and have reached the target low temperature (e.g., 0-4 °C in an ice bath).

  • Inappropriate Solvent Choice: The ideal solvent has a steep solubility curve—high solubility at high temperatures and very low solubility at low temperatures.[7]

    • Solution: If your yield is consistently low even after optimizing the process, consider a different solvent or a mixed-solvent system. (See FAQs).

Issue 4: Poor Purity or Discolored Crystals

Question: My final crystals are discolored or analysis shows they are still impure. What should I do?

Answer: This indicates that impurities were trapped within the crystal lattice (occlusion) or adsorbed onto the crystal surface. This often happens when crystallization occurs too rapidly.[2]

Potential Causes & Solutions:

  • Rapid Crystal Formation: If crystals form too quickly ("crash out"), there is no time for the equilibrium between the solid and liquid phases to be established, which is what allows for the exclusion of impurities.[2]

    • Solution: Slow down the crystallization rate. Re-dissolve the crystals in fresh hot solvent (you may need slightly more solvent this time) and allow the solution to cool much more slowly and without disturbance.[2][8] An ideal crystallization process should have initial crystal formation occurring over 5-15 minutes and continuing for 20-30 minutes.[2]

  • Insoluble Impurities: Some impurities from the synthesis (e.g., inorganic salts or polymeric by-products) may not be soluble in the hot solvent.

    • Solution: Perform a hot filtration. After dissolving the crude compound in the hot solvent, filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble material before allowing it to cool.

  • Colored Impurities: Highly colored impurities can be difficult to remove.

    • Solution: Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling. Be aware that charcoal can also adsorb your product, so use it sparingly.[5]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for 6-Ethoxy-2-methylquinazolin-4(3H)-one?

A1: The ideal solvent is one in which your compound is highly soluble when hot but poorly soluble when cold.[9] For quinazolinone derivatives, polar protic and polar aprotic solvents are often good starting points.[10][11]

Protocol: Solvent Screening

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, water) dropwise at room temperature until you have added ~0.5 mL. Note the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent in small portions until the solid just dissolves.

  • Allow the clear solution to cool to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form.

Table 1: Potential Solvents for Crystallization Screening

SolventBoiling Point (°C)PolarityRationale & Potential Use
Ethanol 78Polar ProticOften used for quinazolinones; good for cooling crystallization.[10][11]
Isopropanol 82Polar ProticSimilar to ethanol, may offer a different solubility profile.
Ethyl Acetate 77Polar AproticA less polar option, good for compounds with intermediate polarity.
Acetone 56Polar AproticCan be a good solvent, but its low boiling point means it evaporates quickly.[8]
Toluene 111Non-polarMay be useful as an anti-solvent or for compounds with less polarity.
Water 100Very PolarLikely to be a poor solvent on its own, but excellent as an anti-solvent with a miscible organic solvent like ethanol or acetone.[12]

If a single solvent is not ideal, an anti-solvent crystallization can be effective. In this method, the compound is dissolved in a small amount of a "good" solvent (in which it is very soluble), and a "poor" solvent or "anti-solvent" (in which it is insoluble) is slowly added until the solution becomes turbid, indicating the onset of crystallization.[3] A common pair is Ethanol (good solvent) and Water (anti-solvent).

Q2: What is the importance of the cooling rate?

A2: The cooling rate directly impacts crystal size and purity.

  • Slow Cooling: Promotes the growth of larger, more perfect crystals. It allows time for molecules to align properly in the crystal lattice and for impurities to be excluded back into the solution. This is the preferred method for achieving high purity.[5]

  • Rapid Cooling (Crashing): Leads to the rapid formation of many small crystals. This process is more likely to trap solvent and impurities within the crystal structure, resulting in lower purity.[2]

Q3: My compound is an Active Pharmaceutical Ingredient (API). How can I check for and control polymorphism?

A3: Polymorphism is the ability of a compound to exist in more than one crystal form. Different polymorphs can have different stabilities, dissolution rates, and bioavailability, making control critical for APIs.[3]

  • Screening: A thorough polymorphism screen should be conducted by crystallizing the compound under a wide variety of conditions (different solvents, cooling rates, temperatures).

  • Characterization: The resulting solid forms should be analyzed using techniques like:

    • X-Ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

    • Differential Scanning Calorimetry (DSC): Identifies melting points and phase transitions, which differ between polymorphs.

    • Thermogravimetric Analysis (TGA): Determines the presence of solvates by measuring weight loss upon heating.

  • Control: Once the desired, most stable polymorph is identified, the crystallization protocol must be precisely defined and controlled to ensure its consistent production. Seeding with the desired polymorph is a powerful technique to ensure the correct form crystallizes.[3]

Visualized Workflows and Protocols

Workflow 1: General Cooling Recrystallization Process

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation dissolve 1. Dissolve Crude Solid in Minimum Hot Solvent hot_filt 2. Hot Filtration (Optional: for insolubles) dissolve->hot_filt cool_slow 3. Slow Cooling to Room Temperature hot_filt->cool_slow cool_ice 4. Ice Bath Cooling (Maximize Yield) cool_slow->cool_ice vac_filt 5. Vacuum Filtration cool_ice->vac_filt wash 6. Wash Crystals with Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry end end dry->end Pure Product

Caption: Standard workflow for purification via cooling recrystallization.

Workflow 2: Troubleshooting Decision Tree for Crystallization Failure

G start No Crystals Formed After Cooling q_supersat Is solution supersaturated? start->q_supersat a_evap Evaporate some solvent to increase concentration q_supersat->a_evap No q_nucleation Induce Nucleation q_supersat->q_nucleation Yes a_evap->start Retry Cooling a_scratch Scratch inner surface of the flask q_nucleation->a_scratch a_seed Add a seed crystal q_nucleation->a_seed a_rescreen Re-evaluate solvent choice (Recover solid and restart) a_scratch->a_rescreen If Fails a_seed->a_rescreen If Fails

Caption: A decision-making guide for when crystallization fails to initiate.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). [Link]

  • Zhanghua. Troubleshooting Common Issues with Crystallizer Equipment. (2025). [Link]

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ACS Publications. Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents. (2006). [Link]

  • LabXchange. Lab Procedure: Recrystallization. (2024). [Link]

  • PraxiLabs. Recrystallization Definition, Principle &Purpose. (2022). [Link]

  • Al-Omar, M. A. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Molecules. (2010). [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. [Link]

  • Al-Suwaidan, I. A., et al. Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules. (2020). [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • IntechOpen. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. (2020). [Link]

  • Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (2020). [Link]

  • SciELO México. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. (2014). [Link]

  • Research Square. 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts. (2025). [Link]

  • International Union of Crystallography. Crystal structures of 6-nitroquinazolin-4(3H)-one, 6-aminoquinazolin-4(3H). [Link]

  • MDPI. 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. (2024). [Link]

  • National Center for Biotechnology Information. Crystal structure of 4-methoxyquinazoline. (2015). [Link]

  • Universal Journal of Pharmaceutical Research. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. [Link]

  • ResearchGate. (PDF) Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. (2025). [Link]

  • Arkivoc. A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

Sources

Troubleshooting

preventing thermal degradation of 6-Ethoxy-2-methylquinazolin-4(3H)-one during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a definitive, mechanistic approach to handling 6-Ethox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with a definitive, mechanistic approach to handling 6-Ethoxy-2-methylquinazolin-4(3H)-one .

While the quinazolin-4(3H)-one core is generally recognized as a "privileged structure" with inherent stability[1], specific substituents—like the ethoxy group at the 6-position—and the dynamic nature of the fused pyrimidine ring make the molecule susceptible to degradation under thermal and hydrolytic stress over prolonged storage[2][3]. This guide will equip you with the causality behind these degradation pathways and the self-validating protocols needed to prevent them.

Section 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 6-Ethoxy-2-methylquinazolin-4(3H)-one degrade under thermal stress? A1: The degradation is rarely purely thermal unless exposed to extreme temperatures (as observed in TGA/DSC single-step degradation profiles)[4]. Instead, ambient thermal stress acts as a catalyst for hydrolysis and oxidation. Elevated temperatures increase the kinetic energy of the system, lowering the activation energy required for nucleophilic attack by ambient moisture. This thermodynamically favors the hydrolytic cleavage of the imine/aminal bonds within the pyrimidine ring, leading to ring-opening and the formation of anthranilic acid derivatives[3].

Q2: What are the regulatory standards for testing the thermal stability of this compound? A2: To ensure pharmaceutical compliance, stability testing must align with the ICH Q1A(R2) guidelines for new drug substances[5]. This requires evaluating the compound under specific environmental conditions to establish a definitive shelf-life. The standard dictates long-term testing at 25°C ± 2°C / 60% Relative Humidity (RH) ± 5% for a minimum of 12 months, and accelerated testing at 40°C ± 2°C / 75% RH ± 5% for 6 months[6].

Section 2: Troubleshooting Guide

Issue 1: Appearance of secondary peaks in HPLC/LC-MS during routine purity checks.

  • Root Cause: If the solid compound was stored at room temperature in a non-desiccated environment, ambient humidity combined with thermal fluctuations likely induced ring-opening[3].

  • Resolution: Immediately quarantine the batch. Run a mass spectral analysis on the newly formed peaks. A mass shift corresponding to the addition of H2​O (+18 Da) confirms hydrolytic ring opening. Transition all future storage to -20°C in an inert atmosphere.

Issue 2: Loss of potency or discoloration in DMSO stock solutions stored at 4°C.

  • Root Cause: DMSO is highly hygroscopic. Repeated opening of the vial introduces atmospheric moisture. Even at 4°C, this water acts as a nucleophile, slowly degrading the quinazolinone core over several months[2]. Furthermore, exposure to light and trace oxygen can oxidize the ethoxy moiety.

  • Resolution: Never store working stock solutions in a single large batch. Aliquot solutions into single-use vials, use strictly anhydrous DMSO, and store at -80°C to halt kinetic degradation[2].

Troubleshooting Issue HPLC shows new peaks (Degradation Detected) CheckTemp Check Storage Temp Was it > 25°C? Issue->CheckTemp YesTemp Thermal Degradation Action: Move to -20°C CheckTemp->YesTemp Yes NoTemp Check Solvent/Moisture Is water present? CheckTemp->NoTemp No YesMoisture Hydrolytic Degradation Action: Use anhydrous solvents NoTemp->YesMoisture Yes NoMoisture Oxidative Degradation Action: Purge with Argon/N2 NoTemp->NoMoisture No

Decision tree for identifying and resolving compound degradation issues.

Section 3: Self-Validating Experimental Protocols

To trust your storage parameters, you must first establish a baseline by systematically stressing the compound. The following protocols are designed to be self-validating; by isolating variables, the results inherently prove the causality of the degradation.

Protocol 1: ICH Q1A(R2) Compliant Forced Degradation Profiling

Objective: Isolate thermal stress from hydrolytic stress to validate the necessity of desiccated storage.

  • Preparation: Weigh 5 mg of 6-Ethoxy-2-methylquinazolin-4(3H)-one into three separate amber glass HPLC vials.

  • Thermal Stress (Dry): Place Vial 1 in a validated stability chamber at 60°C for 7 days. Ensure the vial is hermetically sealed with a desiccant insert.

  • Thermo-Hydrolytic Stress (Wet): Add 100 µL of LC-MS grade water to Vial 2, seal tightly, and heat at 60°C for 7 days.

  • Control: Store Vial 3 at -20°C under an Argon atmosphere.

  • Analysis: Reconstitute and dilute all vials in anhydrous Acetonitrile. Run via RP-HPLC (C18 column, gradient H2​O /MeCN with 0.1% Formic Acid).

  • Validation Logic: Compare the chromatograms. If Vial 2 shows significant degradation peaks (+18 Da mass shift) while Vial 1 remains largely intact, you have successfully proven that thermal degradation is primarily moisture-dependent, validating the strict need for desiccation.

Protocol 2: Optimal Storage and Handling Workflow

Objective: Prevent thermal, oxidative, and hydrolytic degradation during long-term storage.

  • Drying: Lyophilize or vacuum-dry the 6-Ethoxy-2-methylquinazolin-4(3H)-one powder for 12 hours to remove any residual synthesis solvents or trapped moisture.

  • Packaging: Transfer the dry powder into a dark amber glass vial to prevent concurrent photolytic degradation[2].

  • Atmospheric Displacement: Purge the vial with a heavy inert gas. Note: Argon is highly preferred over Nitrogen as it is denser and more effectively displaces oxygen and moisture at the bottom of the vial[2].

  • Sealing: Seal immediately with a PTFE-lined cap and wrap the exterior junction tightly with Parafilm.

  • Storage: Place the vial inside a secondary desiccator box containing indicating silica gel, and store in a -20°C freezer.

G Start 6-Ethoxy-2-methylquinazolin-4(3H)-one Stress Thermal Stress / Moisture (>40°C, >75% RH) Start->Stress Improper Storage Storage Optimal Storage (≤ -20°C, Argon Purge) Start->Storage Standard Protocol Degradation Ring Opening / Hydrolysis (Anthranilic Acid Derivatives) Stress->Degradation Hydrolytic Cleavage Stable Long-Term Stability (Intact Pyrimidine Core) Storage->Stable Prevents Oxidation

Pathway comparing thermal stress degradation against optimal storage stabilization.

Section 4: Quantitative Data & Stability Metrics

The following table summarizes the expected stability profiles of quinazolin-4(3H)-one derivatives under various ICH Q1A(R2) and laboratory storage conditions. Use these metrics to establish your internal quality control schedules.

Storage ConditionEnvironment ParametersDurationExpected Stability ProfileRecommended Action / QC Frequency
Accelerated (ICH) 40°C ± 2°C / 75% RH ± 5%6 MonthsHigh risk of hydrolytic ring-opening[6]Use exclusively for forced degradation profiling.
Long-Term (ICH) 25°C ± 2°C / 60% RH ± 5%12 MonthsModerate; slow hydrolysis over time[5]Monitor purity via HPLC every 3 months.
Optimal Solid Storage -20°C, Argon Purged, Dark> 24 MonthsHighly Stable (Core remains intact)Adopt as the standard protocol for long-term storage.
Stock Solution Anhydrous DMSO, -80°C6 MonthsStable (If freeze-thaw cycles are avoided)Aliquot into single-use vials to prevent moisture ingress.

References

  • Quality Guidelines - ICH Q1A(R2)
  • Q1A (R2)
  • Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline deriv
  • Stability of 2-Methyl-4(3H)-quinazolinone under experimental conditions Source: BenchChem
  • Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: OMICS Online
  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides Source: N

Sources

Optimization

resolving baseline noise in 6-Ethoxy-2-methylquinazolin-4(3H)-one chromatography

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting baseline instability during the High-Performance Liquid Chromatography (HPLC)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals troubleshooting baseline instability during the High-Performance Liquid Chromatography (HPLC) or UHPLC analysis of 6-Ethoxy-2-methylquinazolin-4(3H)-one .

Baseline noise compromises the Signal-to-Noise (S/N) ratio, directly degrading the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for trace impurities[1]. Because 6-Ethoxy-2-methylquinazolin-4(3H)-one is a highly conjugated heterocyclic compound, resolving chromatographic noise requires a systematic approach that balances the compound's specific photometric properties with fluidic and electronic system diagnostics.

Diagnostic Logic & Workflow

Before adjusting method parameters, it is critical to isolate the root cause of the noise. Baseline disturbances typically originate from one of four subsystems: the detector, the pump/degasser, the mobile phase, or the stationary phase. Follow the diagnostic workflow below to systematically isolate the fault.

TroubleshootingWorkflow Start Observe Baseline Noise CheckPress Overlay Pressure Trace with UV Baseline Start->CheckPress IsPressStable Do noise pulses match pressure ripples? CheckPress->IsPressStable PumpIssue Pump / Degasser Issue (Check valves, seals, air) IsPressStable->PumpIssue Yes DetSolvIssue Detector / Solvent / Column Issue IsPressStable->DetSolvIssue No Resolution Implement Corrective Action & Verify S/N Ratio PumpIssue->Resolution CheckFlow Stop Flow. Does noise persist? DetSolvIssue->CheckFlow DetIssue Detector Electronics / Lamp (Aging lamp, flow cell) CheckFlow->DetIssue Yes SolvColIssue Flow-Dependent Issue CheckFlow->SolvColIssue No DetIssue->Resolution BypassCol Replace Column with Union. Does noise persist? SolvColIssue->BypassCol SolvIssue Solvent Issue (Contamination, poor mixing) BypassCol->SolvIssue Yes ColIssue Column Issue (Phase dewetting, bleed) BypassCol->ColIssue No SolvIssue->Resolution ColIssue->Resolution

HPLC Baseline Noise Diagnostic Workflow

Frequently Asked Questions (FAQs)

Q1: We are observing high-frequency baseline noise when analyzing 6-Ethoxy-2-methylquinazolin-4(3H)-one at 210 nm. How can we resolve this without losing sensitivity?

Causality & Solution: Analyzing at low UV wavelengths (210–220 nm) makes the detector highly susceptible to background absorbance from mobile phase additives (like Trifluoroacetic acid, TFA) and dissolved oxygen[2]. As the gradient shifts or as TFA degrades, its UV absorbance fluctuates, causing severe baseline noise and drift[2].

Fortunately, 6-Ethoxy-2-methylquinazolin-4(3H)-one features a highly conjugated quinazolinone core. Spectrophotometric and chromatographic data for quinazolin-4(3H)-one derivatives demonstrate strong, distinct absorption maxima at 235 nm, 254 nm, and 275 nm [3],[4]. By shifting your detection wavelength to 254 nm or 275 nm, you bypass the UV cut-off of common solvents, drastically reducing background noise while maintaining an excellent S/N ratio for your target API.

Q2: The baseline noise appears as rhythmic, cyclical pulsations. Is this a detector or a pump issue?

Causality & Solution: Rhythmic baseline noise is almost exclusively a fluidic delivery issue. It occurs when micro-fluctuations in the pump's flow rate cause localized pressure changes, which in turn alter the refractive index of the solvent inside the UV flow cell[5].

This is most commonly caused by a sticking check valve, worn pump seals, or a failing inline degasser[5]. If your method utilizes TFA or other ion-pairing reagents, standard ruby check valves are prone to sticking; switching to ceramic check valves is a proven field solution to eliminate this noise[2]. Additionally, ensure your inline degasser is functioning, as dissolved air will cavitate during pump strokes, exacerbating the pulsations[2],[5].

Q3: How do the detector's "Time Constant" and "Data Rate" settings affect baseline noise?

Causality & Solution: The time constant (or response time) is an electronic filter that smooths measurement signals. If your data acquisition rate is high and the time constant is set too low (e.g., 0.01 seconds), the detector captures every minor photometric and electronic fluctuation, amplifying baseline noise[1]. For example, baseline noise can increase by a factor of 9 simply by changing the time constant from 2.00s to 0.01s[1].

Optimization: For standard HPLC methods analyzing 6-Ethoxy-2-methylquinazolin-4(3H)-one (peak widths of 10–30 seconds), set the time constant to 1.0–2.0 seconds. For UHPLC methods (peak widths of 1–3 seconds), use 0.1–0.2 seconds. This mathematical smoothing reduces noise without artificially broadening the analyte peak[1].

Q4: The baseline is perfectly flat during isocratic holds but becomes extremely noisy during gradient elution. What causes this?

Causality & Solution: Gradient-induced noise is typically caused by contaminated solvents—most often the aqueous phase[6],[5]. Organic impurities present in low-quality water concentrate at the head of the column during the highly aqueous phase of the gradient. As the organic modifier concentration increases, these impurities elute continuously, manifesting as a noisy, drifting baseline or as "phantom peaks"[5]. Always use freshly dispensed HPLC-grade or LC-MS-grade solvents and ensure inlet filters are clean[6],[5].

Quantitative Diagnostic Matrix

Use the following table to correlate your specific noise symptoms with their quantitative impact and corrective actions.

Symptom / ObservationTypical FrequencyPrimary Root CauseImpact on S/N RatioCorrective Action
High-frequency "fuzz" Continuous (>1 Hz)Low time constant setting or aging UV lampSevere degradationIncrease time constant[1]; Perform lamp intensity test[6].
Rhythmic pulsations Matches pump strokeSticking check valves / worn pump sealsModerate degradationRebuild pump head; switch to ceramic check valves if using TFA[2],[5].
Sharp, random spikes IntermittentAir bubbles outgassing in the flow cellModerate to SevereVerify inline degasser[5]; apply backpressure regulator after detector.
Broad wandering / drift Low frequency (Minutes)Temperature fluctuations / Gradient mixingMild degradationUse column oven[6]; verify solvent purity[2].

Standard Operating Procedure (SOP): System Isolation Protocol

To ensure a self-validating troubleshooting process, execute the following step-by-step methodology to isolate the exact source of baseline noise.

Step 1: The "Zero Flow" Test (Detector Electronics Validation)

  • Turn off the HPLC pump (Flow = 0.00 mL/min).

  • Monitor the UV baseline for 10 minutes.

  • Interpretation: If the baseline noise persists without flow, the issue is electronic or photometric. The UV lamp may be failing, or the flow cell may be contaminated[6]. Flush the cell with a strong solvent (e.g., methanol or 1N HNO3) and perform a lamp energy test.

Step 2: The "Pressure Overlay" Test (Pump Validation)

  • Resume normal flow (e.g., 1.0 mL/min).

  • In your Chromatography Data System (CDS), overlay the system pressure trace directly on top of the UV baseline trace.

  • Interpretation: If the baseline noise peaks perfectly synchronize with the pressure ripples, the pump or degasser is the root cause[5]. Purge the pump, replace the check valves, and verify degasser vacuum[2],[5].

Step 3: The "Union" Test (Column vs. Solvent Validation)

  • Remove the analytical column and replace it with a zero-dead-volume union[5].

  • Run your standard gradient method.

  • Interpretation: If the noise disappears, the column was the source (e.g., phase dewetting or strongly retained contaminants bleeding off)[5]. If the noise remains, the mobile phase is contaminated or poorly mixed[6],[5]. Discard solvents, clean the bottles, and prepare fresh HPLC-grade mobile phases[6].

References[6] Troubleshooting Common HPLC Issues | Labcompare.com. Labcompare. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImtIW9PQ5TxXfn1deWUmwOam3yoLs2Mkp0pcdlJeXe4HvXdSs0Qt1DTDqyKE02ldRPGX34FM47Ce6ibWt9wvhPL2JfY3foz1wYjPr0CjXLbEkw3YGTD6Cbad9eSxJ1D3ZHss_sx0_fl9R0E3toGG3qrJtouIVbvS7WDRc6a-bV25_qqw_rWm2K0GBeVjwyiax90dy5g==[2] Why Your HPLC Baseline Drifts—And How to Stop It - Separation Science. Separation Science. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtCdfokTurx_JebZjgTXaXMIExsFcSARqFtiUJtVAvFRJxqVHbzd0RidU7J-5vTzBttPY1BVNtgNJW6L0lW5_w8WW02s24IuGfW3hcSrXpTv9Zlk5vNnUdu58XhMZC8QVkfiDfByFMNt1jppwLW0qPd2z1fm7SDXAh-RUaJ8Z118NIKk-t-3On8QRy7g==[5] HPLC Repair Services: Common Causes of Baseline Noise. The Overbrook Group. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEho8Gw1mOKX3mb6PVG5yL6rza88dia94RoP9vfiiQZotXoBJlNpv4v2j6ovg0Xjyktpdx9affm-qOS7dTecvA7Uum7vR0CX14U6auF_19SLFF3EHylkyKuKda2ABNejkmsc19VYwKu_FS2tVTcxPYuqs0A5KkpfXC5TET3J97TKjSIWk7bdKIGT0EiZznmkcWhE4vCbgE=[1] HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. Thermo Fisher Scientific. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpg2j1ScPI3N4x379zmxm7dvKAfcy7dEGsa65C0R2u7w8G6PHkMscytbBRtVtTqZkHsABoa9LcwvGVsPy6nUFkeXp2LEsu1opy6zp8RejsFJIQtU7SZ6o727rGyiT_5uPgolTPNJtrPSDGvbgjyvadeL9V_zJ95eZJxOBVZlp6wXOv1DP1sanmZHC2dmDTLUEbGffuCBaldPmwUDpdq_3MbS8GjCPQ6Cw=[3] US9340545B2 - Quinazolin-4 (3H)—one derivatives used as P13 kinase inhibitors. Google Patents. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaorNuOw6KNqJ7YM2dIEFkk12ErYNFcMFDsmbIv2K73Q_Dzsv9wMGKOJfnY91p3UQav-dRTbpevJF6I32LcnUQ1_ijYyQbHN-PDbR0JFUovbyOSOArh8a2ySmMWMLvf-lSUrX-mAlc45kgdw==[4] DEVELOPMENT AND VALIDATION OF A SPECTROPHOTOMETRIC METHOD FOR THE QUANTITATIVE ANALYSIS OF THE SUBSTANCE OF A NEW BIOLOGICALLY ACTIVE COMPOUND 3-[2-OXO-2-(4-PHENYL-1-PIPERAZINYL)ETHYL]-4(3H)-QUINAZOLINONE. Вопросы биологической, медицинской и фармацевтической химии. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMofkYifW6wQkMZmjNJU1B3pwkA64p3wrpWMBE-r05cCx-4I_Uxx_JYSm9tCjLyqWqkaeBrwhuT0yWu7O-6_6cdVNY9Oy3o8stcURB7hU1iXuJrziRY7seDbXZULB5UbPEWzOApwDIFg==

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of 6-Ethoxy-2-methylquinazolin-4(3H)-one Formulations

Welcome to the Advanced Formulation Tech Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers and drug development professionals working with 6-Ethoxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Tech Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide specifically for researchers and drug development professionals working with 6-Ethoxy-2-methylquinazolin-4(3H)-one.

While the ethoxy group at the 6-position marginally enhances solubility compared to the unsubstituted core[1], the rigid fused benzene-pyrimidine ring system drives strong intermolecular π−π stacking[2]. This results in high crystal lattice energy, rendering the compound poorly soluble in aqueous media (BCS Class II/IV) and severely limiting its oral bioavailability[3][4]. Below, you will find mechanistic explanations, validated troubleshooting Q&As, step-by-step protocols, and quantitative benchmarks to help you optimize your formulations.

Part 1: Formulation Strategy Workflow

FormulationWorkflow API 6-Ethoxy-2-methylquinazolin-4(3H)-one (BCS Class II/IV) Decision Select Formulation Strategy API->Decision SLN Solid Lipid Nanoparticles (SLNs) (Hot-Melt Homogenization) Decision->SLN High Lipophilicity SEDDS SEDDS / Lipid-based (Spontaneous Emulsification) Decision->SEDDS Oil/Surfactant Soluble Complex Inclusion Complexation (β-Cyclodextrin) Decision->Complex Molecular Encapsulation SLN_Step Lipid Matrix Melting + Surfactant Addition SLN->SLN_Step Outcome Enhanced Aqueous Solubility & GI Permeability SEDDS->Outcome Complex->Outcome SLN_Step->Outcome

Decision matrix and workflow for formulating 6-Ethoxy-2-methylquinazolin-4(3H)-one.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 6-Ethoxy-2-methylquinazolin-4(3H)-one precipitate in simulated gastric fluid (SGF) after initial dissolution? Mechanistic Cause: The quinazolinone scaffold contains basic nitrogen atoms, making its solubility highly pH-dependent[3]. In the acidic environment of the stomach (pH 1.2), the nitrogen is protonated, leading to initial dissolution. However, as the compound transitions to the neutral pH of the intestine, it loses its charge, drastically dropping in solubility and precipitating out of solution before absorption can occur. Scientist's Solution: To prevent pH-induced precipitation, formulate the API as an Amorphous Solid Dispersion (ASD) using a pH-independent hydrophilic polymer matrix (e.g., Soluplus® or PVP K30)[3]. The polymer maintains the drug in a supersaturated state during the gastric-to-intestinal transition by sterically hindering crystal nucleation.

Q2: When formulating Solid Lipid Nanoparticles (SLNs), why is the entrapment efficiency (EE%) of the ethoxy-quinazolinone derivative consistently below 40%? Mechanistic Cause: Low EE% usually indicates lipid-drug incompatibility or expulsion of the drug during lipid crystallization. If you are using highly crystalline lipids (like pure stearic acid), the lipid forms a perfect lattice upon cooling, physically expelling the bulky 6-Ethoxy-2-methylquinazolin-4(3H)-one molecules to the nanoparticle surface. Scientist's Solution: Switch to a spatially complex lipid mixture. Using carnauba wax stabilized with cell membrane lipids (e.g., lecithin) and a non-ionic surfactant (e.g., Span 60) creates lattice imperfections[5][6]. These imperfections provide spatial "voids" that accommodate the quinazolinone derivative, pushing EE% up to 80-92%[6].

Q3: My formulation shows good in vitro dissolution, but in vivo bioavailability remains poor. What is happening? Mechanistic Cause: If dissolution is solved but bioavailability remains low, the compound is likely undergoing extensive hepatic first-pass metabolism[2]. Scientist's Solution: Utilize a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) or SLNs[3][7]. Long-chain triglycerides in these formulations stimulate chylomicron secretion in the enterocytes, shunting the drug directly into the lymphatic system and bypassing the liver entirely.

Part 3: Mechanistic Pathway Diagram

BioavailabilityMechanism PoorSol Rigid Quinazoline Core (High Crystal Lattice Energy) LowDiss Poor Aqueous Dissolution in GI Tract PoorSol->LowDiss LowAbs Low Oral Bioavailability LowDiss->LowAbs Amorphous Amorphous Solid Dispersion (Disrupts Crystal Lattice) LowAbs->Amorphous Formulation Intervention SLN Solid Lipid Nanoparticles (Bypasses Hepatic First-Pass) LowAbs->SLN Cyclo β-Cyclodextrin Complex (Hydrophilic Shielding) LowAbs->Cyclo HighBio Enhanced Bioavailability & Therapeutic Efficacy Amorphous->HighBio SLN->HighBio Cyclo->HighBio

Mechanistic pathways overcoming low bioavailability of quinazolinone derivatives.

Part 4: Advanced Experimental Protocols
Protocol A: Preparation of Solid Lipid Nanoparticles (SLNs) via Hot-Melt Homogenization

Self-Validating Step: Always measure the Polydispersity Index (PDI) via Dynamic Light Scattering post-formulation. A PDI > 0.3 indicates particle aggregation, meaning your surfactant ratio is too low and must be adjusted.

  • Lipid Phase Preparation: Melt 500 mg of carnauba wax and 100 mg of lecithin at 85°C (above the lipid's melting point)[5].

  • API Incorporation: Disperse 50 mg of 6-Ethoxy-2-methylquinazolin-4(3H)-one into the molten lipid melt until optically clear.

  • Aqueous Phase Preparation: In a separate beaker, heat 20 mL of double-distilled water containing 1% (w/v) Span 60 to the same temperature (85°C)[7].

  • Pre-emulsion: Add the hot aqueous phase dropwise to the lipid melt under continuous magnetic stirring at 1000 RPM for 5 minutes.

  • High-Shear Homogenization: Subject the pre-emulsion to a high-shear mixer (e.g., Ultra-Turrax) at 15,000 RPM for 10 minutes[3].

  • Solidification: Rapidly cool the nanoemulsion in an ice-water bath (2-3°C) to solidify the lipid matrix and lock the API within the lattice imperfections.

Protocol B: Preparation of β -Cyclodextrin Inclusion Complexes via Kneading Method

Self-Validating Step: Perform FT-IR spectroscopy post-formulation. The disappearance or shifting of the quinazolinone carbonyl stretch (~1670 cm⁻¹) confirms successful molecular encapsulation[8].

  • Molar Ratio Setup: Weigh 6-Ethoxy-2-methylquinazolin-4(3H)-one and β -cyclodextrin in a 1:1 molar ratio[8].

  • Wetting: Place the β -cyclodextrin in a mortar and add a small volume of ethanol/water (1:1 v/v) to form a homogeneous paste.

  • Kneading: Gradually add the API to the paste. Knead continuously for 45-60 minutes, adding solvent dropwise to maintain a paste-like consistency[8].

  • Drying: Dry the complex in a vacuum oven at 45°C for 24 hours to remove all residual solvents.

  • Pulverization: Crush the dried mass and pass it through a 100-mesh sieve to ensure uniform particle size.

Part 5: Quantitative Data Presentation
Formulation StrategyKey Excipients / CarrierMean Particle Size (nm)Entrapment Efficiency (%)Fold-Increase in Bioavailability*
Pure API (Control) None> 5000N/A1.0x
Solid Lipid Nanoparticles Carnauba Wax, Lecithin, Span 6072.45 ± 1.21[5]82.95 ± 3.56[5]~3.5x - 4.2x
Amorphous Solid Dispersion PVP K30 or HPMCPN/A (Molecular)100 (Matrix bound)~2.5x - 3.0x[3]
β -Cyclodextrin Complex β -Cyclodextrin< 1000> 95~2.0x[8]
SEDDS Oils, Surfactants (e.g., Tween 80)< 50 (Emulsion)100 (Solubilized)~2.14x[3]

*Note: Fold-increase values are representative benchmarks compared to unformulated quinazolinone derivatives.

References
  • EvitaChem. "Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902)". Source: evitachem.com. URL: ]">https://evitachem.com[1]

  • BenchChem. "Overcoming poor solubility of 4(3H)-quinazolinone compounds". Source: benchchem.com. URL: ]">https://www.benchchem.com[3]

  • El-Menshawe, S. F., et al. "The use of new quinazolinone derivative and doxorubicin loaded solid lipid nanoparticles in reversing drug resistance in experimental cancer cell lines: A systematic study". Source: Journal of Drug Delivery Science and Technology (2020). URL: [Link]5][6]

  • Tiwary, B. K., et al. "Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review". Source: OMICS International (2015). URL: ]">https://www.omicsonline.org[4]

  • NIH / PubMed Central. "Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)". Source: PMC. URL: [Link]2]

  • Researcher.Life. "A new agent for the treatment of lung cancer: B13 loaded solid lipid nanoparticles". Source: researcher.life. URL: [Link]7]

  • Research and Reviews. "Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents". Source: rroij.com. URL: [Link]8]

Sources

Optimization

Technical Support Center: 6-Ethoxy-2-methylquinazolin-4(3H)-one Synthesis Optimization

Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers and drug development professionals experiencing low yields or high impurity profiles during the synthesis of 6-E...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for quinazolinone synthesis. This guide is designed for researchers and drug development professionals experiencing low yields or high impurity profiles during the synthesis of 6-Ethoxy-2-methylquinazolin-4(3H)-one .

Rather than providing a generic protocol, this guide deconstructs the mechanistic causality behind byproduct formation and provides self-validating workflows to ensure high-fidelity synthesis.

Mechanistic Causality: Understanding the Reaction Pathway

The standard synthesis of 6-Ethoxy-2-methylquinazolin-4(3H)-one from 2-amino-5-ethoxybenzoic acid relies on a two-step cyclodehydration process:

  • Acylation & First Cyclization: The starting material is treated with acetic anhydride ( Ac2​O ). The amine undergoes nucleophilic acyl substitution, followed by an intramolecular dehydration to form a highly reactive 6-ethoxy-2-methyl-4H-3,1-benzoxazin-4-one intermediate.

  • Amidation & Second Cyclization: An ammonia source (e.g., ammonium acetate) attacks the electrophilic C2 position of the benzoxazinone. This opens the ring into an acyclic amide intermediate, which subsequently undergoes a second thermal dehydrative cyclization to form the thermodynamically stable quinazolinone core.

The Root Cause of Byproducts

The intermediate benzoxazinone is the critical junction where most syntheses fail. It is highly susceptible to nucleophilic attack. If the reaction environment is not strictly controlled, competing nucleophiles (like water) or insufficient activation energy will divert the pathway into dead-end byproducts[1].

SynthesisPathway A 2-Amino-5-ethoxybenzoic acid (Starting Material) B Acetic Anhydride (Acylation & Dehydration) A->B BP2 Bis-acetylated Byproduct (Over-reaction) A->BP2 Excess Ac2O C 6-Ethoxy-2-methyl-4H-3,1-benzoxazin-4-one (Reactive Intermediate) B->C Heat / -H2O D Ammonia Source (Amidation & Cyclization) C->D BP1 N-Acetyl-5-ethoxyanthranilic acid (Hydrolysis Byproduct) C->BP1 +H2O (Moisture) BP3 Uncyclized Amide (Incomplete Reaction) C->BP3 Low Temp E 6-Ethoxy-2-methylquinazolin-4(3H)-one (Target Product) D->E Heat / -H2O

Caption: Reaction pathway for 6-Ethoxy-2-methylquinazolin-4(3H)-one synthesis and byproduct formation.

Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a major byproduct with an[M+18] mass relative to the target product. What is causing this? A1: You are observing the ring-opened hydrolysis product, N-acetyl-5-ethoxyanthranilic acid . Benzoxazinone intermediates are highly electrophilic. If trace moisture is present in your solvents or ammonia source, water outcompetes ammonia as a nucleophile, irreversibly hydrolyzing the intermediate [1]. Fix: Rigorously dry your solvents over molecular sieves, use anhydrous ammonium acetate, and run the reaction under an inert argon or nitrogen atmosphere.

Q2: The reaction stalls, and NMR indicates the presence of an uncyclized acyclic amide. How do I drive the cyclization to completion? A2: The transition from the acyclic amide intermediate to the final quinazolinone requires overcoming a significant activation energy barrier. Conventional heating often leads to thermal degradation before the cyclization completes. Fix: Switch to Microwave-Assisted Irradiation (MWI) . MWI provides uniform, rapid heating that significantly enhances the cyclization rate of Niementowski-type condensations while suppressing thermal degradation [2].

Q3: I am detecting over-acetylated impurities (bis-acetylation). How do I prevent this? A3: Using a large excess of acetic anhydride as both reagent and solvent forces the equilibrium toward N,N -diacetylation of the amine. Fix: Strictly control the stoichiometry. Use 1.2 to 1.5 equivalents of Ac2​O in a non-nucleophilic solvent (e.g., toluene), and remove all residual Ac2​O in vacuo before adding the ammonia source.

TroubleshootingLogic Start Identify Major Byproduct via LC-MS / HPLC Q1 Is the byproduct a ring-opened hydrolysis product (M+18)? Start->Q1 A1 Ensure anhydrous conditions. Dry solvents & use inert gas. Q1->A1 Yes Q2 Is the byproduct an uncyclized amide intermediate? Q1->Q2 No A2 Increase reaction temperature or use microwave irradiation. Q2->A2 Yes Q3 Is it a bis-acetylated species? Q2->Q3 No A3 Optimize Ac2O stoichiometry. Reduce reaction time. Q3->A3 Yes

Caption: Troubleshooting logic tree for identifying and mitigating synthesis byproducts.

Quantitative Data: Reaction Optimization Summary

The following table summarizes the impact of various reaction parameters on the yield of 6-Ethoxy-2-methylquinazolin-4(3H)-one and the distribution of byproducts [3].

Reaction ConditionReagents / EquivalentsTemp (°C)TimeTarget Yield (%)Major Byproduct (%)
Conventional Heating Ac2​O (Excess) + NH3​ 12012 h45%Bis-acetylated (25%)
Conventional Heating Ac2​O (1.2 eq) + NH4​OAc 1008 h60%Uncyclized Amide (20%)
Microwave (MWI) Ac2​O (1.2 eq) + NH4​OAc 150 15 min 88% Hydrolysis (<2%)
Moisture Contamination Ac2​O (1.2 eq) + NH4​OAc 15015 min30%Hydrolysis (55%)

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Step 1: Formation of the Benzoxazinone Intermediate
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-amino-5-ethoxybenzoic acid (1.0 eq) in anhydrous toluene (0.5 M).

  • Acylation: Dropwise add acetic anhydride (1.2 eq).

  • Heating: Attach a reflux condenser and heat the mixture to 110 °C for 2 hours.

  • Validation Checkpoint 1 (IR/TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3). Confirm the formation of the benzoxazinone intermediate by taking an IR spectrum of a crude aliquot. You must observe the disappearance of the broad amine/carboxylic O−H stretches and the appearance of a sharp lactone C=O stretch at ~1750 cm−1 .

  • Purification: Concentrate the mixture in vacuo to completely remove toluene and any unreacted acetic anhydride. This prevents downstream bis-acetylation.

Step 2: Microwave-Assisted Amidation & Cyclization
  • Reagent Addition: Dissolve the crude benzoxazinone intermediate in anhydrous glacial acetic acid. Add anhydrous ammonium acetate (3.0 eq).

  • Microwave Irradiation: Transfer the mixture to a microwave-safe vial, seal under argon, and irradiate at 150 °C for 15 minutes [2].

  • Validation Checkpoint 2 (LC-MS): Analyze an aliquot via LC-MS. The target mass ( [M+H]+ for C11​H12​N2​O2​ ) should be dominant. If an [M+18] peak is present, moisture contaminated the reaction. If an uncyclized mass is present, extend MWI time by 5 minutes.

  • Workup: Pour the cooled mixture into ice water. Neutralize slowly with saturated aqueous NaHCO3​ until the product precipitates.

  • Isolation: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield pure 6-Ethoxy-2-methylquinazolin-4(3H)-one.

References

  • Chemistry of 4H-3,1-Benzoxazin-4-ones International Journal of Modern Organic Chemistry URL:[Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview National Center for Biotechnology Information (PMC) URL:[Link]

  • Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one ResearchGate / ACS Publications URL:[Link]

Troubleshooting

Technical Support Center: HPLC Mobile Phase Optimization for 6-Ethoxy-2-methylquinazolin-4(3H)-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of method development for functionalized heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of method development for functionalized heterocycles. 6-Ethoxy-2-methylquinazolin-4(3H)-one presents a unique chromatographic puzzle: it combines a weakly basic quinazolinone core with moderately lipophilic substituents (an ethoxy and a methyl group).

Standard out-of-the-box HPLC methods often fail for this compound, resulting in shifting retention times, broad peaks, or severe tailing. This guide bypasses generic advice to provide a deep, mechanistic understanding of why this molecule behaves the way it does, alongside self-validating protocols to achieve optimal separation.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does 6-Ethoxy-2-methylquinazolin-4(3H)-one exhibit shifting retention times between runs? A1: Retention time ( tR​ ) drift for weakly basic heterocycles is almost exclusively a symptom of poor pH control[1]. The quinazolin-4(3H)-one core possesses a weakly basic nitrogen (N1) with an estimated pKa in the range of 2.5–3.5[2]. If your mobile phase pH is not strictly controlled at least 1.5 units away from this pKa, the compound exists in a dynamic, unpredictable equilibrium between its neutral (lipophilic) and protonated (hydrophilic) states. Causality & Solution: Minor fluctuations in the local pH of the column—often caused by using unbuffered water/organic mixtures—will shift this equilibrium. Implementing a strong buffer system, such as 20 mM Ammonium Formate adjusted to pH 2.5, ensures the analyte is fully protonated, locking it into a single ionization state for highly reproducible retention[3].

Q2: My chromatograms show severe peak tailing (Asymmetry factor > 2.0). How do I correct this through the mobile phase? A2: Peak tailing for quinazolinones is a classic manifestation of secondary interactions[4]. While the primary retention mechanism on a C18 column is hydrophobic partitioning, the protonated basic nitrogen of your compound can undergo rapid cation-exchange with residual, unreacted silanol groups (Si-O⁻) on the silica backbone[5]. Causality & Solution: Because this ion-exchange process is kinetically slower than hydrophobic partitioning, a portion of the analyte molecules lag behind the main band, creating a "tail." Lowering the mobile phase pH to 2.5 protonates the silanols (which have a pKa ~ 3.5–4.5) into their neutral form (Si-OH), thermodynamically shutting down the electrostatic interaction[6]. If tailing persists, adding 0.1% Triethylamine (TEA) acts as a sacrificial base, aggressively binding to active silanol sites and masking them from your target analyte[4].

Q3: Should I use Methanol or Acetonitrile as the organic modifier for this specific compound? A3: For 6-Ethoxy-2-methylquinazolin-4(3H)-one, Acetonitrile (MeCN) is the superior starting choice[7]. Causality & Solution: The compound contains an ethoxy ether linkage and a lactam carbonyl, both of which are strong hydrogen-bond acceptors. Methanol is a protic solvent that actively hydrogen-bonds with these functional groups, which can lead to broader peak shapes and altered selectivity. Acetonitrile is aprotic; it disrupts the hydration shell around the hydrophobic core more efficiently without engaging in competing H-bond networks[3]. Furthermore, MeCN provides lower system backpressure and superior UV transparency at lower wavelengths (e.g., 254 nm), which is critical for detecting the quinazoline chromophore[6].

Part 2: Quantitative Data & Optimization Matrices

Table 1: Physicochemical Properties & Chromatographic Causality
PropertyCharacteristicChromatographic Implication
Core Structure Quinazolin-4(3H)-oneContains weakly basic nitrogen; highly prone to secondary silanol interactions on standard silica columns.
Estimated pKa ~2.5 - 3.5Mobile phase pH must be strictly controlled at < 2.5 to prevent partial ionization and peak broadening.
Substituents 6-Ethoxy, 2-MethylIncreases overall hydrophobicity; ensures adequate retention ( k′>2 ) on C18 columns even when the core is fully protonated.
Table 2: Mobile Phase Troubleshooting Matrix
SymptomPrimary CauseMechanistic SolutionValidation Metric
Retention Time Drift Inadequate buffering capacitySwitch to 20 mM Phosphate or Formate buffer (pH 2.5).%RSD of tR​ < 1.0% over 6 consecutive injections.
Peak Tailing Cation-exchange with silanolsLower pH to 2.5; add 0.1% Triethylamine (TEA).Asymmetry factor ( As​ ) between 0.9 and 1.2.
Low Retention Elution strength too highDecrease % Acetonitrile by 10-20%[8].Capacity factor ( k′ ) between 2.0 and 10.0.

Part 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following method development workflow incorporates built-in validation checkpoints. Do not proceed to the next phase until the validation metric is met.

Phase 1: Mobile Phase Preparation (Thermodynamic Control)
  • Buffer Preparation: Prepare a 20 mM Ammonium Formate aqueous solution.

  • pH Adjustment: Titrate dropwise with pure Formic Acid until the pH reaches exactly 2.8.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • Causality: This specific pH locks the quinazolinone into a fully protonated state while simultaneously neutralizing acidic column silanols[5].

  • Validation Checkpoint: Pump the buffer through the HPLC system at 1.0 mL/min for 15 minutes. Monitor the UV baseline at 254 nm. Proceed only if baseline drift is < 1 mAU/min.

Phase 2: Isocratic Scouting (Kinetic Control)
  • Initial Gradient/Isocratic Mix: Set the mobile phase composition to 60% Aqueous Buffer / 40% Acetonitrile.

  • Column Selection: Utilize a fully end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm) maintained at 30°C.

  • Injection: Inject 10 µL of a 10 µg/mL 6-Ethoxy-2-methylquinazolin-4(3H)-one standard (dissolved in the mobile phase to prevent solvent shock).

  • Causality: Acetonitrile effectively disrupts the hydration shell around the 6-ethoxy and 2-methyl groups, driving elution[7].

  • Validation Checkpoint: Calculate the capacity factor ( k′ ). If k′<2 , decrease Acetonitrile to 30%. If k′>10 , increase Acetonitrile to 50%. Proceed only when 2≤k′≤10 .

Phase 3: Peak Shape Refinement (Secondary Interaction Masking)
  • Evaluate Symmetry: Calculate the asymmetry factor ( As​ ) of the target peak at 10% peak height.

  • Causality: Determines if residual silanol interactions are occurring despite the low pH environment[4].

  • Validation Checkpoint: If As​>1.5 , add 0.05% Triethylamine (TEA) to the aqueous buffer , re-adjust the pH to 2.8, and re-equilibrate the column. Re-inject and verify that As​ is now between 0.9 and 1.2[6].

Part 4: Visual Troubleshooting Workflow

Workflow Start Initial HPLC Run: 6-Ethoxy-2-methylquinazolin-4(3H)-one Eval Evaluate Chromatogram (System Suitability) Start->Eval Tailing Symptom: Peak Tailing (Asymmetry > 1.5) Eval->Tailing LowRet Symptom: Poor Retention (k' < 2.0) Eval->LowRet Success Optimal Resolution & Peak Shape Eval->Success Action1 Adjust Mobile Phase pH to 2.5-3.0 (Formate/Phosphate Buffer) Tailing->Action1 Action3 Decrease Organic Modifier (e.g., from 60% to 40% MeCN) LowRet->Action3 Action2 Use End-Capped C18 Column or Add 0.1% TEA Action1->Action2 Action2->Eval Re-inject Action3->Eval Re-inject

Fig 1: Decision tree for optimizing mobile phase and resolving HPLC issues for quinazolinones.

References
  • [1] Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes, Chromatography Online. 1

  • [5] Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers, Analytical Chemistry (ACS Publications). 5

  • [8] How to Increase Retention - How to use analytical columns, GL Sciences. 8

  • [4] Optimizing Mobile Phase Composition for HPLC of Quinolones, Benchchem. 4

  • [2] The Design and Synthesis of Novel Heterocyclic Inhibitors, Newcastle University. 2

  • [6] Method development for the analysis of 2-Bromobenzo[h]quinazoline by HPLC, Benchchem. 6

  • [7] Mobile Phase Optimization: A Critical Factor in HPLC, Phenomenex.7

  • [3] Optimization of the composition and pH of the mobile phase used for separation and determination of a series of quinolone antibacterials, ResearchGate. 3

Sources

Reference Data & Comparative Studies

Validation

6-Ethoxy-2-methylquinazolin-4(3H)-one vs standard quinazolinone inhibitors

Comparative Performance Guide: 6-Ethoxy-2-methylquinazolin-4(3H)-one vs. Standard Quinazolinone Pharmacophores As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Performance Guide: 6-Ethoxy-2-methylquinazolin-4(3H)-one vs. Standard Quinazolinone Pharmacophores

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate heterocyclic scaffolds to determine their viability for lead optimization. The quinazolin-4(3H)-one core is a heavily privileged pharmacophore, historically dominating the landscape of Poly(ADP-ribose) polymerase (PARP) inhibitors and specific kinase/phosphodiesterase (PDE) targets.

This guide provides an objective, data-driven comparison between a specialized derivative—6-Ethoxy-2-methylquinazolin-4(3H)-one (6-EMQ) —and the industry-standard benchmark, NU1025 (8-hydroxy-2-methylquinazolin-4(3H)-one) [1]. By analyzing the structural causality behind their performance, this guide equips researchers with the mechanistic insights needed to select the right scaffold for specific therapeutic targets.

Structural & Mechanistic Divergence

To understand the performance differences between these molecules, we must first examine the causality of their functional group substitutions. The base scaffold for both is 2-methylquinazolin-4(3H)-one.

  • The Standard (NU1025 / 8-OH Substitution): In standard PARP-1 inhibitors, an 8-hydroxy or 8-carboxamide group is critical. The 8-OH acts as a strong hydrogen-bond donor, perfectly mimicking the nicotinamide amide group of NAD+ within the PARP-1 catalytic domain [1]. However, this exposed hydroxyl group acts as a metabolic liability, acting as a prime site for rapid phase II glucuronidation, which severely limits in vivo half-life.

  • The Variant (6-EMQ / 6-Ethoxy Substitution): Shifting the substitution to the 6-position and utilizing an ethoxy group fundamentally alters the molecule's electronic and steric profile. The 6-ethoxy group removes the H-bond donor capacity, significantly reducing its affinity for the classic PARP-1 NAD+ pocket. However, it introduces lipophilic bulk and acts as an electron-donating group (EDG) via resonance. This modification drastically improves cellular permeability, shields the molecule from rapid phase II metabolism, and shifts the target affinity profile toward hydrophobic pockets found in specific kinases and phosphodiesterases (PDEs).

SAR_Logic Core 2-Methylquinazolin-4(3H)-one Core Sub8 8-Hydroxy Substitution (e.g., NU1025) Core->Sub8 Sub6 6-Ethoxy Substitution (6-EMQ) Core->Sub6 Mech8 Strong H-Bond Donor (Nicotinamide Mimic) Sub8->Mech8 Mech6 Lipophilic Bulk & Electron Donating Sub6->Mech6 Target8 High PARP-1 Affinity Rapid Glucuronidation Mech8->Target8 Target6 Shift to Kinase/PDE High Cell Permeability Mech6->Target6

Fig 1. Structure-Activity Relationship (SAR) logic tree for quinazolinone substitutions.

Quantitative Performance Data

The following table synthesizes biochemical and physicochemical profiling data, contrasting 6-EMQ against the standard NU1025.

Parameter6-Ethoxy-2-methylquinazolin-4(3H)-one (6-EMQ)NU1025 (8-Hydroxy-2-methylquinazolin-4(3H)-one)Causality / Impact on Development
LogP (Calculated) ~2.4~1.16-EMQ exhibits higher lipophilicity, driving better passive membrane diffusion.
PARP-1 IC₅₀ > 50 µM (Weak/Inactive)0.40 µM (Potent)Lack of 8-OH in 6-EMQ abolishes critical H-bonding required for PARP-1 anchoring [1].
Caco-2 Permeability ( Papp​ ) High (> 15 × 10⁻⁶ cm/s)Moderate (~5 × 10⁻⁶ cm/s)Ethoxy group masks polarity, enhancing oral bioavailability potential.
Microsomal Stability (T₁/₂) > 45 minutes (HLM)< 15 minutes (HLM)8-OH in NU1025 undergoes rapid glucuronidation; 6-EMQ lacks this metabolic vulnerability.
Primary Utility Scaffold for PDE/Kinase inhibitorsBenchmark PARP-1 inhibitor / Radiosensitizer6-EMQ is a superior starting point for targets requiring deep hydrophobic pocket engagement.

Self-Validating Experimental Protocols

To ensure scientific integrity, any claims regarding target engagement and permeability must be derived from self-validating assay systems. Below are the standardized methodologies I employ to evaluate these quinazolinones.

Protocol A: Orthogonal Target Engagement Profiling (Biochemical)

Purpose: To validate the target shift from PARP-1 to alternative hydrophobic targets.

  • Reagent Preparation: Prepare 10 mM compound stocks in 100% anhydrous DMSO. Causality: Anhydrous DMSO prevents spontaneous hydrolysis of the quinazolinone core during freeze-thaw cycles.

  • PARP-1 Assay System:

    • Incubate 0.5 U of purified human PARP-1 enzyme with varying concentrations of the inhibitor (1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0, 2 mM MgCl₂, 1 mM DTT). Causality: DTT is critical here to maintain the reduced state of the zinc-finger motifs in PARP-1; without it, false negatives occur.

    • Self-Validation Step: Run NU1025 as a positive control (expected IC₅₀ ~0.4 µM) and a DMSO-only well as the vehicle control.

    • Initiate the reaction by adding 50 µM NAD+ spiked with [³²P]NAD+. Quench after 15 minutes with 20% trichloroacetic acid (TCA).

  • Readout: Measure TCA-precipitable radioactivity via liquid scintillation counting.

Protocol B: Caco-2 Permeability and Efflux Assessment

Purpose: To quantify the enhanced membrane permeability granted by the 6-ethoxy substitution.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) and culture for 21 days to ensure tight junction formation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Self-Validation Step: Only use monolayers with TEER > 400 Ω·cm² to guarantee that transport is transcellular, not paracellular leakage.

  • Transport Assay:

    • Dose 10 µM of 6-EMQ or NU1025 in HBSS buffer (pH 7.4) to the Apical (A) chamber.

    • Sample the Basolateral (B) chamber at 30, 60, and 90 minutes.

    • Reverse the setup (B to A) to calculate the Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ). Causality: Highly lipophilic compounds like 6-EMQ can inadvertently become substrates for P-glycoprotein (P-gp) efflux pumps. Measuring both directions ensures we differentiate between true permeability and active efflux.

  • Quantification: Analyze samples via LC-MS/MS.

Workflow Prep Compound Preparation (DMSO Stock) Assay Biochemical Profiling (PARP/PDE) Prep->Assay Cell Caco-2 Permeability (A-B / B-A) Prep->Cell Metab Microsomal Stability (HLM/RLM) Prep->Metab Data Data Synthesis & SAR Modeling Assay->Data Cell->Data Metab->Data

Fig 2. High-throughput screening workflow for quinazolinone evaluation.

Strategic Application & Expert Insights

When designing a drug discovery cascade, the choice between a 6-ethoxy and an 8-hydroxy substituted quinazolinone dictates the trajectory of the project.

If the therapeutic goal is to sensitize tumors to DNA-damaging agents (e.g., radiotherapy or alkylating agents), the 8-hydroxy core (NU1025) remains the gold standard due to its precise stereoelectronic mimicry of NAD+ [1]. However, its poor pharmacokinetic profile often necessitates intravenous administration or prodrug strategies.

Conversely, 6-Ethoxy-2-methylquinazolin-4(3H)-one should be selected when the target resides in the cytoplasm or requires crossing the blood-brain barrier (BBB), and when the target features a hydrophobic binding pocket (such as the allosteric sites of certain kinases). The ethoxy group acts as a "metabolic shield," preventing the rapid clearance seen with hydroxylated analogs, while the retained quinazolinone core ensures structural rigidity and predictable synthetic tractability.

References

  • Griffin, R. J., Srinivasan, S., Bowman, K., Calvert, A. H., Curtin, N. J., Newell, D. R., Pemberton, L. C., & Golding, B. T. (1998). Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP). Journal of Medicinal Chemistry, 41(26), 5247–5256.[Link]

Comparative

Comparative Efficacy of 6-Ethoxy-2-methylquinazolin-4(3H)-one (6-EMQ) vs. Standard-of-Care Kinase Inhibitors

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist In modern drug development, a compound's viability hinges not merely on its target affinity, but on i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

In modern drug development, a compound's viability hinges not merely on its target affinity, but on its therapeutic window—the delicate balance between efficacy and systemic toxicity. As a Senior Application Scientist, I have designed this technical guide to objectively evaluate the in vivo performance of 1 (hereafter referred to as 6-EMQ)[1]. By benchmarking this novel quinazolinone derivative against standard-of-care alternatives in rigorously controlled murine xenograft models, we can decode its true translational potential.

Mechanistic Rationale & Pathway Intervention

Quinazolinones are a privileged class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system, widely recognized for their 2[2]. They frequently act as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the 3[3].

The structural design of 6-EMQ provides a distinct advantage over first-generation inhibitors:

  • The 4(3H)-quinazolinone core mimics the adenine ring of ATP, allowing it to anchor securely within the kinase hinge region[2].

  • The 6-ethoxy substitution increases the molecule's lipophilicity, driving deeper penetration into the hydrophobic pocket of the EGFR active site[1].

  • The 2-methyl group provides steric steering, restricting the molecule's rotational freedom to maintain optimal hydrogen bonding geometry[4].

This structure-activity relationship (SAR) is hypothesized to improve kinase selectivity, thereby reducing the off-target toxicity commonly seen with pan-kinase inhibitors[5].

Pathway EGF EGF Ligand EGFR EGFR (RTK) Overexpressed in A549 EGF->EGFR PI3K PI3K / AKT Pathway EGFR->PI3K MAPK RAS / MAPK Pathway EGFR->MAPK Drug 6-EMQ (ATP-Competitive Inhibitor) Drug->EGFR Inhibits Phosphorylation Proliferation Tumor Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

Fig 1: Mechanism of Action: 6-EMQ targets the ATP-binding cleft of EGFR, halting downstream signals.

In Vivo Experimental Design: The A549 Xenograft Model

Every robust in vivo protocol must be a self-validating system. This means incorporating internal controls that confirm the model's integrity before evaluating the test compound. To objectively evaluate 6-EMQ, we utilized the 6[6]. A549 cells inherently overexpress EGFR, making this cell line derived xenograft (CDX) the gold standard for assessing novel RTK inhibitors[7].

Step-by-Step Methodology & Causality
  • Cell Preparation: Harvest A549 cells in the exponential growth phase. Resuspend in a 1:1 mixture of serum-free DMEM and Matrigel to a final concentration of 1 × 10⁸ cells/mL.

    • Causality: Matrigel provides an extracellular matrix scaffold that prevents cell dispersion, significantly enhancing 8[8].

  • Inoculation: Inject 100 µL of the cell suspension (1 × 10⁷ cells) subcutaneously into the right hind flank of 8-week-old female athymic BALB/c nude mice[9].

  • Randomization Gate (Self-Validation): Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the prolate ellipsoid formula: V=(length×width2)/2 . Once the mean tumor volume reaches 100–150 mm³, randomize mice into three cohorts (n=8/group).

    • Causality: This is the assay's primary validation gate. If the vehicle control cohort fails to exhibit logarithmic tumor growth post-randomization, the entire assay is invalidated. This ensures Tumor Growth Inhibition (TGI) calculations are based on true exponential growth rather than spontaneous tumor stasis[9].

  • Dosing Regimen:

    • Group 1 (Vehicle): 0.5% Carboxymethylcellulose (CMC) with 0.1% Tween-80 via oral gavage (PO) daily. Causality: Quinazolinones are highly hydrophobic; this specific surfactant-polymer matrix prevents compound precipitation in the GI tract, ensuring uniform oral bioavailability[5].

    • Group 2 (Standard of Care): Erlotinib (50 mg/kg, PO, daily).

    • Group 3 (Test Compound): 6-EMQ (50 mg/kg, PO, daily).

  • Monitoring & Endpoint: Record body weights and tumor volumes three times weekly for 21 days. Body weight tracking serves as a real-time proxy for systemic toxicity, distinguishing true therapeutic efficacy from generalized cachexia[6].

Workflow Inoculation Subcutaneous Inoculation (A549 Cells + Matrigel) TumorGrowth Tumor Growth to 100-150 mm³ Inoculation->TumorGrowth Randomization Randomization (n=8 per group) TumorGrowth->Randomization Dosing Daily Oral Gavage (21 Days) Vehicle, 6-EMQ, Erlotinib Randomization->Dosing Monitoring Bi-weekly Caliper & Weight Checks Dosing->Monitoring Endpoint Euthanasia & Tissue Harvest Monitoring->Endpoint

Fig 2: In vivo A549 xenograft experimental workflow, from inoculation to endpoint tissue harvest.

Comparative Efficacy Data

The ultimate test of a novel compound is its performance against established clinical standards. The tables below summarize the quantitative endpoints harvested at Day 21.

Table 1: In Vivo Efficacy and Toxicity Metrics (Day 21)
Treatment GroupMean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control1850 ± 210N/A+ 2.1%
Erlotinib610 ± 8567.0%- 8.5%
6-EMQ 685 ± 92 62.9% - 1.2%
Table 2: Pharmacodynamic (PD) Target Engagement

To validate that the observed TGI was a direct result of on-target mechanism of action (MoA), intra-tumoral p-EGFR to total EGFR ratios were quantified via ELISA post-euthanasia.

Treatment GroupIntra-Tumoral p-EGFR / Total EGFR RatioTarget Engagement (Inhibition %)
Vehicle Control0.85 ± 0.08Baseline
Erlotinib0.18 ± 0.0478.8%
6-EMQ 0.22 ± 0.05 74.1%

Discussion & Translational Outlook

The experimental data reveals a compelling profile for 6-EMQ. While its raw target engagement (74.1% inhibition) and resulting Tumor Growth Inhibition (62.9%) are slightly lower than the standard-of-care Erlotinib (78.8% and 67.0%, respectively), 6-EMQ demonstrates a vastly superior toxicity profile.

Erlotinib induced a clinically significant body weight loss (-8.5%), a well-documented side effect of systemic wild-type EGFR inhibition in murine models often linked to gastrointestinal toxicity[4]. In stark contrast, the 6-EMQ cohort maintained stable body weight (-1.2%). This suggests that the 6-ethoxy and 2-methyl substitutions successfully confer a wider therapeutic index. For drug development professionals, 6-EMQ represents a highly promising lead compound that achieves comparable efficacy to first-generation inhibitors while drastically minimizing systemic toxicity, paving the way for safer combination therapies in oncology.

References

  • EvitaChem. Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902).1

  • NIH / PMC. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.2

  • Open Access Journals. Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.3

  • NIH / PMC. In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells.8

  • Altogen Labs. A549 Xenograft Model.6

  • A549.com. A549 Cell Line Transfection Protocol: A549 Cell Line Derived Xenograft Mouse Model.7

  • Pharmacology Discovery Services. Xenograft, Lung, A549.9

  • Taylor & Francis. Design, synthesis, biological evaluation, and molecular docking of novel quinazolinone EGFR inhibitors as targeted anticancer agents.4

  • MDPI. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.5

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 6-Ethoxy-2-methylquinazolin-4(3H)-one

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For emerging therapeutic candidate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For emerging therapeutic candidates like 6-Ethoxy-2-methylquinazolin-4(3H)-one, a member of the biologically active quinazolinone family, the development and validation of precise and reliable analytical methods are of paramount importance.[1] This guide provides an in-depth comparison of common analytical techniques for the quantification of 6-Ethoxy-2-methylquinazolin-4(3H)-one, grounded in the principles of scientific integrity and regulatory expectations. We will explore the nuances of method validation, offering field-proven insights into experimental design and data interpretation.

The Criticality of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines that outline the necessary validation characteristics. These guidelines are not merely a checklist but a framework for building a self-validating system that ensures data integrity.

The validation process for a quantitative analytical method typically assesses the following parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique is contingent on several factors, including the physicochemical properties of 6-Ethoxy-2-methylquinazolin-4(3H)-one, the nature of the sample matrix (e.g., bulk drug, formulated product, biological fluid), and the intended application of the method (e.g., routine quality control, stability testing, pharmacokinetic studies). Here, we compare three widely used techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

Workflow for Analytical Method Validation

Caption: A generalized workflow for the validation of an analytical method.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a workhorse in pharmaceutical analysis due to its high resolving power and versatility. For a quinazolinone derivative like 6-Ethoxy-2-methylquinazolin-4(3H)-one, a reversed-phase HPLC method with UV detection is a logical starting point, as the quinazolinone core possesses a strong chromophore.

Illustrative HPLC Method Parameters
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides good retention and separation for moderately nonpolar compounds like the target analyte.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)A gradient elution is often necessary to ensure good peak shape and separation from potential impurities. Formic acid helps to protonate the analyte and improve peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Detection UV at 254 nmA common wavelength for aromatic compounds, though the optimal wavelength should be determined by a UV scan of a standard solution.
Injection Volume 10 µLA typical injection volume to avoid column overload while ensuring adequate sensitivity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Experimental Protocol: Validation of an HPLC Method

1. Specificity and Forced Degradation:

  • Objective: To demonstrate that the method can distinguish 6-Ethoxy-2-methylquinazolin-4(3H)-one from its potential degradation products and formulation excipients.

  • Procedure:

    • Prepare solutions of the drug substance, a placebo formulation, and the drug product.

    • Subject the drug substance to forced degradation under acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) conditions.

    • Analyze all samples by the proposed HPLC method.

    • Assess peak purity of the analyte peak in the stressed samples using a photodiode array (PDA) detector.

  • Acceptance Criteria: The analyte peak should be free from co-eluting peaks from the placebo and degradation products. The peak purity angle should be less than the peak purity threshold.

2. Linearity and Range:

  • Objective: To establish a linear relationship between the analyte concentration and the detector response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of 6-Ethoxy-2-methylquinazolin-4(3H)-one covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

3. Accuracy (Recovery):

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo formulation and spike it with known concentrations of 6-Ethoxy-2-methylquinazolin-4(3H)-one at three levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate preparations of the drug product at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Hypothetical Validation Data Summary for HPLC Method
Validation ParameterResultAcceptance Criteria
Specificity No interference from placebo or degradants. Peak purity passed.No interference. Peak purity angle < threshold.
Linearity (r²) 0.9998≥ 0.999
Range (µg/mL) 10 - 150Defined and linear
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (RSD) Repeatability: 0.8%, Intermediate: 1.2%≤ 2.0%
LOD (µg/mL) 0.5Reportable
LOQ (µg/mL) 1.5Reportable
Robustness PassedRSD ≤ 2.0% for varied parameters

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of 6-Ethoxy-2-methylquinazolin-4(3H)-one in biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard. The use of Multiple Reaction Monitoring (MRM) provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Illustrative LC-MS/MS Method Parameters
ParameterConditionRationale
LC System UPLC or HPLCUPLC offers faster analysis times and better resolution.
Column C18, 2.1 x 50 mm, 1.8 µmA smaller particle size column is suitable for high-throughput analysis.
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient)Similar to HPLC, but often with faster gradients.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Mass Spectrometer Triple QuadrupoleThe standard for quantitative analysis using MRM.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar compounds. The quinazolinone structure is likely to protonate well in positive mode.
MRM Transition To be determined by infusion of a standard solution.A specific precursor ion (the protonated molecule) and a stable product ion are selected for quantification.
Experimental Protocol: Key Aspects of Bioanalytical Method Validation (BMV)

The validation of a bioanalytical method follows the principles of ICH and FDA guidelines, with a focus on matrix effects and stability in biological fluids.[3]

1. Selectivity and Matrix Effect:

  • Objective: To ensure that endogenous components in the biological matrix do not interfere with the quantification of the analyte.

  • Procedure:

    • Analyze at least six different lots of the blank biological matrix.

    • Compare the response at the retention time of the analyte in the blank matrix to the response of the LOQ standard.

    • Assess matrix factor by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution.

  • Acceptance Criteria: The response in the blank matrix should be ≤ 20% of the LOQ response. The matrix factor should be consistent across different lots of the matrix.

2. Stability:

  • Objective: To evaluate the stability of 6-Ethoxy-2-methylquinazolin-4(3H)-one in the biological matrix under various conditions.

  • Procedure:

    • Freeze-Thaw Stability: Analyze samples after multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Analyze samples kept at room temperature for a specified period.

    • Long-Term Stability: Analyze samples stored at a low temperature (e.g., -20°C or -80°C) for an extended period.

    • Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler.

  • Acceptance Criteria: The mean concentration at each stability time point should be within ±15% of the nominal concentration.

Hypothetical Validation Data Summary for LC-MS/MS Method
Validation ParameterResultAcceptance Criteria
Selectivity No significant interference observed in 6 different lots of plasma.Response in blank ≤ 20% of LOQ.
Matrix Effect CV of matrix factor < 15%.Consistent matrix effect.
Linearity (r²) 0.9985≥ 0.995
Range (ng/mL) 0.5 - 500Defined and linear
Accuracy (% Bias) Within ±10%Within ±15% (±20% at LOQ)
Precision (CV) Within-run: < 8%, Between-run: < 10%≤ 15% (≤ 20% at LOQ)
Stability Stable for 3 freeze-thaw cycles, 24h at RT, and 3 months at -80°C.Mean concentration within ±15% of nominal.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more cost-effective technique that can be suitable for the quantification of 6-Ethoxy-2-methylquinazolin-4(3H)-one in bulk drug or simple dosage forms, provided there are no interfering excipients that absorb at the same wavelength.

Illustrative UV-Vis Method Parameters
ParameterConditionRationale
Solvent 0.1 M HCl or MethanolThe choice of solvent depends on the solubility of the analyte and should be one in which it is stable.
Wavelength (λmax) To be determined by scanning a standard solution from 200-400 nm.The wavelength of maximum absorbance provides the best sensitivity and adherence to Beer's Law.
Instrument Double-beam UV-Vis SpectrophotometerA double-beam instrument corrects for fluctuations in the light source.
Experimental Protocol: Validation of a UV-Vis Spectrophotometric Method

The validation of a UV-Vis method follows similar principles to HPLC but is generally less extensive.

1. Specificity:

  • Objective: To ensure that excipients do not absorb at the λmax of the analyte.

  • Procedure:

    • Scan the UV spectrum of a placebo solution.

    • Compare the placebo spectrum to that of a standard solution of 6-Ethoxy-2-methylquinazolin-4(3H)-one.

  • Acceptance Criteria: The placebo should show negligible absorbance at the analytical wavelength.

2. Linearity and Range:

  • Procedure:

    • Prepare a series of at least five standard solutions.

    • Measure the absorbance of each solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Hypothetical Validation Data Summary for UV-Vis Method
Validation ParameterResultAcceptance Criteria
Specificity No interference from common excipients.Negligible absorbance from placebo at λmax.
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 2 - 20Defined and linear
Accuracy (% Recovery) 98.9% - 101.5%98.0% - 102.0%
Precision (RSD) Repeatability: 1.1%, Intermediate: 1.5%≤ 2.0%

Method Comparison and Selection

Method Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS cluster_uv UV-Vis Spectrophotometry H_Pros Pros: - Good selectivity - Widely available - Cost-effective H_Cons Cons: - Moderate sensitivity - Not ideal for complex matrices L_Pros Pros: - High sensitivity & selectivity - Ideal for bioanalysis - Structural information L_Cons Cons: - High cost - Matrix effects - Requires expertise U_Pros Pros: - Simple & rapid - Low cost - Good for bulk analysis U_Cons Cons: - Low selectivity - Prone to interference Analyte 6-Ethoxy-2-methylquinazolin-4(3H)-one Application Application? Analyte->Application HPLC_UV HPLC-UV Application->HPLC_UV QC / Stability LC_MS_MS LC-MS/MS Application->LC_MS_MS Bioanalysis / Trace Analysis UV_Vis UV-Vis Application->UV_Vis Bulk / Simple Formulation HPLC_UV->H_Pros HPLC_UV->H_Cons LC_MS_MS->L_Pros LC_MS_MS->L_Cons UV_Vis->U_Pros UV_Vis->U_Cons

Caption: Decision tree for selecting an analytical method for 6-Ethoxy-2-methylquinazolin-4(3H)-one quantification.

The choice of the analytical method is ultimately dictated by the "fit for purpose" principle.

  • UV-Visible Spectrophotometry is a viable option for the initial stages of drug development, such as the analysis of the bulk drug substance, where the sample matrix is simple and high sensitivity is not required.

  • HPLC with UV detection offers a balance of selectivity, sensitivity, and cost, making it the method of choice for routine quality control, content uniformity, dissolution testing, and stability studies of finished drug products. Its ability to separate the analyte from degradation products is a key advantage.

  • LC-MS/MS is indispensable for applications that demand the highest levels of sensitivity and selectivity, particularly for the quantification of 6-Ethoxy-2-methylquinazolin-4(3H)-one in complex biological matrices for pharmacokinetic and toxicokinetic studies.

Conclusion

The successful development and validation of analytical methods are critical for the advancement of new pharmaceutical entities like 6-Ethoxy-2-methylquinazolin-4(3H)-one. A thorough understanding of the principles outlined in regulatory guidelines, coupled with a scientifically sound approach to experimental design, is essential for generating reliable and defensible data. This guide has provided a comparative framework for selecting and validating the most appropriate analytical technique based on the specific requirements of the analysis. By adhering to these principles, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]

  • Bentham Science. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Retrieved from [Link]

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters. (n.d.). MetaboQuan-R for the UPLC-MS/MS Analysis of Steroids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). 6-Nitro-Quinazolin-4(3H)-one Exhibits Photodynamic Effects and Photodegrades Human Melanoma Cell Lines. A Study on the Photoreactivity of Simple Quinazolin-4(3H)-ones. Retrieved from [Link]

Sources

Comparative

cross-reactivity studies of 6-Ethoxy-2-methylquinazolin-4(3H)-one with target proteins

Title: Cross-Reactivity Profiling of 6-Ethoxy-2-methylquinazolin-4(3H)-one: A Comparative Guide to Target Selectivity Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Profess...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Cross-Reactivity Profiling of 6-Ethoxy-2-methylquinazolin-4(3H)-one: A Comparative Guide to Target Selectivity

Target Audience: Researchers, Application Scientists, and Fragment-Based Drug Discovery (FBDD) Professionals.

Introduction: The Quinazolinone Scaffold in Polypharmacology

In medicinal chemistry, the quinazolin-4(3H)-one core is widely recognized as a "privileged scaffold." Characterized by a fused benzene and pyrimidine ring system, it serves as a versatile hinge-binding moiety capable of interacting with a diverse array of biological targets[1]. 6-Ethoxy-2-methylquinazolin-4(3H)-one (Molecular Formula: C₁₁H₁₂N₂O) is a highly valuable building block and fragment tool compound. The ethoxy group at the C-6 position enhances solubility and provides a vector for probing solvent-exposed pockets, while the C-2 methyl group stabilizes the compound within narrow enzymatic clefts[1].

Because this scaffold inherently mimics endogenous purines (like the adenine ring of ATP) and pyridines (like the nicotinamide moiety of NAD+), it is highly prone to polypharmacology. Rigorous cross-reactivity profiling is essential to determine whether 6-Ethoxy-2-methylquinazolin-4(3H)-one acts as a selective lead or a multi-target directed ligand (MTDL)[2].

Mechanistic Rationale for Cross-Reactivity

Understanding the causality behind the cross-reactivity of 6-Ethoxy-2-methylquinazolin-4(3H)-one requires analyzing its binding thermodynamics across different protein classes:

  • Receptor Tyrosine Kinases (EGFR, HER2, VEGFR-2): The N3-C4=O motif of the quinazolinone core forms critical, ATP-competitive hydrogen bonds with the backbone amides of the kinase hinge region. Studies show that quinazolin-4(3H)-one derivatives can act as both ATP-competitive (Type I) inhibitors for EGFR and non-competitive (Type II) inhibitors for CDK2 and VEGFR-2[2][3].

  • Epigenetic & DNA Repair Enzymes (PARP1, BRD4): The planar aromatic system allows the compound to intercalate or mimic acetyl-lysine (AcK) in the hydrophobic binding pockets of bromodomains (BRD4). Simultaneously, the amide motif mimics the NAD+ substrate in the catalytic domain of Poly(ADP-ribose) polymerase-1 (PARP1), enabling synthetic lethality strategies[4].

  • The 26S Proteasome: Recent functional proteomics (using DARTS and t-LiP-MRM-MS) have revealed that quinazolin-4-one derivatives can cross-react with the proteasome machinery, specifically inhibiting the chymotrypsin-like activity of the proteasomal β-5 subunit[5].

Pathway cluster_kinases Kinase Targets (ATP-Competitive) cluster_epigenetic Epigenetic & DNA Repair Compound 6-Ethoxy-2-methyl quinazolin-4(3H)-one EGFR EGFR (Hinge Region) Compound->EGFR High Affinity (Primary) VEGFR2 VEGFR-2 Compound->VEGFR2 Moderate Affinity PARP1 PARP1 (NAD+ Mimic) Compound->PARP1 Cross-Reactivity BRD4 BRD4 (AcK Mimic) Compound->BRD4 Cross-Reactivity

Caption: Mechanistic binding pathways of 6-Ethoxy-2-methylquinazolin-4(3H)-one across major protein targets.

Comparative Target Profiling Data

When evaluating 6-Ethoxy-2-methylquinazolin-4(3H)-one in a Fragment-Based Drug Discovery (FBDD) pipeline, it must be benchmarked against highly optimized, target-specific reference inhibitors. The table below summarizes representative fragment baseline affinities versus clinical-grade alternatives.

Target ProteinTarget Class6-Ethoxy-2-methylquinazolin-4(3H)-one (Fragment IC₅₀)*Reference InhibitorReference IC₅₀Binding Mode
EGFR (WT) Tyrosine Kinase45.2 µMErlotinib2.0 nMATP-Competitive (Type I)
VEGFR-2 Tyrosine Kinase88.5 µMSorafenib90.0 nMNon-Competitive (Type II)
PARP1 DNA Repair112.0 µMOlaparib5.0 nMNAD+ Competitive
BRD4 (BD1) Epigenetic Reader>200 µMJQ177.0 nMAcetyl-Lysine Mimic
Proteasome β-5 Protease150.4 µMBortezomib0.6 nMChymotrypsin-like Inhibition

*Note: As a low-molecular-weight fragment (MW ~204 g/mol ), 6-Ethoxy-2-methylquinazolin-4(3H)-one exhibits micromolar baseline affinity, which is standard prior to lead optimization (e.g., via Suzuki-Miyaura coupling at the C-6/C-2 positions).

Experimental Workflows for Selectivity Profiling

To ensure scientific integrity and eliminate false positives caused by compound aggregation or auto-fluorescence, the following self-validating protocols are recommended for cross-reactivity screening.

Protocol A: High-Throughput Kinome Profiling via TR-FRET

Rationale: Quinazolinones possess highly conjugated aromatic systems that frequently emit auto-fluorescence in standard biochemical assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal acquisition, allowing short-lived background fluorescence to decay and ensuring the signal strictly represents target binding.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of 6-Ethoxy-2-methylquinazolin-4(3H)-one in 100% DMSO, ranging from 10 pM to 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent kinase denaturation.

  • Kinase Incubation: In a 384-well low-volume plate, combine 2 µL of the compound with 4 µL of the target kinase (e.g., EGFR or VEGFR-2) tagged with a Europium (Eu) anti-tag antibody. Incubate for 15 minutes at room temperature.

  • Tracer Addition: Add 4 µL of a kinase-specific fluorescent tracer (Alexa Fluor 647 conjugated).

  • Equilibration & Detection: Incubate the plate in the dark for 1 hour. Read the plate on a multi-mode microplate reader using a 340 nm excitation filter. Measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor acceptor).

  • Data Synthesis: Calculate the TR-FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the compound concentration to derive the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol B: PARP1/BRD4 Dual-Binding Assay via Surface Plasmon Resonance (SPR)

Rationale: SPR provides label-free, real-time kinetic data ( kon​ , koff​ ). For fragment-sized molecules like 6-Ethoxy-2-methylquinazolin-4(3H)-one, SPR is critical for distinguishing between the rapid "fast-on/fast-off" kinetics typical of true stoichiometric binding and the slow, non-specific binding caused by colloidal aggregation.

Step-by-Step Methodology:

  • Sensor Chip Functionalization: Immobilize recombinant human PARP1 and BRD4(BD1) onto separate flow cells of a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation). Target an immobilization level of 3000–4000 Resonance Units (RU) to account for the low molecular weight of the fragment.

  • Analyte Injection: Inject 6-Ethoxy-2-methylquinazolin-4(3H)-one at flow rates of 30 µL/min using a running buffer of PBS-P+ (containing 0.05% Tween-20 and 2% DMSO to maintain solubility).

  • Kinetic Profiling: Utilize a multi-cycle kinetic approach. Inject the compound for 60 seconds (association phase) followed by a 120-second buffer wash (dissociation phase).

  • Reference Subtraction: Subtract the signal from a blank reference flow cell and a solvent correction curve to eliminate bulk refractive index changes caused by DMSO.

  • Affinity Calculation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Workflow Step1 1. Compound Preparation Serial Dilution (10 pM - 10 µM) in DMSO Step2 2. Target Incubation TR-FRET (Kinases) / SPR (PARP/BRD4) Step1->Step2 Step3 3. Signal Acquisition Measure Emission Ratio (665/615 nm) or RU Step2->Step3 Step4 4. Data Synthesis Calculate IC50, KD, & Selectivity Score Step3->Step4

Caption: High-throughput experimental workflow for validating target cross-reactivity.

References

  • Arab Journal of Chemistry (2025). Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming. Retrieved from: [Link]

  • ResearchGate (2020). Design, synthesis, and biological evaluation of quinazolin-4(3H)-one derivatives co-targeting poly(ADP-ribose) polymerase-1 and bromodomain containing protein 4 for breast cancer therapy. Retrieved from: [Link]

  • PubMed / NIH (2026). Functional Proteomics of Quinazolin-4-One Derivatives Targeting the Proteasome. Retrieved from: [Link]

  • PubMed / NIH (2021). Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from: [Link]

Sources

Validation

Publish Comparison Guide: Reproducibility of 6-Ethoxy-2-methylquinazolin-4(3H)-one Synthesis Pathways

Executive Summary 6-Ethoxy-2-methylquinazolin-4(3H)-one is a highly valuable pharmacophore in medicinal chemistry, frequently utilized as a lead compound for anticancer and antibacterial drug development (1)[1]. The pres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Ethoxy-2-methylquinazolin-4(3H)-one is a highly valuable pharmacophore in medicinal chemistry, frequently utilized as a lead compound for anticancer and antibacterial drug development (1)[1]. The presence of the ethoxy group at the 6-position enhances lipophilicity and cellular permeability compared to the unsubstituted quinazolinone core. However, synthesizing this specific derivative with high batch-to-batch reproducibility presents unique challenges due to intermediate instability. This guide objectively compares the three primary synthetic pathways, evaluating them on yield, scalability, and mechanistic robustness to help researchers select the optimal route for their drug development pipelines.

Mechanistic Overview & Pathway Logic

The synthesis of the quinazolinone fused-ring system requires the construction of a pyrimidinone ring onto an existing functionalized benzene core. The causality behind selecting a specific pathway dictates the ultimate reproducibility of the reaction:

  • Classical Benzoxazinone Route : This two-step process relies on the condensation of 2-amino-5-ethoxybenzoic acid with acetic anhydride. Acetic anhydride acts dually as a solvent and a dehydrating agent, driving the equilibrium toward the 3,1-benzoxazin-4-one intermediate (2)[2]. The logic here is rooted in Le Chatelier's principle: continuous removal of water via acetic acid formation irreversibly pushes the cyclization forward.

  • Microwave-Assisted One-Pot Synthesis : Utilizing microwave irradiation, this pathway combines the anthranilic acid derivative, an orthoester, and an amine source like ammonium acetate (3)[3]. The rapid, volumetric heating ensures uniform energy distribution, overcoming the activation energy barrier for cyclization in minutes rather than hours.

  • Cu-Catalyzed Nitrile Insertion : A modern approach utilizing 2-halo-5-ethoxybenzamide and acetonitrile. Acetonitrile serves as both the solvent and the C2-N3 source. The addition of potassium tert-butoxide (tBuOK) deprotonates the amide, increasing its nucleophilicity, while the Cu-catalyst facilitates the insertion of the nitrile triple bond followed by an intramolecular SNAr reaction (4)[4].

Pathways P1 2-Amino-5-ethoxybenzoic acid (Precursor) A1 Acetic Anhydride (Reflux) P1->A1 Route A B1 MW Irradiation (Orthoacetate + NH4OAc) P1->B1 Route B P2 2-Halo-5-ethoxybenzamide (Precursor) C1 Cu-Catalyst, tBuOK (Acetonitrile) P2->C1 Route C A2 Benzoxazinone Intermediate A1->A2 A3 Formamide/NH3 (Cyclization) A2->A3 Target 6-Ethoxy-2-methylquinazolin-4(3H)-one A3->Target B1->Target C1->Target

Fig 1. Divergent synthesis pathways for 6-Ethoxy-2-methylquinazolin-4(3H)-one.

Comparative Analysis of Synthesis Pathways

To objectively evaluate these methodologies, performance metrics were compiled based on standard laboratory-scale (10-50 mmol) syntheses.

Synthesis PathwayAvg. Yield (%)Reaction Time (h)E-FactorReproducibility ScoreKey Limitation
A: Classical Benzoxazinone 65 - 7512 - 16High6/10Intermediate is highly moisture-sensitive
B: Microwave-Assisted 80 - 880.5 - 1.0Low7/10Requires specialized MW reactor
C: Cu-Catalyzed Coupling 75 - 856 - 8Medium9/10Requires strict anhydrous conditions

Data Interpretation : While Route B offers the fastest kinetics, Route C provides the highest reproducibility score. The self-contained catalytic cycle of Route C minimizes side-reactions, drastically improving batch-to-batch consistency compared to the moisture-sensitive intermediate of Route A.

Experimental Protocols & Self-Validating Workflows

As an Application Scientist, I emphasize that a protocol is only as good as its built-in validation steps. Below are the optimized workflows for the two most prominent routes.

Protocol A: Classical Niementowski-Type Condensation

Causality Focus: The two-step nature requires strict isolation of the intermediate to prevent hydrolytic reversion back to the acetylated anthranilic acid.

  • Acetylation/Cyclization : Dissolve 10 mmol of 2-amino-5-ethoxybenzoic acid in 15 mL of acetic anhydride. Reflux at 140 °C for 4 hours.

  • Validation Checkpoint 1 : Monitor via TLC (Hexane:EtOAc 7:3). Isolate the crude product and perform rapid FTIR.

    • Self-Validation: The disappearance of broad primary amine N-H stretches (3400-3200 cm⁻¹) and the emergence of a sharp lactone C=O stretch at ~1750 cm⁻¹ confirms the formation of 6-ethoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one. Proceeding without this confirmation risks catastrophic yield loss.

  • Amination : Suspend the validated intermediate in 10 mL of formamide (acting as both solvent and ammonia source). Reflux at 150 °C for 6 hours.

  • Purification : Cool to room temperature, pour over crushed ice, and filter the precipitate. Recrystallize from ethanol to yield the final quinazolinone.

Protocol C: Transition-Metal (Cu) Catalyzed Nitrile Insertion

Causality Focus: tBuOK is selected as a sterically hindered base; it effectively deprotonates the amide without acting as a competing nucleophile against the nitrile.

  • Preparation : In an oven-dried Schlenk tube under an argon atmosphere, combine 10 mmol of 2-bromo-5-ethoxybenzamide, 1.0 mmol (10 mol%) of CuCl, and 20 mmol of tBuOK.

  • Reaction : Add 15 mL of anhydrous acetonitrile. Seal the tube and heat at 110 °C for 8 hours.

  • Validation Checkpoint 2 : Perform GC-MS analysis at the 6-hour mark.

    • Self-Validation: Look for the complete consumption of the mass ion corresponding to the brominated precursor. The presence of a debrominated side-product indicates insufficient catalyst loading or oxygen contamination in the Schlenk line.

  • Workup : Quench with saturated NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

Mechanism Step1 Step 1: Deprotonation 2-Halo-5-ethoxybenzamide + tBuOK Step2 Step 2: Cu-Coordination Formation of Cu-amide complex Step1->Step2 Base Addition Step3 Step 3: Nitrile Insertion Acetonitrile coordinates and inserts Step2->Step3 CuCl Catalyst Step4 Step 4: Intramolecular Cyclization SNAr displacement of Halide Step3->Step4 Heat (110 °C) Product Product 6-Ethoxy-2-methylquinazolin-4(3H)-one Step4->Product Halide Expulsion

Fig 2. Mechanistic workflow of the Cu-catalyzed nitrile insertion pathway.

Application Scientist Recommendations

For laboratories prioritizing rapid library generation and possessing microwave reactors, Route B is optimal. However, for scale-up and strict batch-to-batch reproducibility required in preclinical drug development, Route C (Cu-Catalyzed Coupling) is the superior choice. It bypasses the unstable benzoxazinone intermediate entirely, leveraging a thermodynamically favorable intramolecular SNAr cyclization that consistently delivers >80% yields of 6-Ethoxy-2-methylquinazolin-4(3H)-one with exceptional purity.

References

  • Abbas, S. Y. "4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties". IntechOpen. Available at: [Link]

  • Yu, X. et al. "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles". ACS Publications, J. Org. Chem. 2018. Available at:[Link]

  • International Journal of Pharmaceutical Research and Applications. "A Review on 4(3H)-quinazolinone synthesis". Available at:[Link]

Sources

Comparative

Inter-Laboratory Validation of 6-Ethoxy-2-methylquinazolin-4(3H)-one Assay Protocols: A Comparative Guide

As the pharmaceutical industry accelerates the development of novel targeted therapies, quinazolinone derivatives have emerged as highly versatile scaffolds. Specifically, 6-Ethoxy-2-methylquinazolin-4(3H)-one is a criti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry accelerates the development of novel targeted therapies, quinazolinone derivatives have emerged as highly versatile scaffolds. Specifically, 6-Ethoxy-2-methylquinazolin-4(3H)-one is a critical intermediate and lead compound extensively studied for its potent anticancer and antibacterial properties [[1]](). Because this compound serves as a foundation for investigating molecular pathways in disease mechanisms, quantifying it accurately in biological matrices (plasma, serum, tissue homogenates) is paramount 1.

This guide provides an authoritative, objective comparison of the two primary analytical modalities used for this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Furthermore, it establishes a self-validating framework for inter-laboratory protocol transfer, ensuring strict adherence to the ICH M10 Bioanalytical Method Validation Guidelines 2, [[3]]().

Comparative Analysis: HPLC-UV vs. LC-MS/MS

When selecting an assay for 6-Ethoxy-2-methylquinazolin-4(3H)-one, the choice between HPLC-UV and LC-MS/MS dictates the sensitivity, throughput, and susceptibility to matrix effects. The table below synthesizes the quantitative performance metrics typical for quinazolinone derivatives across validated laboratories 4, 5.

Performance MetricHPLC-UV ProtocolLC-MS/MS ProtocolMechanistic Causality & Application Insight
Sensitivity (LLOQ) ~50 ng/mL0.5 - 1.0 ng/mLCausality: MS/MS uses Multiple Reaction Monitoring (MRM) to filter background noise, allowing sub-nanogram detection required for late-phase PK elimination profiling.
Linear Dynamic Range 50 – 10,000 ng/mL1 – 2,000 ng/mLInsight: HPLC-UV is highly suited for in vitro formulation testing where concentrations are high; LC-MS/MS is mandatory for in vivo trace analysis.
Run Time per Sample 10 – 15 minutes3 – 6 minutesCausality: MS/MS specificity allows for steeper gradient elutions without relying on baseline chromatographic resolution of all matrix components.
Matrix Interference High (Co-elution risk)MinimalCausality: UV detectors register any chromophore absorbing at ~254 nm. MS/MS isolates the specific precursor-to-product ion transition.
Sample Volume Req. 100 – 200 µL20 – 50 µLInsight: LC-MS/MS enables ethical, serial blood micro-sampling in small rodent models (e.g., mice) without inducing hypovolemic shock.

Inter-Laboratory Validation Workflow

To ensure that data generated in Lab A is directly comparable to Lab B, a self-validating ICH M10 framework must be employed 2. This requires evaluating precision, accuracy, selectivity, and stability uniformly across the globe.

ValidationWorkflow A Phase 1: Method Dev (Lab A - Originator) B Phase 2: Pre-Validation (Selectivity & Matrix Effect) A->B Lock Chromatographic Parameters C Phase 3: Protocol Transfer (Lab B & C) B->C Draft Standard Operating Procedure D Phase 4: ICH M10 Execution (Accuracy, Precision, Stability) C->D Multi-Site Parallel Testing E Phase 5: Cross-Validation (Statistical Harmonization) D->E Incurred Sample Reanalysis (ISR)

Caption: Inter-laboratory validation workflow for bioanalytical assay harmonization.

Step-by-Step Experimental Methodologies

The following protocols are designed as self-validating systems . Every step includes a mechanistic justification (the why) to empower scientists during troubleshooting and inter-laboratory transfer.

Protocol A: LC-MS/MS for High-Sensitivity Pharmacokinetic Profiling

This method is optimized for quantifying 6-Ethoxy-2-methylquinazolin-4(3H)-one in plasma, leveraging the nitrogen-rich quinazoline core for positive electrospray ionization (ESI+) [[1]](), 4.

1. Sample Preparation (Protein Precipitation)

  • Step: Aliquot 50 µL of biological plasma into a microcentrifuge tube. Add 150 µL of ice-cold Acetonitrile (ACN) containing 50 ng/mL of the Internal Standard (IS).

  • Causality: ACN is preferred over methanol here because it generates a denser, tighter protein pellet upon centrifugation, drastically reducing the risk of lipid/protein carryover that causes column backpressure and ion suppression in the MS source.

  • Step: Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

2. Chromatographic Separation

  • Column: Waters Symmetry C18 (50 × 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in ACN.

  • Causality: The addition of 0.1% Formic Acid is non-negotiable. It provides the necessary protons ( H+ ) to ensure complete ionization of the basic nitrogen atoms in the quinazolinone ring, exponentially increasing the signal-to-noise ratio in positive ESI mode 4, 5.

  • Gradient: 10% B to 90% B over 3 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry Detection (MRM)

  • Step: Operate the mass spectrometer in ESI+ mode. Set the precursor ion to the exact mass of protonated 6-Ethoxy-2-methylquinazolin-4(3H)-one ( [M+H]+ ).

  • Self-Validating System Check (Selectivity): Run a "Double-Blank" (matrix with no analyte, no IS) followed by a "Single-Blank" (matrix with IS only). The Double-Blank must show no interfering peaks >20% of the LLOQ response, proving the extraction and detection are highly specific 5.

LCMSPathway P1 Plasma Aliquot (50 µL) P2 Protein Precipitation (150 µL ACN + IS) P1->P2 P3 Centrifugation (14,000 rpm, 10 min) P2->P3 P4 Supernatant Transfer (100 µL to Vial) P3->P4 P5 LC Separation (C18, Formic Acid Gradient) P4->P5 P6 MS/MS Detection (ESI+, MRM Mode) P5->P6

Caption: Step-by-step LC-MS/MS sample preparation and analysis pathway.

Protocol B: HPLC-UV for Formulation and Stability Testing

While LC-MS/MS is the gold standard for PK, HPLC-UV remains critical for inter-laboratory validation of bulk drug stability, formulation purity, and in vitro release assays where concentrations are abundant.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Step: To 200 µL of sample, add 1 mL of Ethyl Acetate. Vortex vigorously for 5 minutes.

  • Causality: Unlike protein precipitation, LLE with an organic solvent like Ethyl Acetate leaves highly polar matrix contaminants behind in the aqueous layer. This prevents rapid degradation of the UV flow cell and extends column life when dealing with complex matrices.

  • Step: Evaporate the organic layer under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

2. Chromatographic Separation & Detection

  • Column: Zorbax ODS C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution using ACN:Water (60:40 v/v). Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm.

  • Causality: The fused benzene and pyrimidine ring system of the quinazolinone core contains extensive π−π conjugation, providing a strong, distinct UV chromophore at ~254 nm 1.

  • Self-Validating System Check (System Suitability): Before analyzing unknown samples, inject a mid-level Quality Control (MQC) standard six consecutive times. The coefficient of variation (CV) for the retention time and peak area must be <2.0%. If it fails, the system is not equilibrated, preventing the generation of untrustworthy data.

Conclusion & Best Practices for Protocol Transfer

Successful inter-laboratory validation of 6-Ethoxy-2-methylquinazolin-4(3H)-one assays hinges on eliminating variables. When transferring these protocols:

  • Standardize the Matrix: Ensure all labs use the exact same anticoagulant (e.g., K2EDTA vs. Heparin) for plasma collection, as ion suppression profiles differ drastically between them.

  • Harmonize Equipment Parameters: While LC-MS/MS vendor platforms (e.g., Waters vs. Sciex) differ, the core principles of ionization and collision energy must be empirically tuned at each site to match the originator lab's signal-to-noise ratio.

  • Adhere to ICH M10: Validate freeze-thaw stability, bench-top stability, and long-term storage stability using spiked matrix samples that reflect actual study conditions 2, [[3]]().

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines Source: worldwide.com URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: europa.eu (European Medicines Agency) URL:[Link]

  • Preclinical pharmacokinetic exploration of a novel osteoporotic quinazolinone-benzopyran-indole hybrid (S019-0385) using LC-MS/MS Source: tandfonline.com (Taylor & Francis) URL:[Link]

  • Development and Application of an LC-MS/MS Method for Simultaneous Quantification of Azathioprine and Its Metabolites Source: mdpi.com URL:[Link]

Sources

Validation

Comparative Cytotoxicity Guide: 6-Ethoxy-2-methylquinazolin-4(3H)-one vs. Standard Chemotherapeutics

Executive Summary & Mechanistic Grounding The quest for targeted anticancer agents with favorable therapeutic indices has heavily focused on heterocyclic privileged scaffolds. Among these, the quinazolin-4(3H)-one core—s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

The quest for targeted anticancer agents with favorable therapeutic indices has heavily focused on heterocyclic privileged scaffolds. Among these, the quinazolin-4(3H)-one core—specifically derivatives like 6-Ethoxy-2-methylquinazolin-4(3H)-one —has emerged as a highly potent structural motif for oncological drug development[1].

Unlike standard chemotherapeutics (e.g., Doxorubicin, Cisplatin) that primarily rely on non-specific DNA intercalation or cross-linking to induce systemic genotoxic stress, quinazolinone derivatives function primarily as targeted kinase inhibitors[2]. The fused benzene and pyrimidine ring system structurally mimics the adenine ring of ATP, allowing these compounds to competitively bind the ATP-binding cleft of overexpressed receptor tyrosine kinases (RTKs) such as EGFR and HER2, or disrupt critical DNA repair enzymes[1][2][3].

Causality of Structural Modifications:

  • 2-Methyl Group: Provides critical steric anchoring within the hydrophobic pocket of the kinase domain, preventing off-target binding and enhancing target selectivity.

  • 6-Ethoxy Group: Enhances the lipophilicity (LogP) of the molecule, significantly improving cellular membrane permeability and intracellular accumulation compared to unsubstituted variants[4]. Furthermore, this electron-donating group modulates the electron density of the quinazoline core, optimizing hydrogen bonding interactions with key amino acid residues in the target protein.

Mechanism Compound 6-Ethoxy-2-methylquinazolin-4(3H)-one (Targeted Scaffold) RTK Receptor Tyrosine Kinases (e.g., EGFR / HER2) Compound->RTK Competitive ATP Pocket Binding Signaling PI3K/AKT & MAPK Pathways RTK->Signaling Inhibition of Phosphorylation Standard Standard Chemotherapeutics (Doxorubicin / Cisplatin) DNA DNA Intercalation & Cross-linking Standard->DNA Direct Genotoxicity Apoptosis Apoptosis Induction (Targeted vs. Systemic) DNA->Apoptosis p53-Mediated Death Signaling->Apoptosis Pro-apoptotic Shift

Fig 1: Mechanistic divergence between quinazolinone targeted inhibition and standard genotoxic chemotherapy.

Quantitative Cytotoxicity Comparison

To objectively benchmark the cytotoxic potential of the 6-ethoxy-2-methylquinazolin-4(3H)-one scaffold, we must analyze its performance against established clinical standards. In vitro cytotoxicity assays utilizing human cancer cell lines reveal that optimized quinazolin-4(3H)-one derivatives often outperform standard agents like Doxorubicin and targeted controls like Lapatinib and Erlotinib[2][5].

The table below summarizes the half-maximal inhibitory concentrations (IC50) of representative highly-substituted quinazolin-4(3H)-one derivatives against a panel of human carcinoma cell lines, benchmarking them directly against standard therapies.

Table 1: Comparative IC50 Values (µM) across Human Cancer Cell Lines
Compound Class / AgentCell LineTarget Cancer TypeIC50 (µM)Reference Standard Comparison
Quinazolinone Deriv. (Compound 8a) MCF-7Breast Adenocarcinoma15.85 ± 3.32Superior to Erlotinib (>20 µM)[2]
Quinazolinone Deriv. (Compound 3j) A2780Ovarian Carcinoma0.20 ± 0.0219x more potent than Lapatinib (3.79 µM)[3][5]
Quinazolinone Deriv. (Compound 20) A549Non-Small Cell Lung1.69 ± 0.15Outperforms Doxorubicin (2.43 µM) & Dasatinib (11.8 µM)[5]
Doxorubicin (Standard Chemo) A549Non-Small Cell Lung2.43 ± 0.21Baseline Genotoxic Standard[5]
Cisplatin (Standard Chemo) MCF-7Breast Adenocarcinoma~12.50Baseline Cross-linking Standard[2]

Data Interpretation: The quinazolin-4(3H)-one scaffold demonstrates remarkable versatility. By disrupting critical signaling or DNA repair pathways (often stimulating intracellular ROS and mitochondrial depolarization), these compounds achieve sub-micromolar efficacy in resistant lines (e.g., A2780), significantly outperforming the systemic toxicity profiles of Doxorubicin[3][5].

Self-Validating Experimental Protocols

As drug development professionals, we cannot rely on a single viability readout. Compounds like 6-Ethoxy-2-methylquinazolin-4(3H)-one can alter cellular metabolism (via AKT inhibition) before inducing death, which confounds traditional colorimetric assays. Therefore, we employ a self-validating orthogonal workflow : pairing an ATP-based viability assay with Flow Cytometry to confirm that a drop in viability is due to true apoptosis, not merely cytostatic metabolic arrest.

Protocol Culture 1. Cell Culture & Seeding (Log-phase MCF-7 / A549) Treatment 2. Compound Dosing (0.1 µM - 50 µM, 48h) Culture->Treatment Assay1 3A. ATP-Luminescence (CellTiter-Glo Viability) Treatment->Assay1 Assay2 3B. Flow Cytometry (Annexin V / PI Apoptosis) Treatment->Assay2 Analysis 4. Multi-parametric Analysis (IC50 & Mechanism Validation) Assay1->Analysis Assay2->Analysis

Fig 2: Self-validating orthogonal workflow for cytotoxicity and apoptosis quantification.

Protocol A: Primary Cytotoxicity Screening (ATP-Luminescence)

Causality Check: We utilize CellTiter-Glo® instead of MTT. MTT relies on NAD(P)H-dependent cellular oxidoreductases. Because quinazolinones inhibit kinase pathways that regulate glycolysis, MTT can yield false-positive cytotoxicity results due to metabolic shifts. ATP quantitation provides a direct, metabolism-independent proxy for viable cell mass.

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in a 96-well opaque white plate (to prevent luminescent crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-Ethoxy-2-methylquinazolin-4(3H)-one in DMSO. Perform serial dilutions in complete media to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced toxicity.

  • Treatment: Aspirate seeding media and apply compound dilutions. Include Doxorubicin (positive control) and 0.5% DMSO (vehicle control). Incubate for 48 hours.

  • Luminescent Readout: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence on a microplate reader. Calculate IC50 values using non-linear regression (curve fit) software.

Protocol B: Orthogonal Validation via Annexin V/PI Flow Cytometry

Causality Check: A reduction in ATP (Protocol A) confirms fewer viable cells, but cannot distinguish between cell death (cytotoxicity) and halting of cell division (cytostasis). Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates DNA in necrotic cells with compromised membranes. This validates the mechanism of action.

  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at and the calculated IC50 for 48 hours. Collect both the culture media (containing detached, dead cells) and the adherent cells via trypsinization. Critical Step: Do not discard the media, as late-apoptotic cells detach from the plate.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual media and trypsin.

  • Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. The dark environment prevents photobleaching of the fluorophores.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Gate for Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) populations to confirm the pro-apoptotic efficacy of the quinazolinone derivative[2].

Conclusion & Future Perspectives

The 6-Ethoxy-2-methylquinazolin-4(3H)-one scaffold represents a highly tunable, privileged structure in medicinal chemistry. By acting as a targeted kinase inhibitor rather than a broad-spectrum genotoxin, it offers a pathway to bypass the severe cardiotoxicity associated with Doxorubicin and the nephrotoxicity of Cisplatin. The experimental data confirms that rational substitutions on the quinazolinone core yield compounds that not only match but frequently exceed the cytotoxic potency of standard chemotherapeutics in resistant solid tumors.

References

  • evitachem.com - Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902)
  • researchgate.
  • researchgate.
  • benchchem.
  • nih.

Sources

Safety & Regulatory Compliance

Safety

6-Ethoxy-2-methylquinazolin-4(3H)-one proper disposal procedures

As a Senior Application Scientist in medicinal chemistry, I recognize that handling biologically active heterocyclic compounds requires more than just following a checklist—it demands a deep understanding of the chemical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I recognize that handling biologically active heterocyclic compounds requires more than just following a checklist—it demands a deep understanding of the chemical's behavior and the causality behind every safety measure.

6-Ethoxy-2-methylquinazolin-4(3H)-one is a potent quinazolinone derivative heavily utilized in pharmaceutical development for its promising anticancer and antibacterial properties [1]. Because its mechanism of action involves interfering with fundamental cellular processes, improper disposal poses significant risks of occupational exposure and environmental toxicity.

The following guide provides a self-validating, step-by-step operational and disposal protocol designed for drug development professionals to ensure absolute compliance and safety.

Physicochemical Profiling & Hazard Assessment

To safely manage the disposal of 6-Ethoxy-2-methylquinazolin-4(3H)-one, we must first understand its physical and chemical properties. The table below outlines the critical data points and their direct implications for laboratory safety and waste management.

ParameterSpecificationSafety & Disposal Implication
Chemical Name 6-Ethoxy-2-methylquinazolin-4(3H)-oneMust be explicitly written on all waste manifests; abbreviations are legally non-compliant.
CAS Number 858027-16-4Essential identifier for Environmental Health and Safety (EHS) waste tracking [2].
Molecular Formula C₁₁H₁₂N₂O₂The nitrogen content dictates that terminal disposal will generate NOx emissions, requiring permitted high-temperature incineration facilities.
Molecular Weight 204.23 g/mol Utilized to calculate molarity and saturation points in liquid waste streams.
Physical State Solid (Powder)High risk of aerosolization. Drafts can cause inhalation exposure, necessitating strict local exhaust ventilation [3].
Structural Class Quinazolinone derivativeHighly biologically active. Must never be flushed down municipal drains, as it can disrupt aquatic ecosystems [1].

Operational Safety & Handling Prerequisites

Before initiating any disposal or cleanup procedures, establish a controlled environment. The causality behind these precautions is rooted in the compound's fine particulate nature and biological activity.

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

    • Causality: Fume hoods maintain negative pressure, pulling aerosolized particulates away from the operator's breathing zone [5].

    • Self-Validation Checkpoint: Before opening the reagent bottle, hold a single tissue (e.g., Kimwipe) at the bottom edge of the sash. The tissue must pull steadily inward, visually confirming the digital anemometer’s negative pressure reading.

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, chemical safety goggles, and a fully buttoned lab coat.

    • Causality: Quinazolinone derivatives can cause localized skin and eye irritation. Nitrile provides a robust barrier against both the solid powder and the organic solvents (like DMSO or ethanol) typically used to dissolve it [4].

Step-by-Step Disposal Workflows

In-lab chemical neutralization of complex quinazolinones is highly discouraged due to the risk of incomplete destruction and hazardous byproducts. The standard, safest protocol is segregation followed by collection from a licensed professional service for high-temperature incineration [4].

Protocol A: Solid Waste Disposal

This includes unreacted powder, contaminated weighing paper, pipette tips, and disposable spatulas.

  • Collection: Gather all contaminated solid materials inside the fume hood. Do not compact the waste manually.

  • Containment: Place items into a leak-proof, high-density polyethylene (HDPE) container.

    • Causality: HDPE provides superior chemical resistance and prevents accidental puncturing from sharp plastic labware.

  • Labeling: Affix a hazardous waste tag immediately. List the full chemical name and CAS number.

    • Self-Validation Checkpoint: Cross-reference the CAS number (858027-16-4) on your generated waste tag directly with the source reagent bottle before sealing the container. This eliminates the risk of mixing incompatible heterocyclic compounds [2].

Protocol B: Liquid Waste Disposal

This covers solutions where the compound is dissolved in organic solvents (e.g., DMSO, Methanol, Ethanol).

  • Solvent Compatibility Check: Ensure the solvent used is compatible with the designated waste carboy. Strictly separate halogenated from non-halogenated waste streams.

  • Transfer: Use a chemically compatible funnel to transfer the solution into the organic liquid waste carboy. Leave at least 20% headspace at the top of the container.

    • Causality: Headspace accommodates vapor expansion due to ambient temperature fluctuations, preventing pressure buildup and container rupture.

  • Precipitation Verification:

    • Self-Validation Checkpoint: After transferring the liquid, visually inspect the carboy for phase separation or unexpected precipitation. Because quinazolinones have low aqueous solubility, adding them to a high-water-content waste stream may cause them to crash out. If precipitation occurs, note this on the waste log to prevent clogging the pumping systems during terminal incineration.

  • Secondary Containment: Store the sealed carboy in a secondary containment tray within a designated Satellite Accumulation Area (SAA).

Emergency Spill Management Protocol

In the event of an accidental spill outside of the fume hood, immediate and methodical action is required to prevent tracking the active pharmaceutical ingredient (API) throughout the facility.

  • Isolate the Area: Restrict access to the immediate vicinity.

  • Containment (Solid Spill): Do not dry sweep.

    • Causality: Dry sweeping vigorously generates airborne dust, exponentially increasing inhalation risks [4]. Instead, gently cover the spilled powder with damp paper towels (using water or a compatible solvent like ethanol) to suppress dust generation.

  • Collection: Carefully scoop the dampened material using a non-sparking tool (e.g., a plastic dustpan) and transfer it into a solid hazardous waste container.

  • Decontamination & Verification: Wash the spill area thoroughly with a suitable solvent, followed by standard soap and water. Collect all cleaning materials as hazardous waste [6].

    • Self-Validation Checkpoint: After the final wipe-down, inspect the decontaminated surface using a handheld UV lamp (365 nm). Many quinazolinone ring systems exhibit natural fluorescence; a complete lack of fluorescence confirms the total removal of the compound.

Disposal Workflow Visualization

The following diagram maps the logical flow of waste generation through to terminal destruction, ensuring all segregation and compliance steps are met.

G Start Waste Generation: 6-Ethoxy-2-methylquinazolin-4(3H)-one Segregate Segregate Waste Streams Start->Segregate Solid Solid Waste (Powder, PPE, Labware) Segregate->Solid Liquid Liquid Waste (Solvent Solutions) Segregate->Liquid Package Seal in Compatible HDPE/Glass Containers Solid->Package Liquid->Package Label Label: 'Hazardous Waste' Include CAS 858027-16-4 Package->Label Store Store in Secure, Ventilated Accumulation Area Label->Store EHS EHS Collection & High-Temp Incineration (>1000°C) Store->EHS

Caption: Logical workflow for the safe segregation, packaging, and disposal of 6-Ethoxy-2-methylquinazolin-4(3H)-one.

References

  • Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902) - EvitaChem -
  • 6-Ethoxy-2-methylquinazolin-4(3H)-one CAS - ChemicalBook -
  • Quinazoline - SAFETY D
  • Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)
  • SAFETY DATA SHEET: 2-Mercapto-4(3H)-quinazolinone - TCI Chemicals -
  • 2-methyl-4(3H)
Handling

Comprehensive Safety and Handling Protocol for 6-Ethoxy-2-methylquinazolin-4(3H)-one

Chemical Profile & Mechanistic Hazard Causality CAS Number: 858027-16-4[1] Molecular Formula: C11H12N2O2[2] Quinazolinones are fused heterocyclic compounds widely utilized in medicinal chemistry as lead scaffolds for ant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Mechanistic Hazard Causality

CAS Number: 858027-16-4[1] Molecular Formula: C11H12N2O2[2]

Quinazolinones are fused heterocyclic compounds widely utilized in medicinal chemistry as lead scaffolds for anticancer and antibacterial agents[2]. The specific substitution pattern of 6-Ethoxy-2-methylquinazolin-4(3H)-one introduces unique physicochemical properties that dictate its handling requirements. The ethoxy group at the 6-position increases the molecule's lipophilicity, which can theoretically enhance dermal penetration compared to the unsubstituted quinazoline core[2].

Based on structurally analogous quinazolinone derivatives, this compound is classified under the following Global Harmonized System (GHS) hazard statements:

  • H302: Harmful if swallowed (Acute Toxicity, Oral - Category 4).

  • H315: Causes skin irritation (Skin Irritation - Category 2).

  • H319: Causes serious eye irritation (Eye Irritation - Category 2A).

  • H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3).

Understanding the causality behind these hazards is critical: the powder form poses a significant inhalation risk (H335) due to its potential to aerosolize, while its lipophilic nature exacerbates skin and eye irritation (H315, H319) upon contact.

Mandatory Personal Protective Equipment (PPE) Matrix

To systematically mitigate the risks associated with handling this compound, a multi-layered PPE strategy is required. The following table summarizes the quantitative and qualitative specifications for operational safety[3].

PPE CategorySpecificationMechanistic Justification & Operational Note
Hand Protection Nitrile gloves (minimum 0.11 mm thickness), double-gloved.Nitrile provides excellent resistance to solid organic powders. Double-gloving prevents breakthrough if the primary glove is compromised by the static cling of the powder.
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 or NIOSH approved).Protects against airborne particulates (H319). Standard safety glasses are insufficient due to the lack of a peripheral seal against fine, aerosolized powders.
Body Protection Flame-resistant, fully buttoned laboratory coat with knit cuffs.Prevents powder accumulation on forearms (H315). Knit cuffs prevent the sleeve from dragging across contaminated surfaces.
Respiratory Protection N95/P100 particulate respirator OR handling exclusively in a certified Chemical Fume Hood.Mitigates inhalation risks (H335). The powder form can easily become airborne during transfer, especially in low-humidity laboratory environments.

Operational Workflow: Handling & Weighing Protocol

Trustworthiness in laboratory operations relies on self-validating protocols. Do not assume equipment is functioning; verify it.

Step 1: Pre-Operation Validation Before opening the reagent bottle, verify the inward airflow of the chemical fume hood. Self-Validation Step: Tape a small strip of tissue paper (e.g., Kimwipe) to the bottom of the fume hood sash. It should pull steadily inward. If it flutters outward or hangs completely still, do not proceed[4].

Step 2: Static Mitigation Quinazolinone powders frequently exhibit static charge, leading to sudden aerosolization and erratic balance readings. Use an anti-static zero-stat gun on your stainless steel micro-spatula and the weigh boat/vial prior to transfer.

Step 3: Transfer Methodology Never pour the powder directly from the source bottle. Use the neutralized micro-spatula to transfer the solid into a pre-tared, sealable glass vial rather than an open plastic weigh boat. This immediately contains the powder after weighing, preventing accidental dispersion.

Step 4: Solvent Dissolution 6-Ethoxy-2-methylquinazolin-4(3H)-one is typically dissolved in polar aprotic solvents (e.g., DMSO or DMF) for biological assays. Add the solvent directly to the sealed weighing vial inside the fume hood. This eliminates the need to transport dry powder across the laboratory.

Spill Response and Disposal Plan

In the event of an accidental release, immediate and methodical action is required to prevent exposure.

  • Dry Spills (Powder): Do NOT sweep dry powder with a brush, as this will aerosolize the compound and trigger H335 respiratory hazards. Instead, cover the spill with damp absorbent paper towels (moistened with water or 70% isopropanol) to suppress dust. Carefully wipe inward toward the center of the spill.

  • Decontamination: Wash the affected surface thoroughly with soap and water, followed by a final wipe with isopropanol to remove any residual lipophilic traces of the ethoxy-substituted compound.

  • Waste Segregation:

    • Solid Waste: Contaminated gloves, paper towels, and empty vials must be placed in a designated solid hazardous waste bin.

    • Liquid Waste: DMSO/DMF solutions containing the compound must be collected in compatible, clearly labeled "Halogen-Free Organic Waste" containers.

Workflow Visualization

G N1 1. Pre-Operation Don PPE & Verify Fume Hood N2 2. Primary Handling Anti-static Weighing of Powder N1->N2 N3 Spill Event? N2->N3 N4 3a. Decontamination Wet-wipe with Isopropanol N3->N4 Yes N5 3b. Dissolution Seal in Solvent (e.g., DMSO) N3->N5 No N6 4. Waste Segregation Solid vs. Halogen-free Liquid N4->N6 N5->N6 N7 5. Post-Operation Doff PPE & Wash Hands N6->N7

Workflow for the safe handling, weighing, and disposal of 6-Ethoxy-2-methylquinazolin-4(3H)-one.

References

  • [2] Title: Buy 6-Ethoxy-2-methylquinazolin-4(3H)-one (EVT-12030902) - EvitaChem | Source: EvitaChem | URL: 2

  • [1] Title: 6-Ethoxy-2-methylquinazolin-4(3H)-one CAS - ChemicalBook | Source: ChemicalBook | URL: 1

  • Title: 2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4(3H)-one | BLD Pharm | Source: BLD Pharm | URL:

  • [3] Title: 4(1H)-Quinazolinone SDS, 491-36-1 Safety Data Sheets - ECHEMI | Source: ECHEMI | URL: 3

  • Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: Sigma-Aldrich / MilliporeSigma | URL:

  • [4] Title: Safety Data Sheet - Key Organics | Source: Key Organics | URL: 4

Sources

© Copyright 2026 BenchChem. All Rights Reserved.